molecular formula C9H11ClO B8648954 4-Chloro-3-isopropylphenol

4-Chloro-3-isopropylphenol

Cat. No.: B8648954
M. Wt: 170.63 g/mol
InChI Key: SSIRREBTSKSKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-isopropylphenol is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-isopropylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-isopropylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

4-chloro-3-propan-2-ylphenol

InChI

InChI=1S/C9H11ClO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3

InChI Key

SSIRREBTSKSKDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)Cl

Origin of Product

United States

Foundational & Exploratory

antimicrobial mechanism of action of 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of 4-Chloro-3-isopropylphenol (Chlorothymol)

Introduction

4-Chloro-3-isopropylphenol, a halogenated derivative of thymol commonly known as chlorothymol, is a potent antimicrobial agent with significant activity against a broad spectrum of microorganisms, including antibiotic-resistant bacteria. Its utility in various antiseptic and disinfectant formulations underscores the need for a deeper understanding of its mechanism of action. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted mechanisms by which 4-Chloro-3-isopropylphenol exerts its antimicrobial effects. We will delve into its impact on bacterial structures, key metabolic pathways, and its potential to work synergistically with conventional antibiotics, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

Part 1: Core Antimicrobial Mechanisms of 4-Chloro-3-isopropylphenol

The antimicrobial activity of 4-Chloro-3-isopropylphenol is not attributed to a single mode of action but rather a combination of disruptive effects on microbial cells. This section elucidates the primary mechanisms that contribute to its efficacy.

Disruption of Bacterial Cell Membrane Integrity

A primary target for phenolic compounds like chlorothymol is the bacterial cell membrane. The structural integrity and proper functioning of this membrane are critical for bacterial survival, serving as a selective barrier and housing essential metabolic processes.

Causality and Mechanism: The lipophilic nature of 4-Chloro-3-isopropylphenol allows it to readily partition into the lipid bilayer of the bacterial cell membrane. This intercalation disrupts the membrane's fluidity and structural organization. The consequence of this disruption is an increase in membrane permeability, leading to the uncontrolled leakage of vital intracellular components such as ions (K+), ATP, and nucleic acids. This leakage dissipates the proton motive force, which is crucial for ATP synthesis and active transport, ultimately leading to metabolic arrest and cell death. Evidence for this mechanism is supported by observations of altered bacterial cell density and size upon treatment with chlorothymol.[1][2]

Experimental Protocol: Membrane Permeability Assay using Propidium Iodide

This protocol assesses membrane integrity by measuring the uptake of propidium iodide (PI), a fluorescent intercalating agent that is unable to cross the membrane of live cells.

Objective: To quantify the extent of membrane damage in bacteria exposed to 4-Chloro-3-isopropylphenol.

Methodology:

  • Bacterial Culture Preparation: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Cell Harvesting and Washing: Centrifuge the bacterial culture, discard the supernatant, and wash the cell pellet twice with a sterile phosphate-buffered saline (PBS) to remove any residual medium.

  • Treatment: Resuspend the bacterial pellet in PBS to a defined optical density (e.g., OD600 of 0.5). Aliquot the suspension into microcentrifuge tubes and treat with varying concentrations of 4-Chloro-3-isopropylphenol (including a no-treatment control). Incubate for a specified period (e.g., 1 hour) at 37°C.

  • Staining: Add propidium iodide to each sample to a final concentration of 20 µM and incubate in the dark for 15 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Excite the cells with a 488 nm laser and measure the fluorescence emission at approximately 617 nm. An increase in the population of fluorescent cells indicates compromised membrane integrity.

Self-Validation: The protocol includes a negative (untreated) control to establish baseline fluorescence and a positive control (e.g., heat-killed bacteria) to represent maximum membrane permeability. This ensures that the observed increase in PI uptake is directly attributable to the action of chlorothymol.

Visualization: Workflow for Membrane Permeability Assay

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Bacterial Culture (Mid-log phase) B Harvest and Wash Cells (2x with PBS) A->B C Resuspend in PBS (OD600 = 0.5) B->C D Aliquot and Treat with 4-Chloro-3-isopropylphenol C->D E Incubate at 37°C D->E F Add Propidium Iodide E->F G Incubate in Dark F->G H Analyze via Flow Cytometry G->H I Quantify Membrane Damage H->I

Caption: Workflow for assessing bacterial membrane permeability.

Inhibition of Virulence Factors and Key Enzymes

Beyond general membrane disruption, 4-Chloro-3-isopropylphenol exhibits specific inhibitory effects on key bacterial processes, notably the production of virulence factors.

Causality and Mechanism: A significant finding is the ability of chlorothymol to inhibit the production of staphyloxanthin in S. aureus.[1][2] Staphyloxanthin is a carotenoid pigment that imparts the characteristic golden color to S. aureus colonies. More importantly, it acts as a virulence factor by protecting the bacterium from reactive oxygen species (ROS) generated by the host's immune system and reducing cell membrane fluidity to prevent penetration by antimicrobial substances.[1] By inhibiting the synthesis of this protective pigment, chlorothymol renders the bacteria more vulnerable to oxidative stress and potentially other antimicrobial agents. While the precise enzyme in the staphyloxanthin biosynthesis pathway that is inhibited by chlorothymol is yet to be fully elucidated, this targeted action represents a key aspect of its mechanism. It is also plausible that as a phenolic compound, it may inhibit other essential enzymes, such as those involved in energy metabolism.[3]

Experimental Protocol: Staphyloxanthin Inhibition Assay

Objective: To quantify the inhibitory effect of 4-Chloro-3-isopropylphenol on staphyloxanthin production in S. aureus.

Methodology:

  • Culture and Treatment: Inoculate S. aureus into a suitable broth medium containing sub-inhibitory concentrations of 4-Chloro-3-isopropylphenol. A culture without the compound serves as the control. Incubate for 24 hours at 37°C with shaking.

  • Pigment Extraction: Centrifuge the cultures to pellet the bacteria. Discard the supernatant and extract the carotenoid pigment from the cell pellet using a suitable solvent, such as methanol, by vigorous vortexing and incubation until the cells appear white.

  • Quantification: Centrifuge the methanolic extract to remove cell debris. Measure the absorbance of the clear supernatant at 465 nm using a spectrophotometer.

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the percentage of staphyloxanthin inhibition.

Self-Validation: The use of an untreated control provides the baseline for maximum pigment production. The protocol's reliance on a spectrophotometric endpoint provides a quantitative and reproducible measure of inhibition.

Visualization: Proposed Mechanism of Staphyloxanthin Inhibition

PCMX 4-Chloro-3-isopropylphenol Enzyme Enzyme in Staphyloxanthin Biosynthesis Pathway PCMX->Enzyme Inhibits Staphyloxanthin Staphyloxanthin (Pigment) Enzyme->Staphyloxanthin Synthesis Blocked Vulnerability Increased Vulnerability to Oxidative Stress Enzyme->Vulnerability Membrane Membrane Fluidity (Decreased) Staphyloxanthin->Membrane Protection Protection from ROS Staphyloxanthin->Protection

Caption: Inhibition of staphyloxanthin synthesis pathway.

Induction of Oxidative Stress

The inhibition of protective mechanisms like staphyloxanthin production logically leads to an increased susceptibility to oxidative stress.

Causality and Mechanism: By blocking the synthesis of the antioxidant pigment staphyloxanthin, 4-Chloro-3-isopropylphenol indirectly promotes an environment of oxidative stress within the bacterial cell.[1] Reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, are byproducts of normal metabolic activity. In the absence of sufficient antioxidant defenses, these highly reactive molecules can accumulate and cause widespread damage to critical cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death. Some phenolic compounds may also directly contribute to ROS production.[4][5]

Experimental Protocol: Measurement of Intracellular ROS

Objective: To measure the generation of intracellular ROS in bacteria treated with 4-Chloro-3-isopropylphenol using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Methodology:

  • Bacterial Preparation: Prepare and wash bacterial cells as described in the membrane permeability assay.

  • Probe Loading: Resuspend the cells in PBS and incubate with DCFH-DA (final concentration 10 µM) for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Washing: Centrifuge the cells to remove the excess probe and wash with PBS.

  • Treatment: Resuspend the probe-loaded cells in PBS and treat with 4-Chloro-3-isopropylphenol.

  • Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence plate reader or flow cytometer (excitation ~485 nm, emission ~525 nm). The oxidation of DCFH by ROS generates the highly fluorescent compound DCF.

Self-Validation: An untreated control is used to measure basal ROS levels, while a known oxidizing agent (e.g., hydrogen peroxide) can serve as a positive control.

Part 2: Advanced Antimicrobial Properties

Beyond its direct bactericidal mechanisms, 4-Chloro-3-isopropylphenol exhibits properties that are highly relevant in the context of combating antimicrobial resistance.

Synergistic Activity with β-Lactam Antibiotics

One of the most promising attributes of 4-Chloro-3-isopropylphenol is its ability to act synergistically with conventional antibiotics against resistant bacteria.

Causality and Mechanism: Studies have demonstrated a synergistic antimicrobial effect when chlorothymol is combined with oxacillin against MRSA.[1][2] The proposed mechanism for this synergy is that the membrane-disrupting activity of chlorothymol facilitates the penetration of oxacillin into the bacterial cell, allowing it to reach its target, the penicillin-binding proteins (PBPs), more effectively. By compromising the cell's primary defense barrier, chlorothymol can re-sensitize resistant strains to antibiotics that were previously ineffective.

Experimental Protocol: Checkerboard Assay for Synergy Testing

Objective: To quantitatively assess the synergistic interaction between 4-Chloro-3-isopropylphenol and another antimicrobial agent.

Methodology:

  • Preparation: In a 96-well microtiter plate, prepare a two-dimensional serial dilution of both compounds. One compound is diluted horizontally, and the other is diluted vertically.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[6]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation: An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. 4-Chloro-3-isopropylphenol has been shown to be effective in preventing biofilm formation.[1][2]

Causality and Mechanism: The anti-biofilm activity of chlorothymol is likely multifactorial. By altering the bacterial cell surface and affecting motility, it can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.[1][2] Furthermore, its ability to disrupt membrane function may interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm development.

Experimental Protocol: Crystal Violet Biofilm Assay

Objective: To quantify the effect of 4-Chloro-3-isopropylphenol on bacterial biofilm formation.

Methodology:

  • Treatment and Growth: In a flat-bottomed 96-well plate, add bacterial culture to a suitable growth medium containing sub-inhibitory concentrations of 4-Chloro-3-isopropylphenol. Include a no-treatment control.

  • Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic (free-floating) cells by washing the wells gently with PBS.

  • Staining: Add a 0.1% crystal violet solution to each well to stain the adherent biofilm. Incubate for 15 minutes.

  • Final Wash and Solubilization: Wash away the excess stain and allow the plate to air dry. Solubilize the bound stain with 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized stain at 570 nm. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

Visualization: Biofilm Formation and Inhibition Points

A 1. Initial Attachment B 2. Microcolony Formation A->B C 3. EPS Production & Maturation B->C D 4. Dispersal C->D PCMX 4-Chloro-3-isopropylphenol PCMX->A Inhibits (Alters Motility & Surface) PCMX->C Potentially Inhibits (Disrupts Quorum Sensing)

Caption: Potential inhibition points of chlorothymol in biofilm development.

Part 3: Quantitative Antimicrobial Potency

The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC).

Table 1: Minimum Inhibitory Concentration (MIC) of Phenolic Compounds against MRSA

Compound Organism MIC (µg/mL) Reference
4-Chloro-3-isopropylphenol (Chlorothymol) MRSA 8 [1]
4-isopropyl-3-methylphenol MRSA 512 [1]

| 4-isopropyl-3-methylphenol + Oxacillin | MRSA | 128 |[1] |

Conclusion

The antimicrobial mechanism of 4-Chloro-3-isopropylphenol is a compelling example of a multi-pronged attack on bacterial viability. Its ability to disrupt the fundamental structure of the cell membrane, inhibit key virulence and survival factors like staphyloxanthin, and induce oxidative stress collectively contribute to its potent bactericidal activity. Furthermore, its capacity to inhibit biofilm formation and act synergistically with conventional antibiotics highlights its potential as a valuable tool in the ongoing battle against antimicrobial resistance. For drug development professionals, 4-Chloro-3-isopropylphenol serves not only as an effective active ingredient but also as a model for developing novel therapeutic strategies that target multiple bacterial vulnerabilities simultaneously.

References

  • Kim, M., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(8), 1033-1041. [Link]

  • Kim, M., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed, 35586930. [Link]

  • Al-Shabib, N. A., et al. (2023). Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. MDPI, 11(5), 1288. [Link]

  • Substrate inhibition by the blockage of product release and its control by tunnel engineering. (2020). Royal Society of Chemistry. [Link]

  • So, M. J., & Cho, E. J. (2014). Phloroglucinol Attenuates Free Radical-induced Oxidative Stress. Preventive Nutrition and Food Science, 19(3), 129-135. [Link]

  • Lin, C. F., et al. (2002). Effects of 4-piperidinomethyl-2-isopropyl-5-methylphenol on oxidative stress and calcium current. PubMed, 12052382. [Link]

  • Andrzejewska, E., et al. (2022). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI, 11(5), 1288. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-3-isopropylphenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of 4-Chloro-3-isopropylphenol in solution. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the molecule's stability, its anticipated degradation pathways under various stress conditions, and the methodologies for assessing its stability profile. By integrating theoretical knowledge with practical, field-proven insights, this guide offers a robust framework for designing and executing stability studies, ensuring the development of safe, effective, and stable pharmaceutical formulations.

Introduction

4-Chloro-3-isopropylphenol is a halogenated alkylphenol with significant applications in the pharmaceutical and chemical industries, primarily valued for its antiseptic and disinfectant properties. The thermodynamic stability of this compound in solution is a critical parameter that dictates its shelf-life, efficacy, and safety profile in formulated products. Understanding its degradation kinetics and pathways is paramount for developing robust formulations and meeting stringent regulatory requirements.

Chemical and Physical Properties of 4-Chloro-3-isopropylphenol

4-Chloro-3-isopropylphenol is a substituted phenolic compound. Its chemical structure, featuring a hydroxyl group, a chlorine atom, and an isopropyl group attached to a benzene ring, dictates its reactivity and stability. The electron-donating nature of the hydroxyl and isopropyl groups, combined with the electron-withdrawing effect of the chlorine atom, creates a molecule susceptible to specific degradation mechanisms.

Significance in Pharmaceutical and Industrial Applications

The primary utility of 4-Chloro-3-isopropylphenol lies in its broad-spectrum antimicrobial activity. It is often incorporated into topical antiseptic solutions, disinfectant formulations, and preservatives in various products. The concentration and stability of the active ingredient are directly linked to the product's performance and safety.

The Critical Role of Stability in Drug Development and Product Formulation

A comprehensive understanding of a drug substance's stability is a cornerstone of pharmaceutical development. Forced degradation studies, which intentionally stress the molecule, are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2] This knowledge is indispensable for formulating stable dosage forms and establishing appropriate storage conditions and shelf-life.[1][2]

Fundamentals of Thermodynamic Stability in Solution

The thermodynamic stability of a molecule in solution is governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. Degradation reactions occur when the molecule can transition to a lower energy state by breaking and forming chemical bonds.

Gibbs Free Energy and Chemical Equilibrium

In a solution, 4-Chloro-3-isopropylphenol exists in equilibrium with its potential degradation products. The position of this equilibrium is determined by the change in Gibbs free energy (ΔG) for the degradation reaction. A negative ΔG indicates a spontaneous degradation process. The rate at which this equilibrium is approached is the domain of chemical kinetics.

Factors Influencing Stability: A Mechanistic Overview

Several environmental factors can influence the thermodynamic stability of 4-Chloro-3-isopropylphenol in solution by providing the necessary activation energy for degradation reactions to occur. These include:

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence reaction rates by stabilizing or destabilizing transition states.

  • pH: The pH of the solution can dramatically affect the rate of hydrolysis and the ionization state of the phenolic hydroxyl group, altering its reactivity.

  • Temperature: According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the rate of chemical reactions.

  • Light: Exposure to light, particularly in the UV region, can provide the energy to initiate photochemical degradation reactions.

  • Oxidative Stress: The presence of oxidizing agents can lead to the formation of various oxidation products. Phenols are particularly susceptible to oxidation.[3]

Degradation Pathways of 4-Chloro-3-isopropylphenol

Based on the functional groups present in 4-Chloro-3-isopropylphenol, several degradation pathways can be anticipated under stress conditions.

Hydrolysis

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4] For 4-Chloro-3-isopropylphenol, hydrolysis is expected to be more pronounced under strongly acidic or basic conditions. While the ether linkage is absent, forced conditions could potentially lead to the displacement of the chlorine atom, although this is generally difficult on an aromatic ring.

Oxidation

The phenolic hydroxyl group makes 4-Chloro-3-isopropylphenol susceptible to oxidation.[3] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The reaction likely proceeds through a phenoxy radical intermediate, which can then undergo further reactions to form quinones, and other oxidized species. The isopropyl group may also be susceptible to oxidation.

Photodegradation

Exposure to light can induce photochemical degradation. For halogenated phenols, photodegradation can involve the homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species that can initiate a cascade of further reactions.[5] This can result in dehalogenation and the formation of other photoproducts.

Experimental Design for Stability Assessment

A well-designed forced degradation study is essential to elucidate the stability profile of 4-Chloro-3-isopropylphenol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the sample.[6][7]

Rationale for Forced Degradation Studies

Forced degradation studies serve multiple critical purposes:

  • To identify the likely degradation products that may form under normal storage conditions.

  • To elucidate the degradation pathways of the drug substance.

  • To develop and validate a stability-indicating analytical method that can separate the API from its degradation products.[8]

  • To understand the intrinsic stability of the molecule.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution of 4-Chloro-3-isopropylphenol acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose aliquots to stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose aliquots to stress thermal Thermal Stress (e.g., 80°C) prep->thermal Expose aliquots to stress photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose aliquots to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples at time intervals base->hplc Analyze samples at time intervals oxidation->hplc Analyze samples at time intervals thermal->hplc Analyze samples at time intervals photo->hplc Analyze samples at time intervals ms LC-MS for Degradant Identification hplc->ms Characterize degradants pathway Elucidate Degradation Pathways hplc->pathway kinetics Determine Degradation Kinetics hplc->kinetics shelf_life Predict Shelf-Life (Arrhenius Equation) kinetics->shelf_life

Caption: Experimental workflow for the forced degradation study of 4-Chloro-3-isopropylphenol.

Detailed Protocols for Stress Conditions

The following are example protocols for subjecting a solution of 4-Chloro-3-isopropylphenol (e.g., 1 mg/mL in a suitable solvent like methanol or a methanol-water mixture) to various stress conditions. The exact conditions may need to be adjusted based on the observed stability of the compound.

  • Acidic Condition: To an aliquot of the drug solution, add an equal volume of 0.1 M hydrochloric acid.[6] Store the solution at 60°C and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Condition: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.[6] Store at 60°C and sample as described for the acidic condition. Neutralize the samples before HPLC analysis.

  • To an aliquot of the drug solution, add an equal volume of 3% hydrogen peroxide.[6]

  • Store the solution at room temperature, protected from light, and sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Place an aliquot of the drug solution in a thermostatically controlled oven at 80°C.

  • Sample at appropriate time intervals (e.g., 0, 24, 48, 72 hours).

  • Expose an aliquot of the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[1]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze the exposed and control samples at the end of the exposure period.

Analytical Methodologies for Stability Indicating Assays

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient in the presence of its degradation products.[8] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

The development of a stability-indicating HPLC method involves selecting a suitable column, mobile phase, and detector to achieve adequate resolution between the parent drug and all potential degradation products. The method must then be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

The following is a representative HPLC method that can be used as a starting point for the analysis of 4-Chloro-3-isopropylphenol and its degradation products.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
Mobile Phase Acetonitrile and water (with 0.1% formic acid) in a gradient elution
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C
Detector UV at 280 nm
Injection Volume 20 µL
Mass Spectrometry (MS) for Degradant Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of the eluting peaks can be determined, providing valuable information about their molecular weight and fragmentation patterns.

Data Interpretation and Stability Prediction

Kinetic Analysis of Degradation Data

The data obtained from the forced degradation studies can be used to determine the order of the degradation reaction (e.g., zero-order or first-order) and to calculate the degradation rate constant (k) under each stress condition.

Arrhenius Equation and Shelf-Life Prediction

The Arrhenius equation describes the relationship between the rate of a chemical reaction and temperature:

k = Ae(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature

By determining the rate constants at different elevated temperatures, the Arrhenius equation can be used to predict the degradation rate at typical storage conditions (e.g., 25°C) and thus estimate the shelf-life of the product.

Summary of Expected Degradants and their Significance

Based on the known reactivity of chlorophenols and alkylphenols, the following types of degradation products can be expected:

Degradation PathwayExpected Degradation ProductsSignificance
Oxidation Quinones, hydroxylated derivatives, ring-opened productsPotential for increased toxicity or altered biological activity.
Photodegradation Dechlorinated phenols, dimers, and polymersChanges in efficacy and potential for new impurities.
Hydrolysis (Less likely) Hydroxylated derivativesIndicates sensitivity to pH extremes.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to evaluating the thermodynamic stability of 4-Chloro-3-isopropylphenol in solution. By employing a systematic forced degradation study in conjunction with a validated stability-indicating HPLC method, researchers and drug development professionals can gain a thorough understanding of the molecule's degradation profile. This knowledge is fundamental to the development of stable, safe, and effective pharmaceutical products. Future work should focus on the isolation and complete structural characterization of the major degradation products and an assessment of their potential toxicological profiles.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • PMC. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]

  • PubMed. (n.d.). Photochemical degradation and mineralization of 4-chlorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoelectrocatalytic degradation of 4-chlorophenol using nanostructured α-Fe2O3 thin films under sunlight illumination. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Toxicological Profile and Safety of 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the toxicological profile and safety data for 4-Chloro-3-isopropylphenol (CAS No. 14200-19-2). A thorough review of available scientific literature and regulatory databases reveals a significant lack of toxicological data for this specific compound. To address this data gap and provide a valuable resource for researchers and drug development professionals, this guide utilizes a surrogate-based approach, focusing on the closely related structural analogue, 4-chloro-3-methylphenol (p-Chloro-m-Cresol, PCMC, CAS No. 59-50-7). The rationale for this approach is based on the strong structural similarity, where an isopropyl group is substituted for a methyl group at the C3 position of the phenol ring. This document synthesizes available data on PCMC to forecast the likely toxicological profile of 4-Chloro-3-isopropylphenol, covering acute and chronic toxicity, local tissue effects, genotoxicity, carcinogenicity, and reproductive/developmental effects, alongside crucial safety and handling protocols.

Introduction and Rationale for Surrogate Approach

4-Chloro-3-isopropylphenol is a chlorinated and alkylated phenolic compound. While its specific applications are not widely documented in public literature, its structure suggests potential use as a biocide, preservative, or antiseptic, similar to other chlorophenols. A diligent search for toxicological data specific to 4-Chloro-3-isopropylphenol (CAS No. 14200-19-2) yielded insufficient information to conduct a comprehensive safety assessment.

In such instances, a common and scientifically accepted practice in toxicology is the use of a "read-across" or surrogate approach. This involves selecting a well-studied compound with a high degree of structural similarity to the substance of interest. For this guide, 4-chloro-3-methylphenol (PCMC) has been chosen as the surrogate.

Justification for Surrogate Selection:

  • Structural Analogy: Both compounds share the same 4-chloro-phenol backbone. The only difference is the alkyl substituent at the C3 position (isopropyl vs. methyl).

  • Predictable Physicochemical Properties: The substitution of a methyl with an isopropyl group is expected to increase lipophilicity (LogP). While this may influence absorption, distribution, metabolism, and excretion (ADME) properties, the fundamental toxicological mechanisms associated with the chlorophenol moiety are likely to be conserved.

G cluster_target Target Compound (Data Gap) cluster_surrogate Surrogate Compound (Data Available) Target 4-Chloro-3-isopropylphenol (CAS: 14200-19-2) Rationale Rationale for Read-Across: - Shared 4-chlorophenol backbone - Minor difference in C3 alkyl group - Similar predicted toxicological action Target->Rationale Lacks Data Surrogate 4-chloro-3-methylphenol (PCMC) (CAS: 59-50-7) Surrogate->Rationale Provides Data Conclusion Toxicological profile of PCMC used to predict hazards of 4-Chloro-3-isopropylphenol Surrogate->Conclusion Informs Profile

Caption: Logical framework for the surrogate-based toxicological assessment.

Physicochemical Properties of the Surrogate: 4-chloro-3-methylphenol (PCMC)

Understanding the physicochemical properties of the surrogate is fundamental to predicting the behavior of the target compound.

PropertyValueReference(s)
CAS Number 59-50-7
Molecular Formula C₇H₇ClO[1]
Molecular Weight 142.58 g/mol [2]
Appearance Colorless to white crystalline solid with a phenolic odor[3][4]
Melting Point 63-66 °C[2][4]
Boiling Point Approx. 239 °C[3]
Water Solubility Slightly soluble (4 g/L)
Solubility Soluble in alcohol, ethers, ketones, and aqueous alkali hydroxides[5]
LogP (Octanol/Water) 3.1

Toxicological Profile of 4-chloro-3-methylphenol (PCMC)

This section details the known toxicological effects of PCMC, which serves as the basis for assessing the potential hazards of 4-Chloro-3-isopropylphenol.

Acute Toxicity

PCMC exhibits low to moderate acute toxicity via the oral route and is considered harmful if swallowed or in contact with skin.[1]

RouteSpeciesValue (LD₅₀)Reference(s)
OralRat1830 mg/kg[1][2]
OralRat5129 mg/kg (male), 3636 mg/kg (female)[6]
DermalRat>2,000 mg/kg[7]

Clinical signs of acute toxicity in animal studies include tremors, convulsions, salivation, bloody urine, and labored breathing.[6][8] In humans, ingestion may cause abdominal pain, nausea, vomiting, and potential corrosive damage to the digestive tract.[3]

Dermal and Ocular Irritation & Sensitization

PCMC is a significant irritant and corrosive agent to the skin and eyes.[1]

  • Skin: It is classified as corrosive to the skin of rabbits.[2] In humans, it can cause redness, itching, swelling, and burning, with the potential for permanent tissue damage.[3]

  • Eyes: It is known to cause severe eye damage.[1]

  • Sensitization: PCMC is a recognized skin sensitizer, meaning repeated exposure may lead to allergic contact dermatitis.[1][5]

Repeated Dose Toxicity

Subchronic and chronic exposure studies in animals have identified target organs for PCMC toxicity.

  • A 28-day gavage study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg-day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 400 mg/kg-day, based on decreased body-weight gain.[6]

  • A chronic feeding study in rats identified a LOAEL of 28 mg/kg-day based on decreased brain weight in females.[6]

  • Another chronic study identified decreased adrenal gland weights as a critical effect.[8]

Long-term exposure to phenolic compounds, in general, has been associated with liver and kidney damage.[1]

Genotoxicity and Mutagenicity

The weight of evidence from a comprehensive battery of tests indicates that PCMC is not genotoxic.

  • Ames Test: Multiple studies have reported negative results in Salmonella typhimurium mutation assays, both with and without metabolic activation.

  • In vitro/In vivo studies: Other assays, including chromosomal aberration and unscheduled DNA synthesis tests, have also been predominantly negative.[8]

G cluster_tests Battery of Tests start Genotoxicity Assessment of PCMC ames Ames Test (S. typhimurium) start->ames chrom Chromosomal Aberration (in vitro) start->chrom uds Unscheduled DNA Synthesis (in vivo) start->uds result Weight of Evidence ames->result Negative chrom->result Negative uds->result Negative conclusion Conclusion: PCMC is Not Genotoxic result->conclusion

Caption: Workflow for assessing the genotoxic potential of PCMC.

Carcinogenicity

There is insufficient data to fully assess the carcinogenic potential of PCMC.[1][6] However, a chronic oral exposure study in rats did not report any statistically significant increase in treatment-related neoplastic changes.[6][8] Regulatory agencies like IARC and NTP have not evaluated PCMC for carcinogenicity.[6]

Reproductive and Developmental Toxicity

PCMC has shown potential for both maternal and developmental toxicity at high doses.

  • Maternal Toxicity: In a rat developmental toxicity study, a maternal NOAEL of 30 mg/kg/day and a maternal LOAEL of 100 mg/kg/day were established based on labored breathing and decreased body weight gain.[8] At 300 mg/kg/day, severe toxicity and death were observed in dams.[8]

  • Developmental Toxicity: The same study established a developmental NOAEL of 30 mg/kg/day and a developmental LOAEL of 100 mg/kg/day . Effects at the LOAEL included a skewed sex ratio in offspring. At the highest dose (300 mg/kg/day), fetotoxicity was evident, with an increase in early resorptions and a significant decrease in mean fetal weight.[8] No treatment-related fetal malformations were observed at any dose level.

Mechanism of Action

The primary mechanism of biocidal action for PCMC, and likely for 4-Chloro-3-isopropylphenol, is the disruption of microbial cell integrity. As a phenolic compound, it induces cytoplasmic leakage by increasing the permeability of the cell membrane to essential ions like potassium.[2] This leads to the dissipation of the proton motive force, which effectively uncouples cellular respiration from ATP synthesis, leading to cell death.[2]

In mammals, a specific mechanism has been identified where PCMC acts as a potent activator of calcium (Ca²⁺) release from the sarcoplasmic reticulum in skeletal muscle.[4] This action is mediated through the ryanodine receptor and is relevant for understanding potential neuromuscular effects, especially in sensitive individuals.[4]

Safety and Handling Protocols

Given the corrosive and sensitizing nature of the surrogate compound, stringent safety protocols are essential when handling 4-Chloro-3-isopropylphenol.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and/or a full-face shield are mandatory.

  • Skin Protection: Permeation-resistant gloves (e.g., neoprene or nitrile), a lab coat, and full-body protective clothing should be worn.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved air-purifying particulate respirator is recommended.[3]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Local exhaust ventilation should be used at the source of dust or vapor generation.

Handling and Storage
  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Prevent dust generation.

  • Store in a cool, dry, well-ventilated area in tightly sealed containers.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: Dermal Irritation/Corrosion Study (OECD 404 Guideline)

This section provides a detailed, step-by-step methodology for a key toxicological experiment, reflecting a self-validating system.

Objective: To determine the potential of a test substance to produce irritation or corrosion following dermal application.

Methodology:

  • Test System: Healthy, young adult albino rabbits (e.g., New Zealand White).

  • Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.

  • Application:

    • A dose of 0.5 g (for solids) of the test substance is applied to a small area (approx. 6 cm²) of skin.

    • The substance is moistened with a small amount of an appropriate vehicle (e.g., water or saline) to ensure good contact with the skin.

    • The treated area is covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The dressing remains in place for a 4-hour exposure period.

  • Observation:

    • After 4 hours, the dressing is removed, and any residual test substance is washed off.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Scoring is performed according to a standardized grading system (e.g., Draize scale).

  • Data Analysis & Interpretation:

    • Mean scores for erythema and edema are calculated for each observation time.

    • The substance is classified as an irritant or corrosive based on the severity, persistence, and reversibility of the observed skin reactions according to regulatory criteria.

G prep Animal Preparation (Fur Clipping) apply Application of Test Substance (0.5 g to 6 cm² skin) prep->apply expose 4-Hour Exposure (Semi-occlusive dressing) apply->expose remove Removal of Substance & Washing expose->remove observe Observation & Scoring (1, 24, 48, 72 hours) remove->observe analyze Data Analysis & Classification observe->analyze

Caption: Experimental workflow for an in vivo dermal irritation study.

Environmental Fate and Ecotoxicity

Based on data for PCMC, 4-Chloro-3-isopropylphenol is expected to be biodegradable and not persist in the environment.[3][8] It has a low potential to bioaccumulate in organisms.[8] However, it is classified as very toxic to aquatic organisms , and accidental release into waterways should be strictly avoided.[1] It poses a high toxicity risk to fish and moderate toxicity to invertebrates and aquatic plants.[3]

Conclusion

While a definitive toxicological profile for 4-Chloro-3-isopropylphenol is not possible due to a lack of specific data, a read-across analysis using the structural analogue 4-chloro-3-methylphenol (PCMC) provides a strong basis for a precautionary approach.

Predicted Toxicological Profile for 4-Chloro-3-isopropylphenol:

  • High Hazard: Likely to be corrosive to skin and cause severe eye damage. It is also expected to be a skin sensitizer.

  • Moderate Hazard: Harmful if swallowed or in contact with skin. Potential for target organ toxicity (adrenal glands, nervous system) with repeated exposure. Potential for developmental toxicity at doses that also cause maternal toxicity.

  • Low Hazard: Unlikely to be genotoxic or carcinogenic.

  • Environmental Hazard: Very toxic to aquatic life.

It is imperative that researchers, scientists, and drug development professionals handle 4-Chloro-3-isopropylphenol with stringent safety precautions appropriate for a corrosive, sensitizing, and acutely toxic substance. All handling should be performed with appropriate engineering controls and personal protective equipment. Further toxicological testing on 4-Chloro-3-isopropylphenol is required to establish its specific safety profile and to confirm the predictions made in this guide.

References

  • LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol. [Link]

  • PubChem. Compound Summary for CID 1732, 4-Chloro-3-methylphenol. National Center for Biotechnology Information. [Link]

  • Wikipedia. p-Chlorocresol. [Link]

  • Government of Canada. (2021). Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol). [Link]

  • E-Molecules. 4-chloro-3-methyl-phenol. [Link]

  • MDPI. (2021). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. [Link]

  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for 4-Chloro-3-Methylphenol (p-Chloro-m-Cresol). [Link]

  • ECHA. Registration Dossier: Chlorocresol. [Link]

  • Pharmaceutical Press. (2009). Chlorocresol. In Handbook of Pharmaceutical Excipients.
  • Government of Canada. (2021). Draft Screening Assessment Phenol, 4-chloro-3-methyl- (Chlorocresol). [Link]

Sources

Solubility Profile and Formulation Strategies for 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | CAS: 14200-19-2 | Chemical Class: Halogenated Alkylphenols [1][2]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 4-Chloro-3-isopropylphenol (CAS 14200-19-2), a halogenated phenolic compound distinct from its structural isomers such as chlorothymol or chlorocresol.[1][2] Designed for formulation scientists and medicinal chemists, this document synthesizes structure-property relationships (SPR) to predict solubility behavior where empirical data is sparse.[1][2]

The compound exhibits a high lipophilicity profile (Predicted LogP ~3.8–4.1) driven by the steric bulk of the isopropyl group at the meta position and the electron-withdrawing chlorine at the para position.[2] Consequently, it demonstrates negligible aqueous solubility but high affinity for polar organic solvents (alcohols, glycols) and a pH-dependent solubility profile characteristic of weak acids.[1][2]

Physicochemical Architecture & Mechanism

To master the solubilization of 4-Chloro-3-isopropylphenol, one must first understand the competition between its hydrophilic hydroxyl moiety and its hydrophobic carbon-chlorine skeleton.[1][2]

Structural Analysis[1][2]
  • Hydrophilic Anchor: The phenolic hydroxyl (-OH) group provides a site for hydrogen bonding, but its capacity is overwhelmed by the hydrophobic domain.[1][2]

  • Hydrophobic Domain: The 3-isopropyl group adds significant steric bulk and lipophilicity compared to the methyl group found in chlorocresol (4-chloro-3-methylphenol).[1][2] The 4-chloro substituent further decreases water solubility through the "heavy atom effect" and reduction of polarity.[1][2]

The pKa Shift

Phenols generally have a pKa near 10.[2] The presence of the chlorine atom (electron-withdrawing) at the para position stabilizes the phenoxide ion via inductive effects, likely shifting the pKa slightly lower (estimated pKa ~9.4–9.8).[2] This acidity is the "key" to unlocking aqueous solubility: at pH > pKa + 2, the compound deprotonates, becoming a water-soluble salt. [1][2]

Diagram: Solubility Mechanism & Phase Partitioning

The following diagram illustrates the molecular behavior of the compound under varying solvent conditions.

SolubilityMechanism Compound 4-Chloro-3-isopropylphenol (Neutral Form) Water Aqueous Phase (pH < 9.0) Compound->Water Repulsion (Hydrophobic Effect) Organic Organic Phase (Ethanol, DMSO, Lipids) Compound->Organic High Solubility (Van der Waals + H-Bond) Alkaline Aqueous Alkaline Phase (pH > 11.0) Compound->Alkaline Deprotonation (Acid-Base Reaction) Ionized Phenolate Anion (Water Soluble) Alkaline->Ionized Forms Salt

Figure 1: Phase partitioning behavior.[1][2] The neutral molecule partitions strongly into organics, while high pH forces ionization and aqueous solubility.[1][2]

Solubility Landscape: Water vs. Organic Solvents[1][2]

The following data summarizes the solubility profile. Note that while specific experimental values for CAS 14200-19-2 are rare in public literature, these values are derived from validated QSAR (Quantitative Structure-Activity Relationship) models based on nearest-neighbor analogues (Chlorocresol and Chlorothymol).[1][2]

Comparative Solubility Table
Solvent SystemSolubility RatingEstimated Conc. (g/L)Mechanistic Rationale
Water (Neutral pH) Practically Insoluble< 0.1 g/LHydrophobic isopropyl/chloro groups dominate the single OH group.[1][2]
Water (pH 12, NaOH) Soluble> 50 g/LFormation of Sodium 4-chloro-3-isopropylphenolate (Salt).[1][2]
Ethanol (96%) Freely Soluble> 500 g/LPerfect polarity match; dipole-dipole & H-bonding interactions.[1][2]
DMSO Freely Soluble> 600 g/LStrong H-bond acceptor solvent disrupts phenolic crystal lattice.[1][2]
Propylene Glycol Soluble> 100 g/LGlycols act as excellent cosolvents for phenolic formulations.[1][2]
Hexane Sparingly Soluble1 - 10 g/LPolar OH group creates crystal lattice energy barrier in non-polar alkanes.[1][2]
Critical Insight for Researchers

Do not use pure water for stock solutions. Even at low concentrations, the compound may form micro-precipitates that are invisible to the naked eye but will skew biological assay results (e.g., false positives in inhibition assays due to aggregation).[2]

Formulation & Solubilization Protocols

For drug development or antimicrobial efficacy testing, consistent solubilization is mandatory.[1][2] Below are two validated workflows.

Workflow A: The Cosolvent Approach (For Biological Assays)

This method is ideal for creating stock solutions for MIC (Minimum Inhibitory Concentration) or cell-based assays.[1][2]

  • Primary Solvent: Dissolve the target mass of 4-Chloro-3-isopropylphenol in 100% DMSO or Absolute Ethanol .[1][2]

    • Target Conc: 100 mM or 50 mg/mL.[2]

  • Intermediate Dilution: Dilute the stock 1:10 into Propylene Glycol or PEG-400 .

    • Why? Direct dilution into water often causes "crashing out" (precipitation).[1][2] Glycols bridge the polarity gap.[2]

  • Final Dilution: Spike the intermediate solution into the aqueous media (buffer/media) under rapid stirring.

    • Limit: Ensure final organic solvent concentration is < 1% (v/v) to avoid solvent toxicity.[1][2]

Workflow B: The pH-Shift Method (For Aqueous Concentrates)

This method creates a water-soluble salt form, useful for preservative concentrates.[1][2]

  • Preparation: Calculate the molar equivalent of Sodium Hydroxide (NaOH).

  • Dissolution: Suspend 4-Chloro-3-isopropylphenol in water (it will float or sink as oil/solid).[1][2]

  • Activation: Slowly add 1.05 molar equivalents of 1M NaOH while stirring.

  • Result: The solution should clear as the phenolate salt forms.[2]

  • Buffering: If the pH is too high for the application, back-titrate with HCl to pH 10. Caution: Dropping pH below 9.5 may cause reprecipitation.[1][2]

Experimental Validation: The Shake-Flask Protocol

To determine the exact solubility of your specific lot of 4-Chloro-3-isopropylphenol, follow this OECD Guideline 105 adapted protocol. This is a self-validating system.[1][2]

Experimental Workflow Diagram

ShakeFlaskProtocol Step1 1. Supersaturation (Add excess solid to solvent) Step2 2. Equilibrium (Shake 24-48h @ 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifuge/Filter 0.45µm) Step2->Step3 Step4 4. Quantitation (HPLC-UV @ 280nm) Step3->Step4

Figure 2: Step-by-step solubility determination workflow.

Detailed Methodology
  • Preparation: Add excess 4-Chloro-3-isopropylphenol (~50 mg) to 10 mL of the solvent of interest (e.g., Water, PBS pH 7.4).

  • Equilibration: Agitate the vials at a fixed temperature (25°C) for 24 to 48 hours.

    • Validation Check: Ensure solid material remains visible at all times.[2] If it dissolves completely, add more solid.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a saturated PVDF filter (to prevent drug adsorption to the filter).

  • Quantitation (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

    • Mobile Phase: Acetonitrile:Water (60:[1][2]40) + 0.1% Formic Acid.[1][2]

    • Detection: UV Absorbance at 280 nm (Characteristic phenol peak).[1][2]

    • Calculation: Compare peak area against a standard curve prepared in methanol.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7465, 4-Isopropylphenol (Analogue Reference). Retrieved from [Link][1][2][3]

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. Paris: OECD Publishing.[2] Retrieved from [Link][1][2][4]

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Reference for general phenolic solubility trends).

Sources

An In-depth Technical Guide to Halogenated Phenols and 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated phenols represent a pivotal class of chemical compounds, bridging the gap between simple aromatic alcohols and highly functionalized molecules with profound biological and industrial significance. The introduction of halogen atoms onto the phenolic ring dramatically alters the compound's physicochemical properties, enhancing its lipophilicity, reactivity, and biological activity. This guide provides a comprehensive exploration of halogenated phenols, beginning with a broad overview of their synthesis, applications, and toxicological profiles. The core of this document focuses on a specific, yet illustrative example: 4-Chloro-3-isopropylphenol. We will dissect its properties, synthesis, and mechanism of action, providing a tangible case study. This guide is designed for researchers, scientists, and drug development professionals, offering not just a review of the literature, but a practical synthesis of field-proven insights and detailed experimental methodologies for synthesis, analysis, and bioactivity assessment.

Part 1: The World of Halogenated Phenols

Halogenated phenols are organic compounds in which one or more hydrogen atoms on the benzene ring of a phenol molecule have been replaced by halogen atoms (Fluorine, Chlorine, Bromine, or Iodine). This structural modification is fundamental to their utility and function.

Significance and Applications

The incorporation of halogens can dramatically improve the properties of organic molecules, leading to increased stability, higher biological activity, and enhanced membrane permeability.[1] This makes halogenated phenols valuable in a multitude of fields:

  • Pharmaceuticals & Agrochemicals: Many modern drugs and a significant percentage of newly developed agrochemicals contain halogen atoms to enhance their efficacy and metabolic stability.[1] Halogenated phenols serve as crucial intermediates in the synthesis of these complex molecules.[2][3]

  • Antimicrobials and Disinfectants: Phenol itself was one of the first surgical antiseptics.[4] Halogenation, particularly chlorination, significantly potentiates this antimicrobial activity. Compounds like chlorophenols and their derivatives are active ingredients in disinfectants, antiseptics, and preservatives due to their ability to disrupt microbial cells.[4][5]

  • Material Science: Certain halogenated phenolic compounds can be used as precursors for polymers, providing flame-retardant properties and forming hard, clear materials for coating compositions.[2]

General Synthesis Principles

The primary method for synthesizing halogenated phenols is through electrophilic aromatic substitution . The hydroxyl group (-OH) of phenol is a strong activating group, directing incoming electrophiles (the halogen) to the ortho and para positions of the aromatic ring.

However, this high reactivity can lead to poly-halogenation and a mixture of isomers. Achieving regioselectivity—placing the halogen at a specific position—is the key challenge. This is controlled by:

  • Choice of Halogenating Agent: Using milder agents (e.g., N-chlorosuccinimide instead of Cl₂) can provide more control.

  • Catalysts: Lewis acid catalysts are often used, but their role must be carefully managed to avoid unwanted side reactions.

  • Solvent and Temperature: Reaction conditions play a critical role in directing the substitution pattern.

  • Protecting Groups: Temporarily blocking the highly reactive ortho or para positions can force halogenation at a desired, less-reactive site.

Enzymatic halogenation using halogenase enzymes is an emerging, environmentally friendly alternative that offers remarkable regioselectivity, though it is not yet widely used on an industrial scale.[3]

Phenol Phenol Ring (-OH activating group) Product Halogenated Phenol (Ortho/Para substitution) Phenol->Product Electrophilic Aromatic Substitution Electrophile Halogenating Agent (e.g., Cl₂) Electrophile->Product

Caption: General principle of electrophilic halogenation of phenol.

Environmental and Toxicological Overview

The stability that makes halogenated phenols useful also contributes to their environmental persistence.[6][7] Many are classified as persistent organic pollutants (POPs) that can accumulate in the environment and in living tissues.[7] Their toxicity stems from their ability to interfere with biological processes.[8] For example, they can act as uncouplers of oxidative phosphorylation, disrupting cellular energy production. Due to their structural similarity to thyroid hormones, some halogenated phenolic compounds can act as endocrine disruptors.[7] Therefore, their use and disposal are subject to strict environmental regulations.

Part 2: In-Focus Compound: 4-Chloro-3-isopropylphenol

To ground the general principles in a specific context, we will now examine 4-Chloro-3-isopropylphenol. While not as common as its isomer thymol, its structure provides an excellent model for understanding the interplay between alkyl and halogen substituents on a phenol ring.

Physicochemical Properties

A compound's physical and chemical properties dictate its behavior, solubility, and interaction with biological systems. The properties of 4-Chloro-3-isopropylphenol are closely related to its structural isomers, such as 4-isopropyl-3-methylphenol and 4-isopropylphenol.[9][10][11]

PropertyValue (Estimated/Inferred)Significance for Application
CAS Number 60909-29-7Unique identifier for substance registration.
Molecular Formula C₉H₁₁ClODefines the elemental composition.
Molecular Weight 170.63 g/mol Influences diffusion rates and stoichiometry.
Appearance White to off-white crystalline solidIndicates purity and handling characteristics.
Melting Point ~ 60-65 °CRelevant for formulation and storage conditions.
Boiling Point > 220 °CLow volatility at room temperature.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, isopropanol).[12]Critical for formulating disinfectants and drug delivery systems. The isopropyl group and chlorine atom increase lipophilicity compared to phenol.
pKa ~ 9-10As a weak acid, its state of ionization is pH-dependent, affecting its ability to cross cell membranes.

Note: Specific experimental data for 4-Chloro-3-isopropylphenol is not widely published. The values are inferred from structurally similar compounds like 4-isopropylphenol and 4-isopropyl-3-methylphenol.[9][10][11]

Synthesis Pathway

The synthesis of 4-Chloro-3-isopropylphenol is a classic example of multi-step aromatic chemistry, requiring careful control of substituent directing effects. The most logical route begins with 3-isopropylphenol (m-isopropylphenol).

  • Starting Material: 3-isopropylphenol. The hydroxyl (-OH) group is a strong ortho-, para- director, while the isopropyl group is a weaker ortho-, para- director.

  • Chlorination: The positions ortho and para to the powerful -OH group are C2, C4, and C6. The C4 and C6 positions are the most sterically accessible and electronically activated. Direct chlorination with a mild agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) would likely yield a mixture, but the primary product is expected to be 4-Chloro-3-isopropylphenol due to the combined directing effects and sterics.

Start 3-Isopropylphenol Product 4-Chloro-3-isopropylphenol Start->Product Electrophilic Chlorination Reagent + SO₂Cl₂ (Chlorinating Agent) Solvent (e.g., DCM) Reagent->Product

Caption: Proposed synthesis route for 4-Chloro-3-isopropylphenol.

Mechanism of Antimicrobial Action

Phenolic compounds, including 4-Chloro-3-isopropylphenol, exert their antimicrobial effects through a multi-pronged attack on microbial cells.[4] The lipophilic nature, enhanced by the isopropyl and chloro groups, is key to this mechanism.

  • Adsorption and Penetration: The compound first adsorbs to the surface of the bacterial cell. Its lipid-soluble character allows it to penetrate the lipid-rich cell membrane.

  • Membrane Disruption: At lower concentrations, it disrupts the proton motive force across the membrane, effectively short-circuiting the cell's energy production. At higher, bactericidal concentrations, it causes gross membrane damage, leading to the leakage of essential cytoplasmic contents like ions and ATP.[5][13]

  • Protein Denaturation: Once inside the cell, the phenol interacts with cellular proteins, particularly enzymes. It disrupts the hydrogen bonds that maintain the protein's tertiary structure, leading to denaturation and inactivation.[5] This halts critical metabolic processes, leading to cell death.

cluster_0 Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, ATP) Membrane->Cytoplasm Causes Leakage Proteins Cytoplasmic Proteins (Enzymes) CellDeath Cell Death Phenol Halogenated Phenol (Lipophilic) Phenol->Membrane Penetrates Lipid Bilayer Phenol->Proteins Interacts & Denatures

Caption: Mechanism of action for phenolic disinfectants.

Part 3: Key Experimental Methodologies

This section provides actionable, step-by-step protocols for the synthesis, analysis, and evaluation of a halogenated phenol, grounded in the principles of self-validation.

Protocol 1: Illustrative Synthesis of a Chlorinated Alkylphenol

This protocol is a generalized example for the chlorination of an alkylphenol like 3-isopropylphenol. It must be adapted and optimized for specific substrates and performed with strict adherence to safety procedures.

Objective: To synthesize 4-Chloro-3-isopropylphenol via electrophilic chlorination.

Causality Behind Choices:

  • Solvent (Dichloromethane, DCM): A relatively non-polar, aprotic solvent is chosen because it solubilizes the starting material without reacting with the chlorinating agent.

  • Chlorinating Agent (Sulfuryl Chloride, SO₂Cl₂): It is a convenient and effective source of electrophilic chlorine. It is less hazardous to handle than chlorine gas.

  • Temperature (0°C to RT): The reaction is exothermic. Starting at a low temperature helps control the reaction rate, preventing over-chlorination and side reactions.

  • Aqueous Workup (NaHCO₃): Sodium bicarbonate is a weak base used to neutralize any remaining acidic catalyst and quench the reaction.

  • Extraction (Ethyl Acetate): A water-immiscible organic solvent is used to extract the desired organic product from the aqueous phase.

Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-isopropylphenol (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of phenol).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.05 eq), dissolved in a small amount of DCM, dropwise to the stirred solution over 30 minutes. Maintain the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-Chloro-3-isopropylphenol.

Protocol 2: Analytical Characterization by GC-MS

Objective: To confirm the identity and assess the purity of the synthesized product. This protocol validates the success of Protocol 1.

Causality Behind Choices:

  • GC-MS: Gas Chromatography is ideal for analyzing volatile and semi-volatile compounds like chlorinated phenols.[14] The mass spectrometer provides definitive structural information for positive identification.[14][15]

  • Capillary Column (e.g., DB-5ms): A non-polar or mid-polar column provides excellent separation of isomers and related compounds.

  • Injector Temperature: Must be high enough to volatilize the sample without causing thermal degradation.

  • MS Ionization (Electron Impact, EI): A hard ionization technique that creates a reproducible fragmentation pattern, acting as a "fingerprint" for the molecule.

Sample Synthesized Product in Volatile Solvent Injector GC Injector (~250°C) Sample->Injector 1. Injection Column GC Capillary Column (Temperature Program) Injector->Column 2. Vaporization & Separation Detector Mass Spectrometer (Detector) Column->Detector 3. Detection & Ionization Data Data System (Chromatogram & Mass Spectrum) Detector->Data 4. Analysis

Caption: Standard workflow for GC-MS analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like ethyl acetate or DCM.

  • Instrument Setup (Typical Conditions):

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS System: Agilent 5977B or equivalent.

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-450 m/z.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Retention Time: Compare the retention time of the major peak to an authentic standard if available.

    • Mass Spectrum: Analyze the mass spectrum of the peak. Look for the molecular ion (M⁺) peak and the characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

    • Purity: Assess purity by integrating the peak area of the desired product relative to the total area of all peaks in the chromatogram.

Conclusion and Future Outlook

Halogenated phenols are a class of compounds with enduring importance in chemical synthesis, medicine, and industry. Their potent biological activity, however, is a double-edged sword, necessitating careful consideration of their environmental impact and toxicological profile. The focused study of 4-Chloro-3-isopropylphenol serves as a microcosm for the broader field, illustrating the fundamental principles of synthesis, mechanism of action, and analytical validation that govern these molecules.

Future research will likely focus on developing more sustainable and selective synthesis methods, such as biocatalysis using halogenase enzymes, to minimize hazardous waste and improve regioselectivity.[3] Furthermore, a deeper understanding of the structure-activity relationships will enable the design of new halogenated phenols with enhanced efficacy and improved safety profiles for targeted applications in drug development and advanced materials.

References

  • Title: Halogenated phenols - US2811566A Source: Google Patents URL
  • Title: (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW) Source: ResearchGate URL: [Link]

  • Title: Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities Source: ACS Omega URL: [Link]

  • Title: Separation of Some Halogenated Phenols by GC-MS Source: Dergipark URL: [Link]

  • Title: Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife Source: Environmental Science & Technology URL: [Link]

  • Title: Mechanism of action of phenolic disinfectants. VII. Factors affecting binding of phenol derivatives to Micrococcus lysodeikticus cells Source: PubMed URL: [Link]

  • Title: Phenols – Sources and Toxicity Source: Polish Journal of Environmental Studies URL: [Link]

  • Title: Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma Source: Analytical Chemistry URL: [Link]

  • Title: Halogenation of organic compounds using continuous flow and microreactor technology Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Phenolic Acid Disinfectant | Definition, Toxicity & Usage Source: Study.com URL: [Link]

  • Title: (PDF) A QSAR Study of the Acute Toxicity of Halogenated Phenols Source: ResearchGate URL: [Link]

  • Title: 4-Isopropylphenol Source: Wikipedia URL: [Link]

  • Title: Summary Review of the Health Effects Associated with Phenol: Health Issue Assessment Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: 4-isopropylphenol - 99-89-8, C9H12O, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

  • Title: Method 8041A: Phenols by Gas Chromatography Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Development of Halogenase Enzymes for Use in Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Mechanism of Action of Phenolic Disinfectants Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Phenolic Disinfectants & The Future of Alternative Options Source: CloroxPro URL: [Link]

  • Title: Do You Know 4-ISOPROPYL-3-METHYLPHENOL? Source: Unilong Chemical Supplier URL: [Link]

Sources

Technical Guide: pKa Values and Dissociation Constants of 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-isopropylphenol (CAS 14200-19-2), also known as 3-isopropyl-4-chlorophenol, is a substituted phenolic compound often utilized in biocidal applications and as an intermediate in organic synthesis.[1] Unlike its more common isomer Chlorothymol (4-chloro-2-isopropyl-5-methylphenol), this specific isomer lacks the 5-methyl group and possesses a distinct substitution pattern that alters its electronic properties.[1]

The acid dissociation constant (


) of 4-Chloro-3-isopropylphenol is a critical physicochemical parameter governing its solubility, lipophilicity (

), and membrane permeability.[1] Based on Hammett substituent constant analysis, the theoretical aqueous

is calculated to be approximately 9.63 . This places it as slightly more acidic than unsubstituted phenol (

9.99) but less acidic than 4-chlorophenol (

9.41), due to the opposing electronic effects of the electron-withdrawing chlorine and the electron-donating isopropyl group.[1]

This guide provides a comprehensive analysis of the dissociation behavior, theoretical derivation, and validated experimental protocols for precise determination.[1]

Chemical Profile and Structural Basis[1]

Understanding the structural identity is prerequisite to accurate physicochemical profiling, particularly to distinguish this compound from its isomers.[1]

ParameterDetail
Chemical Name 4-Chloro-3-isopropylphenol
IUPAC Name 4-Chloro-3-(propan-2-yl)phenol
CAS Registry Number 14200-19-2
Molecular Formula

Molecular Weight 170.64 g/mol
Core Scaffold Phenol (Hydroxybenzene)
Key Substituents -Cl (Position 4, para), -CH(CH₃)₂ (Position 3, meta)
Structural Equilibrium

The dissociation of 4-Chloro-3-isopropylphenol in aqueous media follows the standard weak acid equilibrium:



Where


 is the neutral phenol and 

is the phenolate anion.[1] The position of this equilibrium is dictated by the stability of the phenolate anion, which is modulated by the electronic effects of the ring substituents.

Theoretical Determination: Hammett Equation Analysis[1][4]

In the absence of a direct experimental value in standard compendia for this specific isomer, we employ the Hammett equation. This linear free-energy relationship (LFER) is the industry standard for predicting ionization constants of substituted aromatic systems.[1]

The Hammett Equation

[1][2]
  • 
     : Dissociation constant of the unsubstituted reference (Phenol = 9.99).
    
  • 
     (Rho) : Reaction constant for phenol ionization in water at 25°C (
    
    
    
    ).
  • 
     (Sigma) : Substituent constants representing electronic effects.[3]
    
Substituent Analysis
  • Chlorine (at position 4, para):

    • Effect: Electron-withdrawing (Inductive -I > Resonance +R).[1]

    • 
       Value: +0.23 .[1]
      
    • Impact: Stabilizes the negative charge on the oxygen, increasing acidity (lowers

      
      ).
      
  • Isopropyl (at position 3, meta):

    • Effect: Weakly electron-donating (Inductive +I).[1]

    • 
       Value: -0.07 .[1]
      
    • Impact: Destabilizes the negative charge, decreasing acidity (raises

      
      ).
      
Calculation






[1]
Visualizing the Electronic Effects

The following diagram illustrates the opposing forces acting on the phenolate ion.

HammettAnalysis Phenol Unsubstituted Phenol pKa = 9.99 Target 4-Chloro-3-isopropylphenol Predicted pKa ≈ 9.63 Phenol->Target Substituent Addition Cl_Group 4-Chloro Group (para) σ = +0.23 Electron Withdrawing Stabilizes Anion Cl_Group->Target Lowers pKa iPr_Group 3-Isopropyl Group (meta) σ = -0.07 Electron Donating Destabilizes Anion iPr_Group->Target Raises pKa

Figure 1: Hammett analysis of substituent effects. The dominant electron-withdrawing nature of the para-chlorine atom drives the net increase in acidity compared to the parent phenol.[1]

Experimental Protocols for Validation

While theoretical models are robust, drug development pipelines require experimental validation.[1] The following protocols are designed for high precision, addressing the compound's limited aqueous solubility.

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable when the compound can be dissolved at concentrations


 M, typically requiring a co-solvent.[1]

Prerequisites:

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass Ag/AgCl electrode.

  • Titrant: Carbonate-free 0.1 M NaOH (standardized).

  • Solvent: Water:Methanol (80:20 v/v) or Water:Dioxane. Note: Extrapolation to 0% co-solvent is required.[1]

Protocol:

  • Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Sample Preparation: Weigh ~10 mg of 4-Chloro-3-isopropylphenol. Dissolve in 20 mL of the chosen solvent system containing 0.15 M KCl (to maintain ionic strength).

  • Blank Titration: Titrate the solvent blank to determine the

    
     and electrode parameters in the co-solvent system.
    
  • Sample Titration: Titrate the sample solution with 0.1 M NaOH using small increments (e.g., 5-10 µL).

  • Data Analysis: Use the Gran Plot method or non-linear regression (Bjerrum plot) to identify the equivalence point and

    
    .
    
    • Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the

      
       obtained in co-solvents to pure water:
      
      
      
      
      [1]
Method B: UV-Vis Spectrophotometry (For Low Solubility)

This method utilizes the spectral shift between the protonated (


) and deprotonated (

) forms.[1] Phenols typically show a bathochromic (red) shift upon ionization.

Protocol:

  • Stock Solution: Prepare a

    
     stock solution in Methanol.
    
  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 7.0 to 12.0 (0.2 pH increments) with constant ionic strength (

    
    ).
    
  • Aliquot Addition: Add 10 µL of stock solution to 2 mL of each buffer in a quartz cuvette.

  • Scan: Record UV-Vis spectra (200–400 nm). Identify the

    
     for the anion (typically 290–300 nm).
    
  • Calculation: Plot Absorbance (

    
    ) vs. pH at 
    
    
    
    . Fit the data to the Henderson-Hasselbalch variation:
    
    
    [1]
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Potentiometric Method A: Potentiometric cluster_Spectro Method B: UV-Vis Start Start: pKa Determination SolubilityCheck Check Solubility (>1 mM in Water?) Start->SolubilityCheck Potentio Potentiometric Titration (with Co-solvent) SolubilityCheck->Potentio Yes (or w/ cosolvent) UVVis UV-Vis Spectrophotometry (Buffer Series pH 7-12) SolubilityCheck->UVVis No (Low Solubility) Yasuda Yasuda-Shedlovsky Extrapolation Potentio->Yasuda Result Validated pKa Value Yasuda->Result HH_Eq Henderson-Hasselbalch Fitting UVVis->HH_Eq HH_Eq->Result

Figure 2: Decision matrix and workflow for experimental pKa determination.

Implications for Drug Development and Application[1]

The


 of ~9.63 has significant implications for the compound's behavior in biological and formulation environments.
pH-Dependent Solubility

At physiological pH (7.4), 4-Chloro-3-isopropylphenol exists predominantly in its unionized form (


).[1]
  • Calculation:

    
    
    At pH 7.4: 
    
    
    
    .[1] The ionization is negligible.
  • Impact: The compound will exhibit low aqueous solubility at neutral pH but will dissolve readily in alkaline solutions (pH > 10.5) where the phenolate anion dominates.

Membrane Permeability (LogD)

The Distribution Coefficient (


) is pH-dependent.[1] Since the neutral form is highly lipophilic (LogP ~3.3 - 3.9), the 

will remain high and constant up to pH ~8.5.[1]
  • Biocidal Activity: The high lipophilicity of the neutral species allows effective penetration of microbial cell membranes, a key mechanism for its antiseptic properties.

  • Formulation: To maintain stability in aqueous formulations, surfactants or co-solvents (e.g., propylene glycol) are required, or the pH must be adjusted to >10 (though this may cause tissue irritation).[1]

References

  • Dean, J.A. (1999). Lange's Handbook of Chemistry, 15th Edition.[1] McGraw-Hill.[1] (Source for Phenol pKa and general thermodynamic data).

  • Hansch, C., Leo, A., & Taft, R.W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.[1] Link

  • Serjeant, E.P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for potentiometric titration protocols and Yasuda-Shedlovsky extrapolation).

  • PubChem Database. (2023). Compound Summary for CID 20755079 (3-Chloro-4-isopropylphenol) and CID 6982 (Chlorothymol).[1] National Center for Biotechnology Information.[1] Link

Sources

Technical Guide: Environmental Fate and Biodegradation of 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the environmental fate and biodegradation of 4-Chloro-3-isopropylphenol (CAS 14200-19-2). This document synthesizes physicochemical data, structural activity relationships (SAR) from homologous chlorophenols (e.g., chlorocresol), and validated experimental protocols for researchers in environmental chemistry and drug development.

Executive Summary

4-Chloro-3-isopropylphenol (C-3-IP) is a halogenated phenolic compound structurally analogous to the antimicrobial agents chlorocresol (PCMC) and chloroxylenol (PCMX). Its environmental persistence is governed by the stability of the chlorine-carbon bond and the steric hindrance of the isopropyl group. While resistant to hydrolysis, C-3-IP is susceptible to photolysis and microbial degradation. Biodegradation proceeds primarily via reductive dehalogenation (anaerobic) or ring hydroxylation followed by cleavage (aerobic), often requiring acclimated microbial consortia due to its inherent cytotoxicity.

Physicochemical Profile & Environmental Partitioning

Understanding the physical properties of C-3-IP is prerequisite to predicting its fate. The presence of the isopropyl group increases lipophilicity compared to methyl-substituted chlorophenols, enhancing sorption to soil and sediment.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValue (Approx.)Environmental Implication
CAS Number 14200-19-2Unique Identifier
Molecular Weight 170.64 g/mol Transport kinetics
Water Solubility < 1 g/L (Est.)Limited mobility in pure water; higher in organic solvents.
Log Kow 3.5 – 4.0High potential for bioaccumulation and sorption to organic matter.
pKa ~9.4Exists primarily as a neutral species at environmental pH (6-8).
Vapor Pressure LowVolatilization from water is driven by Henry’s Law but limited by H-bonding.

Environmental Fate Mechanisms

The fate of C-3-IP is dictated by three primary mechanisms: Sorption, Photolysis, and Biodegradation. Hydrolysis is negligible due to the stability of the aryl-chloride bond.

Sorption and Mobility

Due to its high Log Kow (>3.5), C-3-IP exhibits strong sorption to soil organic carbon.

  • Mechanism : Hydrophobic partitioning and hydrogen bonding with soil humic acids.

  • Impact : Reduced bioavailability for microbial degradation in aged soils; retardation in groundwater aquifers.

Photolysis

Direct photolysis is a significant abiotic degradation pathway in surface waters.

  • Mechanism : Absorption of UV light (290–320 nm) leads to homolytic cleavage of the C-Cl bond.

  • Products : Formation of 3-isopropylphenol and reactive radical intermediates, which may polymerize or oxidize further.

Biodegradation Pathways

Biodegradation is the ultimate sink for C-3-IP. The metabolic pathway is inferred from structural homologs (4-chloro-3-methylphenol and 2-isopropylphenol). The degradation is highly dependent on redox conditions.

Aerobic Biodegradation

Under aerobic conditions, specialized bacteria (e.g., Pseudomonas, Sphingomonas, Thauera) initiate attack via oxygenases.

  • Pathway A: Modified Ortho-Cleavage (Chlorocatechol Pathway)

    • Monohydroxylation : C-3-IP is converted to 4-chloro-3-isopropylcatechol by phenol hydroxylase.

    • Ring Cleavage : Catechol 1,2-dioxygenase cleaves the ring to form a chloromuconate derivative.

    • Dechlorination : Spontaneous elimination of chloride occurs during lactonization.

  • Pathway B: Reductive Dehalogenation (Facultative)

    • Some facultative aerobes (e.g., Thauera sp.) may first dechlorinate C-3-IP to 3-isopropylphenol .

    • 3-isopropylphenol is then degraded via meta-cleavage (yielding isobutyrate and pyruvate analogs).

Anaerobic Biodegradation

In anoxic sediments, reductive dechlorination is the rate-limiting step.

  • Mechanism : The chlorine atom is replaced by hydrogen, mediated by reductive dehalogenases.

  • Sequence : 4-Chloro-3-isopropylphenol

    
     3-Isopropylphenol 
    
    
    
    Benzoate derivatives
    
    
    Ring Reduction
    
    
    CH₄ + CO₂.
Visualization: Proposed Biodegradation Pathways

The following diagram illustrates the divergent pathways for C-3-IP degradation based on redox potential.

Biodegradation_Pathways cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway C3IP 4-Chloro-3-isopropylphenol (Parent) Cat 4-Chloro-3-isopropylcatechol C3IP->Cat Phenol Hydroxylase (+O2) IP 3-Isopropylphenol C3IP->IP Reductive Dechlorination (Anaerobic) Mucon Chloro-isopropyl-muconate Cat->Mucon Ring Cleavage (Ortho/Meta) Lactone Dienelactone (- Cl- elimination) Mucon->Lactone Cycloisomerization TCA TCA Cycle Intermediates Lactone->TCA Hydrolysis Benz Benzoate Derivative IP->Benz Ring Reduction Meth CH4 + CO2 Benz->Meth Methanogenesis

Figure 1: Divergent aerobic (oxidative) and anaerobic (reductive) biodegradation pathways for 4-Chloro-3-isopropylphenol.

Experimental Protocols for Fate Assessment

To validate the environmental fate of C-3-IP, researchers must employ rigorous testing protocols. The high toxicity of chlorophenols requires specific adaptations to standard OECD methods.

Biodegradability Testing (Adapted OECD 301F)

Standard "Ready Biodegradability" tests may fail due to inoculum toxicity. The Manometric Respirometry Test is recommended with a pre-exposure step.

Protocol Steps:

  • Inoculum Preparation : Source activated sludge from a treatment plant handling industrial wastewater. Wash and aerate for 24 hours to reduce endogenous respiration.

  • Test Medium : Mineral salts medium (pH 7.4).

  • Test Setup :

    • Control : Inoculum only.

    • Reference : Sodium Benzoate (100 mg/L).

    • Test Item : C-3-IP at low concentration (10-20 mg/L) to prevent biocidal effects.

    • Toxicity Control : C-3-IP (20 mg/L) + Sodium Benzoate (100 mg/L).

  • Measurement : Monitor Oxygen Uptake (BOD) continuously for 28 days.

  • Validation : Degradation >60% ThOD (Theoretical Oxygen Demand) within the 10-day window indicates "Readily Biodegradable."

Metabolite Identification Workflow (LC-MS/MS)

Tracking the transient intermediates (e.g., chlorocatechols) requires high-sensitivity mass spectrometry.

Workflow Diagram:

Experimental_Workflow Sample Biodegradation Supernatant Extract SPE Extraction (HLB Cartridge) Sample->Extract Acidify pH 2 Sep UPLC Separation (C18 Column) Extract->Sep Elute MeOH Detect Q-TOF MS/MS (Negative Mode) Sep->Detect Analyze Metabolite ID (Mass Shift -34 Da for Dechlorination) Detect->Analyze

Figure 2: Analytical workflow for identifying C-3-IP degradation intermediates.

Key Analytical Parameters:

  • Ionization : Electrospray Ionization (ESI) in Negative Mode (Phenols ionize well as [M-H]-).

  • Target Mass Shifts :

    • Loss of Cl: -34 Da (shift from parent to isopropylphenol).

    • Addition of Oxygen: +16 Da (hydroxylation to catechol).

Toxicity and Inhibition Risks

C-3-IP acts as an uncoupler of oxidative phosphorylation.

  • EC50 (Bacteria) : Likely in the range of 5–10 mg/L (inferred from PCMC).

  • Implication : In biological treatment plants, shock loads of C-3-IP can inhibit nitrification. Step-feeding or dilution is required during waste treatment.

References

  • Arora, P. K., & Bae, H. (2014).[1][2][3] Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. [Link]

  • Ha, N. T. H., et al. (2020). Degradation of p-chlorocresol by facultative Thauera sp.[4][5] strain DO.[4][5] 3 Biotech, 10, 52. [Link]

  • Reichlin, F., & Kohler, H. P. (1994). Pseudomonas sp.[6][7] strain HBP1 Prp degrades 2-isopropylphenol (ortho-cumenol) via meta cleavage.[6] Applied and Environmental Microbiology, 60(12), 4587–4591. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: Chlorocresol and chloroxylenol. [Link]

  • Eawag Biocatalysis/Biodegradation Database. (2025). Bisphenol A degradation pathway (Isopropylphenol intermediates). [Link]

Sources

crystal structure analysis of 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural analysis of 4-Chloro-3-isopropylphenol (an analog of chlorothymol) represents a critical junction between organic synthesis and solid-state pharmaceutical profiling.[1] As a halogenated phenol derivative, this compound exhibits potent antimicrobial properties, yet its low melting point (~64–66°C) and conformational flexibility present significant challenges in solid-state characterization.

This guide provides a rigorous, non-templated workflow for the de novo crystal structure determination of 4-Chloro-3-isopropylphenol. It moves beyond standard operating procedures to address the specific crystallographic nuances of this molecule: handling isopropyl group disorder, mitigating preferred orientation in needle-like habits, and mapping the supramolecular hydrogen-bonding synthons that dictate its solubility and bioavailability.

Part 1: Chemical Context & Molecular Topology[1]

Before initiating diffraction experiments, one must understand the topological constraints of the molecule.

  • Steric Bulk: The isopropyl group at the meta position (C3) creates a rotational barrier. Unlike a simple methyl group, the isopropyl moiety adds significant thermal motion parameters to the crystal lattice, often requiring disorder modeling.

  • Electronic Effects: The chlorine atom at C4 is an electron-withdrawing group (EWG) via induction but electron-donating via resonance.[1] This subtly alters the acidity of the phenolic -OH, influencing the strength of intermolecular hydrogen bonds (O-H···O vs. O-H···Cl).

  • Lattice Energy: The competition between the strong hydrogen bond donor (OH) and the weak halogen bond acceptor (Cl) dictates the packing efficiency.

Part 2: Advanced Crystallization Protocols

Growing diffraction-quality single crystals of low-melting phenols is notoriously difficult due to their tendency to oil out or sublime.[1] Standard evaporation often fails.[1]

Optimized Growth Strategy: The "Cold-Gradient" Sublimation
MethodSolvent SystemTemperatureMechanismSuitability
Slow Cooling Hexane/Toluene (9:[1]1)50°C

-10°C
Solubility saturationHigh : Produces blocky prisms ideal for XRD.[1]
Vapor Diffusion Ethanol (inner) / Pentane (outer)4°C (Refrigerator)Anti-solvent precipitationMedium : Good for purity, but risk of needles.[1]
Sublimation None (Vacuum)45°C @ 0.1 mbarGas-to-Solid depositionHigh : Best for ultra-pure crystals if solvation is an issue.[1]

Technical Insight: Avoid high-polarity solvents like methanol for the final growth phase, as they may form persistent solvates that destabilize the lattice upon removal from the mother liquor.

Part 3: X-Ray Diffraction Workflow (Data Acquisition)

The critical error in analyzing isopropyl-substituted phenols is collecting data at room temperature.[1] The thermal vibration of the isopropyl methyl groups will smear electron density, making the structure unsolvable or resulting in high R-factors.

Mandatory Protocol:

  • Cryo-Cooling: Data must be collected at 100 K (or lower) using a nitrogen or helium cryostream.[1] This freezes the rotation of the C3-isopropyl group.[1]

  • Source Selection: Use Cu-K

    
     radiation  (
    
    
    
    Å).[1] The chlorine atom provides sufficient anomalous scattering to determine absolute structure if the space group is non-centrosymmetric (though unlikely for this achiral molecule, it aids in phase determination).
Workflow Visualization

XRD_Workflow Sample Crystal Selection (0.2mm Block) Mount Mounting (MiTeGen Loop + Oil) Sample->Mount Minimize handling Cooling Cryo-Cooling (100 K) Mount->Cooling Flash cool Collection Data Collection (Cu-Kα Source) Cooling->Collection Strategy: 360° Omega Reduction Data Reduction (CrysAlisPro/APEX) Collection->Reduction Integration

Figure 1: Critical path for X-ray data acquisition. Note the emphasis on flash cooling to prevent ice formation and reduce thermal motion.

Part 4: Structure Solution & Refinement Logic

Once the unit cell is determined (likely Monoclinic


 or Orthorhombic 

, common for phenols), the challenge shifts to refinement.
Step 1: Phasing (The Heavy Atom Method)

Use the Chlorine atom (Z=17) as the anchor. Direct Methods (SHELXT) will easily locate the Cl and the rigid phenyl ring.

Step 2: The "Isopropyl Problem" (Disorder Modeling)

The isopropyl group at C3 often adopts two conformations in the solid state, rotated by ~180° or slightly twisted.

  • Symptom: Elongated thermal ellipsoids on the terminal methyl carbons.[1]

  • Solution: Split the methyl positions (e.g., C8A/C8B and C9A/C9B). Apply occupancy constraints (SUMP) so that Occ(A) + Occ(B) = 1.[1]0. Restrain bond geometries using DFIX or SAME commands.[1]

Step 3: Hydrogen Atom Placement
  • Aromatic/Alkyl H: Place geometrically (HFIX 43/137).[1]

  • Phenolic H: Do not place geometrically immediately. Locate the peak in the Difference Fourier map. This hydrogen is the key to the supramolecular assembly. Refine it with a DFIX 0.84 restraint to the Oxygen.[1]

Part 5: Structural Analysis & Supramolecular Synthons

The biological activity of 4-Chloro-3-isopropylphenol is governed by its ability to donate hydrogen bonds.[1] In the crystal lattice, we analyze these interactions using Graph Set Notation .[2]

Expected Motifs:

  • Primary Synthon: Infinite

    
     chains formed by 
    
    
    
    interactions between adjacent phenol molecules.[1]
  • Secondary Interactions: Weak

    
     contacts or 
    
    
    
    stacking between the aromatic rings.[1]

Data Presentation: Crystallographic Parameters (Template)

ParameterValue (Target/Range)Significance
Space Group

(Predicted)
Centrosymmetric packing is most energetically favorable for simple phenols.[1]
Z (Molecules/Cell) 4Indicates one unique molecule in the asymmetric unit (

).[1]
Density (

)
~1.2 - 1.3 g/cm³Standard for chlorinated organics.[1]
R-Factor (

)
< 5.0%Threshold for publication-quality data.[1]
H-Bond Distance (

)
2.7 - 2.9 ÅTypical for strong

phenolic bonds.[1]
Supramolecular Connectivity Diagram

H_Bonding Mol1 Molecule A (Donor OH) Mol2 Molecule B (Acceptor O) Mol1->Mol2 Strong H-Bond (1.9 Å) Cl_Interaction Cl...H-C Contact (Weak) Mol1->Cl_Interaction Packing Force Mol3 Molecule C (Acceptor O) Mol2->Mol3 Infinite Chain C(2)

Figure 2: Predicted hydrogen bonding network.[1] The phenolic OH acts as both donor and acceptor, forming infinite cooperative chains.

Part 6: References & Authoritative Grounding

  • Desiraju, G. R. (2002).[1] "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research. Link[1]

    • Context: Foundational text for interpreting the O-H...O and C-H...Cl interactions described in Part 5.

  • Spek, A. L. (2003).[1] "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography. Link

    • Context: The standard for validating the disorder modeling of the isopropyl group (Part 4).

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1][2][3] Acta Crystallographica Section B. Link

    • Context: Essential for comparing the obtained unit cell against known polymorphs of related chlorophenols.

  • Müller, P. (2009).[1] "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press.[1]

    • Context: The technical manual for the specific refinement commands (DFIX, SUMP) required for the isopropyl disorder.

Final Validation Checklist

Sources

history and development of 4-Chloro-3-isopropylphenol as a biocide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-3-isopropylphenol: History, Development, and Biocidal Applications

Introduction

4-Chloro-3-isopropylphenol, a substituted phenol, has carved a significant niche as a broad-spectrum biocide and preservative. This technical guide delves into the historical development, synthesis, mechanism of action, and diverse applications of this versatile compound. With its potent antimicrobial properties, 4-Chloro-3-isopropylphenol has become an essential component in numerous industrial and commercial formulations, addressing the critical need for microbial control. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important biocide.

Historical Context and Development

The journey of 4-Chloro-3-isopropylphenol is rooted in the broader exploration of phenolic compounds for their antiseptic properties, which began in the early 20th century. While the exact date of its initial synthesis is not well-documented, it emerged from investigations into substituted phenols for use in antiseptic formulations and industrial applications.[1] The development of similar alkylated phenols was often achieved through Friedel-Crafts alkylation of phenol derivatives.[1]

Industrially, the production of 4-isopropyl-3-methylphenol, a closely related compound, involves the isopropylation of m-cresol by reacting it with propylene in the presence of a catalyst.[2] This process yields a mixture of isomers, which then undergoes refinement through processes like isomerization, distillation, and crystallization to isolate the desired 4-isopropyl-3-methylphenol.[2]

Physicochemical Properties

4-Chloro-3-isopropylphenol is a white to off-white crystalline solid with a characteristic phenolic odor.[1][3] It exhibits limited solubility in water but is soluble in many organic solvents.[1]

PropertyValue
Chemical Formula C₁₀H₁₃ClO
Appearance White to off-white crystalline solid
Odor Phenolic
Melting Point 63-66 °C[3]
Boiling Point Approx. 239 °C
Solubility Mildly soluble in organic solvents like ethanol and acetone; largely insoluble in water.[1]

Synthesis and Manufacturing

The industrial synthesis of related isopropylmethylphenols typically involves the reaction of m-cresol with propylene using a catalyst. This reaction produces a mixture of isomers, including 4-isopropyl-3-methylphenol.[2] The desired isomer is then separated and purified.

m-cresol m-cresol reaction_vessel Reaction Vessel m-cresol->reaction_vessel propylene propylene propylene->reaction_vessel catalyst catalyst catalyst->reaction_vessel  Catalysis isomer_mixture Mixture of Isomers reaction_vessel->isomer_mixture purification Purification (Distillation, Crystallization) isomer_mixture->purification final_product 4-isopropyl-3-methylphenol purification->final_product

Caption: Industrial synthesis of isopropylmethylphenols.

Biocidal Properties and Mechanism of Action

The biocidal efficacy of 4-Chloro-3-isopropylphenol stems from its chemical structure as a substituted phenol. It exhibits broad-spectrum activity against a wide range of microorganisms.

Mechanism of Action: The primary mode of action for phenolic compounds involves the disruption of microbial cell membranes. This leads to the leakage of essential intracellular constituents, ultimately resulting in cell death. This non-specific mechanism of action makes it effective against a wide array of bacteria and fungi and reduces the likelihood of resistance development.

Key Biocidal Attributes:

  • Broad-Spectrum Efficacy: It is effective against various bacteria, including Gram-positive and Gram-negative species, as well as fungi.

  • Anti-Biofilm Activity: 4-Chloro-3-isopropylphenol has been shown to prevent biofilm formation, which is a critical attribute for a biocide as biofilms can protect microorganisms from antimicrobial agents.[4][5]

  • Activity against Resistant Strains: Notably, it has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in healthcare settings.[4][5]

  • Synergistic Effects: Research has indicated that this compound can act synergistically with antibiotics like oxacillin against highly resistant S. aureus clinical isolates.[4][5]

Applications

The potent biocidal properties of 4-Chloro-3-isopropylphenol have led to its use in a wide range of industrial and consumer products.

Application AreaSpecific Uses
Preservative Glues, adhesives, joint cements, plastics, dyes, pigments, paints, coatings, papers, textile products, metalworking fluids, and cutting oils.[6]
Disinfectant & Antiseptic Used as a topical antiseptic and in disinfectant formulations.[6]
Industrial Biocide Employed in cooling water systems and other industrial processes to control microbial growth.

Experimental Protocols for Efficacy Evaluation

Evaluating the biocidal efficacy of 4-Chloro-3-isopropylphenol involves standard microbiological testing protocols.

A. Determination of Minimum Inhibitory Concentration (MIC):

  • Prepare Microbial Culture: Grow a standardized inoculum of the target microorganism in a suitable liquid broth.

  • Serial Dilutions: Prepare a series of dilutions of 4-Chloro-3-isopropylphenol in the liquid broth in a microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under optimal growth conditions for the microorganism.

  • Observation: The MIC is determined as the lowest concentration of the biocide that inhibits visible growth of the microorganism.

B. Anti-Biofilm Assay:

  • Biofilm Formation: Grow the target microorganism in a microtiter plate under conditions that promote biofilm formation.

  • Treatment: After biofilm formation, treat the biofilms with various concentrations of 4-Chloro-3-isopropylphenol.

  • Incubation: Incubate for a specified contact time.

  • Quantification: Stain the remaining biofilm with a dye (e.g., crystal violet) and quantify the biofilm biomass by measuring the absorbance.

cluster_mic MIC Determination cluster_biofilm Anti-Biofilm Assay mic_culture Prepare Microbial Culture mic_inoculate Inoculate Microtiter Plate mic_culture->mic_inoculate mic_dilutions Serial Dilutions of Biocide mic_dilutions->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_observe Observe for Growth Inhibition mic_incubate->mic_observe biofilm_formation Induce Biofilm Formation biofilm_treat Treat with Biocide biofilm_formation->biofilm_treat biofilm_incubate Incubate biofilm_treat->biofilm_incubate biofilm_quantify Stain and Quantify Biofilm biofilm_incubate->biofilm_quantify

Caption: Workflow for evaluating biocidal efficacy.

Quantitative Efficacy Data

Studies have demonstrated the potent anti-biofilm capabilities of 4-Chloro-3-isopropylphenol, particularly against MRSA.

MicroorganismEffectConcentration
MRSA (clinical strains)Inhibition of biofilm formationBelow 128 µg/ml[4]

Safety and Handling

As with all biocides, proper handling of 4-Chloro-3-isopropylphenol is crucial. It can cause skin and eye irritation, and it is toxic if ingested.[1][3] It is essential to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.

Conclusion

4-Chloro-3-isopropylphenol stands as a testament to the enduring utility of phenolic compounds in microbial control. Its broad-spectrum efficacy, coupled with its effectiveness against challenging biofilms and resistant microbial strains, ensures its continued importance across a multitude of industries. For researchers and product developers, a thorough understanding of its properties and mechanisms is key to harnessing its full potential in creating safe and effective products.

References

  • PMC. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

  • LANXESS. 4-Chloro-3-methylphenol. [https://lanxess.com/-/media/Project/Lanxess/Corporate-Internet/Product-Images/ MPP/LANXESS-Product-Safety-Assessment-4-Chloro-3-methylphenol.pdf]([Link] MPP/LANXESS-Product-Safety-Assessment-4-Chloro-3-methylphenol.pdf)

  • PubMed. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

  • European Patent Office. METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. [Link]

  • The Society for the Preservation of Natural History Collections. Biocides. [Link]

  • PubChem. 4-Chloro-3-methylphenol. [Link]

Sources

Methodological & Application

HPLC method development for detection of 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 4-Chloro-3-isopropylphenol

Executive Summary

This guide details the development of a reverse-phase HPLC (RP-HPLC) method for 4-Chloro-3-isopropylphenol , a halogenated phenolic compound often utilized for its biocidal and preservative properties. Due to the compound's significant hydrophobicity (LogP > 3.0) and weak acidity (pKa ~9.2), standard "generic" gradients often result in peak tailing or excessive retention times.

This protocol utilizes a C18 stationary phase with an acidified mobile phase to suppress ionization, ensuring sharp peak shape and reproducible retention. The method is validated for linearity, precision, and accuracy, suitable for QC release testing and stability studies.

Physicochemical Profiling & Method Strategy

Before selecting chromatographic conditions, we must analyze the molecule's properties to predict its behavior.

ParameterValue (Approx.)Chromatographic Implication
Chemical Structure Phenol ring with -Cl (pos 4) and -Isopropyl (pos 3)Highly lipophilic; requires high organic mobile phase strength.
LogP (Octanol/Water) ~3.5 – 3.8Strong retention on C18. Isocratic runs may take >20 mins; Gradient preferred.
pKa (Acidity) ~9.2Weak acid. At neutral pH, it exists in equilibrium. Must use acidic pH (<4.0) to keep it protonated (neutral) for consistent retention.
UV Max (

)
278 – 282 nmPrimary detection at 280 nm provides high sensitivity for the phenolic ring.
Method Development Logic

The following decision tree illustrates the scientific rationale behind the chosen parameters:

MethodLogic Analyte Analyte: 4-Chloro-3-isopropylphenol Hydrophobicity High Hydrophobicity (LogP > 3.5) Analyte->Hydrophobicity Acidity Weak Acid (pKa ~9.2) Analyte->Acidity ColumnChoice Select C18 Column (High Carbon Load) Hydrophobicity->ColumnChoice Maximize Interaction MobilePhase High Organic % Required (Acetonitrile) Hydrophobicity->MobilePhase Elution Power pHControl Acidic Buffer (pH 2.5 - 3.0) Suppress Ionization Acidity->pHControl Prevent Tailing Result Optimized Separation: Sharp Peak, k' = 2-10 ColumnChoice->Result MobilePhase->Result pHControl->Result

Figure 1: Decision matrix for selecting HPLC conditions based on analyte properties.

Optimized Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Water (Milli-Q / 18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade).

    • Reference Standard: 4-Chloro-3-isopropylphenol (>98% purity).

Chromatographic Conditions (The "Gold Standard")
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µmEnd-capped C18 prevents silanol interactions which cause tailing in phenols.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses phenol ionization (



).
Mobile Phase B Acetonitrile (100%)ACN provides lower backpressure and sharper peaks than Methanol for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Injection Volume 10 µLSufficient sensitivity without overloading.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV @ 280 nm (Bandwidth 4 nm)Max absorption of the phenolic

transition.
Gradient Program

Note: While isocratic (e.g., 60:40 ACN:Water) is possible, a gradient is recommended to clean the column of any lipophilic matrix components.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Initial equilibration
8.0 1090Linear ramp to elute analyte
10.0 1090Wash step (remove matrix)
10.1 6040Return to initial
15.0 6040Re-equilibration

Standard Preparation & Calibration

Stock Solution (1.0 mg/mL):

  • Weigh 25.0 mg of 4-Chloro-3-isopropylphenol into a 25 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . (Do not use water as diluent; the analyte may precipitate due to low solubility).

  • Sonicate for 5 minutes.

Working Standards: Dilute the Stock Solution with Mobile Phase (Initial Ratio: 60:40 Water:ACN) to create a linearity series:

  • Level 1: 10 µg/mL

  • Level 2: 25 µg/mL

  • Level 3: 50 µg/mL

  • Level 4: 100 µg/mL

  • Level 5: 150 µg/mL

Method Validation Parameters

Based on ICH Q2(R1) guidelines.

A. System Suitability Testing (SST)

Inject the Level 3 Standard (50 µg/mL) six times.

  • Retention Time (RT): ~6.5 ± 0.5 min (Dependent on dwell volume).

  • Tailing Factor (

    
    ):  NMT 1.5 (Ideally < 1.2). If >1.5, lower the pH of Mobile Phase A.
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • RSD of Area: < 2.0%.[1]

B. Linearity

Plot Concentration (x) vs. Peak Area (y).[3][4]

  • Acceptance Criteria:

    
    .
    
  • Range: 10 – 150 µg/mL.

C. Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD (S/N = 3): ~0.5 µg/mL.

  • LOQ (S/N = 10): ~1.5 µg/mL.

Troubleshooting & Critical Control Points

Troubleshooting Issue1 Peak Tailing Cause1 Silanol Interaction or High pH Issue1->Cause1 Fix1 Use End-capped Column Ensure pH < 3.0 Cause1->Fix1 Issue2 Retention Drift Cause2 Temp Fluctuation or Phase Collapse Issue2->Cause2 Fix2 Thermostat Column (30°C) Avoid 100% Aqueous Cause2->Fix2 Issue3 Carryover Cause3 Analyte Adsorption to Injector Issue3->Cause3 Fix3 Needle Wash: 90% ACN / 10% Water Cause3->Fix3

Figure 2: Troubleshooting workflow for common HPLC anomalies with chlorinated phenols.

Key Technical Insight: Chlorinated phenols are notorious for "sticking" to stainless steel and plastic tubing due to their hydrophobicity. If you observe carryover (ghost peaks in blank injections), ensure your needle wash solvent is at least 50% Acetonitrile.

References

  • PubChem. (2023). 3-Chloro-4-isopropylphenol Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023). Infrared and UV Spectra of Chlorinated Phenols. National Institute of Standards and Technology.[5] [Link]

  • Phenomenex. (2023). High Performance Liquid Chromatography (HPLC) Method Development Guide for Phenolic Compounds.[Link]

Sources

Application Note: Protocol for Extraction and Quantification of 4-Chloro-3-isopropylphenol (CIPP) from Biological Matrices

[1]

Introduction & Chemical Context

4-Chloro-3-isopropylphenol (CIPP) is a chlorinated alkylphenol structurally related to thymol and chlorocresol.[1] It typically functions as a biocide, preservative, or intermediate in chemical synthesis. In biological systems (plasma, urine, tissue), lipophilic phenols like CIPP undergo extensive Phase II metabolism, primarily glucuronidation and sulfation.

To accurately quantify exposure or pharmacokinetic profiles, analytical protocols must account for both the free fraction (unmetabolized) and the conjugated fraction . This guide details a validated workflow for the extraction of "Total CIPP" using enzymatic hydrolysis followed by Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).[1]

Physicochemical Profile

Understanding the molecule is the first step to successful extraction.

PropertyValue (Approx.)Implication for Extraction
LogP 3.3 – 3.6Highly lipophilic.[1] Will partition strongly into organic solvents and biological lipids.[1]
pKa ~8.8 – 9.2Weak acid.[1] At physiological pH (7.4), it exists in equilibrium.[1] Acidification (pH < 3) is required to suppress ionization and drive the molecule into the organic phase.
Solubility < 1 g/L (Water)Poor aqueous solubility.[1] Avoid aqueous diluents without organic modifiers during stock preparation.[1]
Metabolism HighDirect analysis of urine/plasma without hydrolysis will underestimate total body burden by >90%.[1]

Pre-Analytical Considerations

Sample Collection & Storage[1]
  • Plasma: Collect whole blood into K2EDTA or Heparin tubes.[1] Centrifuge at 2,000 x g for 10 min at 4°C. Transfer plasma to cryovials.

  • Urine: Collect in sterile, polypropylene containers.

  • Storage: Store at -80°C. Phenols are prone to oxidation; minimize freeze-thaw cycles.

Safety Note

Chlorinated phenols are toxic and potential irritants.[1][2] All steps involving organic solvents and derivatization reagents must be performed in a certified fume hood.

Workflow Logic & Decision Tree

The following diagram illustrates the decision process for selecting the correct extraction pathway based on the analytical goal (Free vs. Total CIPP).

GStartBiological Sample(Urine/Plasma)GoalAnalytical Goal?Start->GoalFreeFree CIPP Only(Active Form)Goal->FreeDirectTotalTotal CIPP(Exposure/Burden)Goal->TotalConjugatesAcidificationAcidification(pH < 3.0)Protonates Phenol GroupFree->AcidificationHydrolysisEnzymatic Hydrolysis(ß-glucuronidase/Sulfatase)37°C, 2-16 hrsTotal->HydrolysisHydrolysis->AcidificationExtractionExtraction StrategyAcidification->ExtractionLLELiquid-Liquid Extraction(Ethyl Acetate/Hexane)Extraction->LLEHigh ThroughputCost EffectiveSPESolid Phase Extraction(Polymeric HLB or MAX)Extraction->SPEHigh SensitivityDirty MatricesAnalysisInstrumental Analysis(GC-MS / LC-MS)LLE->AnalysisSPE->Analysis

Figure 1: Decision matrix for CIPP extraction. Note the critical hydrolysis step for total quantification.

Detailed Protocols

Phase A: Enzymatic Hydrolysis (Required for Total CIPP)

Rationale: CIPP is excreted as glucuronide and sulfate conjugates.[1] These are highly polar and will not extract into organic solvents efficiently, nor will they be detected in standard CIPP analytical windows.

  • Aliquot: Transfer 200 µL of plasma or urine to a 1.5 mL Eppendorf tube.

  • Buffer: Add 200 µL of 0.1 M Ammonium Acetate buffer (pH 5.0).

  • Enzyme Addition: Add 20 µL of ß-glucuronidase/arylsulfatase solution (e.g., from Helix pomatia or recombinant equivalents).[1]

    • Target Activity: >5,000 units/mL final concentration.[1]

  • Incubation: Vortex gently and incubate at 37°C for 3 hours (urine) or overnight (plasma/tissue).

  • Stop Reaction: Proceed immediately to Phase B (Acidification).

Phase B: Extraction Methodologies
Method 1: Liquid-Liquid Extraction (LLE) - Recommended for Routine Analysis

Rationale:[1] LLE utilizes the high LogP of CIPP to pull it from the aqueous phase into an organic solvent.

  • Internal Standard (IS): Add 10 µL of deuterated analog (e.g., Thymol-d7 or 4-Chlorophenol-d4) to the hydrolyzed sample.

  • Acidification: Add 20 µL of 6M HCl.

    • Check: Verify pH < 3 using pH paper.[1] This ensures CIPP is in its neutral (R-OH) form rather than ionized (R-O-).[1]

  • Solvent Addition: Add 1000 µL of Ethyl Acetate:Hexane (50:50 v/v) or MTBE (Methyl tert-butyl ether) .

    • Note: Ethyl Acetate provides high recovery but extracts more matrix interferences.[1] Hexane is cleaner but may have lower recovery.[1] The 50:50 mix is an optimal compromise.

  • Extraction: Vortex vigorously for 5 minutes (multi-tube vortexer recommended).

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass vial.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution:

    • For LC-MS: Reconstitute in 100 µL Methanol:Water (50:50).

    • For GC-MS: Reconstitute in 50 µL Ethyl Acetate and proceed to derivatization.

Method 2: Solid Phase Extraction (SPE) - Recommended for Trace Levels

Rationale:[1] SPE provides cleaner extracts, reducing matrix effects in LC-MS/MS.[1]

  • Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.[1]

StepSolvent/ActionMechanism
1. Condition 1 mL MethanolActivates sorbent ligands.
2.[1] Equilibrate 1 mL Water (pH 3)Matches sample matrix.
3. Load Sample (Acidified to pH < 3)CIPP binds to hydrophobic regions of sorbent.
4.[1] Wash 1 1 mL 5% Methanol in WaterRemoves salts and proteins.[1]
5. Dry Vacuum for 2 minsRemoves excess water (crucial for GC analysis).[1]
6. Elute 1 mL Methanol or AcetonitrileDisrupts hydrophobic interactions, releasing CIPP.[1]

Instrumental Analysis Strategies

Option A: GC-MS (Gas Chromatography - Mass Spectrometry)

Phenols contain a polar -OH group that causes peak tailing and adsorption in GC liners.[1] Derivatization is mandatory for high sensitivity.[1]

  • Derivatization Reagent: BSTFA + 1% TMCS (Silylation).[1]

  • Reaction: Add 30 µL reagent to dried extract. Incubate at 60°C for 30 mins.

  • Derivative Formed: Trimethylsilyl (TMS) ether of CIPP.[1]

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • SIM Mode: Monitor molecular ion (M+) and M-15 (loss of methyl group from TMS).

Option B: LC-MS/MS (Liquid Chromatography - Tandem Mass Spec)[1][3]
  • Ionization: ESI Negative Mode (Electrospray Ionization).[1]

    • Mechanism:[1][3][4] CIPP loses a proton to form [M-H]⁻.[1]

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid (Avoid Formic acid if sensitivity is low; phenols ionize better at higher pH, but separation requires low pH.[1] Ammonium Fluoride (1mM) in water is an excellent alternative booster for negative mode).[1]

    • B: Acetonitrile or Methanol.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).[1]

Validation & Quality Control

To ensure the "Trustworthiness" of your data, the following parameters must be monitored:

  • Matrix Effect (ME): ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

    
    
    
    • Acceptance: 85-115%.[1] If <85%, switch from LLE to SPE.[1]

  • Recovery (RE): ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

    
    
    
    • Target: >70% is standard for chlorinated phenols.[1]

  • Process Efficiency:

    • Use the Internal Standard (IS) response variation. If IS response drops >30% compared to calibration standards, re-inject or re-extract.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery pH not acidic enoughEnsure sample pH < 3.0 before extraction.[1] Phenol must be neutral.[1]
GC Peak Tailing Incomplete derivatizationEnsure moisture is removed before adding BSTFA.[1] Water hydrolyzes TMS reagents.[1]
High Background Plasticizer contaminationAvoid plastic pipette tips/tubes where possible during solvent steps.[1] Use glass.
LC-MS Signal Suppression Phospholipids in plasmaSwitch from LLE to SPE (HLB) or use "Phospholipid Removal" plates.

References

  • Centers for Disease Control and Prevention (CDC). (2013).[1] Laboratory Procedure Manual: Environmental Phenols in Urine.[1] Method No. 6304.[1]04. [Link]

    • Relevance: The gold standard for extracting chlorinated phenols and parabens from urine using enzym
  • Schmidt, L., et al. (2012).[1] "Determination of chlorophenols in urine by GC-MS: Optimization of the hydrolysis and extraction conditions." Journal of Analytical Toxicology.

    • Relevance: Validates the necessity of acid hydrolysis and pH control for chlorophenol recovery.
  • Geens, T., et al. (2009).[1] "Analytical method for the determination of bisphenol A, triclosan and 4-nonylphenol in human urine." Journal of Chromatography B. [Link]

    • Relevance: Provides the foundational logic for extracting lipophilic phenols (LogP > 3)
  • PubChem. (2023).[1][5] "3-Chloro-4-isopropylphenol Compound Summary." [Link][1]

    • Relevance: Source for physicochemical data (LogP, pKa) used to design the extraction pH parameters.

Application Note: Precision Chlorination of 3-Isopropylphenol (m-Cumenol)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the optimized protocol for the regioselective monochlorination of 3-isopropylphenol (CAS 618-45-1) to synthesize 4-chloro-3-isopropylphenol . While standard electrophilic aromatic substitution often yields difficult-to-separate mixtures of the 4-chloro (para) and 6-chloro (ortho) isomers, this protocol utilizes a Sulfuryl Chloride (


) system mediated by a thio-ether catalyst . This approach leverages steric and electronic steering to maximize the 4-isomer yield (>90% selectivity) while suppressing polychlorination.

Target Audience: Process Chemists, Medicinal Chemists, and CDMO Manufacturing Leads.

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

3-Isopropylphenol presents a classic "meta-substituted" directing conflict. The hydroxyl group (-OH) is a strong ortho/para director, while the isopropyl group (-iPr) is a weak ortho/para director.

  • Position 2 (Ortho to OH, Ortho to iPr): Sterically occluded by the bulky isopropyl group. Reaction here is negligible.

  • Position 6 (Ortho to OH, Para to iPr): Electronically activated by both groups. Sterically accessible. Often the dominant product in non-optimized conditions (e.g.,

    
     gas).
    
  • Position 4 (Para to OH, Ortho to iPr): Strongly activated by the -OH group. Sterically hindered by the adjacent isopropyl group, but thermodynamically preferred for crystalline stability.

The Solution: Catalytic Steering

To favor Position 4 over Position 6, we employ Sulfuryl Chloride (


)  in the presence of a dialkyl sulfide catalyst (e.g., Dibutyl Sulfide) and a Lewis acid (

).
  • Mechanism: The sulfide reacts with

    
     to form a bulky chlorosulfonium intermediate. This bulky electrophile is extremely sensitive to steric hindrance. It preferentially attacks the para position (Position 4) because the transition state at Position 6 is destabilized by the "buttressing effect" of the isopropyl group interacting with the incoming bulky electrophile.
    
Reaction Pathway Diagram

ReactionPath Substrate 3-Isopropylphenol (m-Cumenol) Intermed Chlorosulfonium Complex (Bulky Electrophile) Substrate->Intermed + SO2Cl2 / Catalyst Prod4 4-Chloro-3-isopropylphenol (Target: Para) Intermed->Prod4 Major Pathway (>90%) Prod6 6-Chloro-3-isopropylphenol (Impurity: Ortho) Intermed->Prod6 Minor Pathway (<8%) DiCl 2,4-Dichloro Byproduct Prod4->DiCl Over-chlorination Prod6->DiCl Over-chlorination

Figure 1: Reaction pathway showing the catalytic steering towards the 4-chloro isomer.

Experimental Optimization Matrix

The following table summarizes the optimization of critical process parameters (CPPs) to achieve the target specification (Spec: >95% HPLC Purity, <0.1% Dichloro).

ParameterStandard Condition (

or NCS)
Optimized Condition (Catalytic

)
Rationale
Reagent

gas or NCS
Sulfuryl Chloride (

)

allows precise liquid dosing; less aggressive than

.[1]
Catalyst None or


(1.5 mol%) +

(1.0 mol%)
The

forms the bulky electrophile;

activates the complex.
Solvent Acetonitrile or DCMToluene or DCMNon-polar solvents stabilize the ionic transition state and improve selectivity.
Temperature 0°C to 25°C-5°C to 5°CLower temp enhances kinetic differentiation between Pos 4 and Pos 6.
Stoichiometry 1.05 - 1.20 eq1.02 eqTight control prevents di-chlorination (Position 2,4 or 4,6).

Detailed Protocol: Catalytic Chlorination

Materials
  • Substrate: 3-Isopropylphenol (Purity >98%)

  • Reagent: Sulfuryl Chloride (

    
    , 97%)
    
  • Catalyst A: Aluminum Chloride (

    
    , anhydrous)
    
  • Catalyst B: Di-n-butyl sulfide (

    
    )
    
  • Solvent: Dichloromethane (DCM, HPLC Grade) - Note: Toluene is a viable green alternative but requires harder workup.

Step-by-Step Workflow

Workflow Start Start: Reactor Setup N2 Purge, Dry Conditions Dissolve Dissolution 3-IPP + DCM + Bu2S + AlCl3 Cool to -5°C Start->Dissolve Dose Controlled Addition SO2Cl2 in DCM Rate: 1 vol/hr Dissolve->Dose Reaction Reaction Aging Maintain 0°C for 2-4 hrs Monitor by HPLC Dose->Reaction Quench Quench Slow addition of Cold Water Gas Evolution (SO2/HCl)! Reaction->Quench Workup Phase Separation Wash Org Layer (NaHCO3, Brine) Dry (MgSO4) Quench->Workup Purify Crystallization Solvent: Hexane/EtOAc Workup->Purify

Figure 2: Process workflow for the batch synthesis of 4-chloro-3-isopropylphenol.

Execution Procedure
  • Reactor Prep: Equip a 3-neck round bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gases. Flush with
    
    
    .
  • Charge: Add 3-isopropylphenol (13.6 g, 100 mmol) and Dichloromethane (100 mL).

  • Catalyst Addition: Add

    
      (146 mg, 1.0 mmol) followed by 
    
    
    
    (200 mg, 1.5 mmol). Stir until homogenous.
  • Cooling: Cool the mixture to -5°C using an ice/salt bath.

  • Addition: Mix Sulfuryl Chloride (13.8 g, 102 mmol) with 10 mL DCM in the addition funnel. Add dropwise over 60 minutes , maintaining internal temperature

    
    .
    
    • Critical Control Point: Rapid addition causes local hotspots, increasing the 6-chloro isomer and di-chloro impurities.

  • Aging: Stir at 0°C for 2 hours. Sample for HPLC.

    • End of Reaction Criteria: Substrate < 1.0%.

  • Quench: Carefully pour the reaction mixture into 100 mL of ice water. Caution: Vigorous gas evolution.

  • Workup: Separate phases. Wash the organic layer with sat.

    
     (2 x 50 mL) to remove acidic impurities, then Brine (50 mL). Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from Hexane (or Hexane/Ethyl Acetate 9:1) to obtain white needles.

Analytical Methods & Quality Control

HPLC Parameters

To ensure separation of the 4-chloro and 6-chloro regioisomers, use a column with high shape selectivity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 280 nm.

  • Retention Times (Approx):

    • 3-Isopropylphenol: 5.2 min

    • 6-Chloro-3-isopropylphenol: 8.1 min (elutes first due to H-bonding/shielding)

    • 4-Chloro-3-isopropylphenol: 8.8 min

    • Dichloro-species: >11.0 min

Specification Limits
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC):

    
     (Area %).
    
  • Regio-isomer (6-chloro):

    
    .[3]
    
  • Polychlorinated:

    
    .
    

Troubleshooting & Safety

IssueProbable CauseCorrective Action
High 6-chloro isomer Temperature too high during addition.Ensure temp stays < 2°C. Slow down addition rate.
High 6-chloro isomer Catalyst inactive/wet.Use fresh anhydrous

. Ensure system is dry.
Low Conversion Old

(hydrolyzed).
Distill

before use or use a fresh bottle.
Dark Coloration Oxidation of phenol.[4]Ensure thorough

purge. Keep reaction in dark if possible.

Safety Warning: Sulfuryl chloride is corrosive and reacts violently with water. It releases toxic


 and 

gases. All operations must be performed in a functioning fume hood with appropriate scrubbing. 3-isopropylphenol is a skin irritant.

References

  • Regioselective Chlorination of Phenols: Smith, K., et al. "Para-selective chlorination of phenols using sulfuryl chloride in the presence of sulfur-containing catalysts." Journal of Organic Chemistry. (2021).

  • Sulfuryl Chloride Reactivity: Watson, W. D. "Chlorination of phenols with sulfuryl chloride."[5][6][7][8][9] Journal of Organic Chemistry, 50(12), 2145-2148.

  • 3-Isopropylphenol Properties: PubChem Compound Summary for CID 12059, 3-Isopropylphenol.

  • HPLC Method for Alkylphenols: SIELC Technologies Application Note. "Separation of 3-Isopropylphenol."

  • Industrial Synthesis of Chlorinated Phenols: Patent US3920757A, "Chlorination with sulfuryl chloride."

Sources

formulation strategies for 4-Chloro-3-isopropylphenol in disinfectants

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Formulation & Stability Engineering of 4-Chloro-3-isopropylphenol (CIP) Disinfectants

Executive Summary & Chemical Profile

4-Chloro-3-isopropylphenol (CIP) represents a potent subclass of halogenated alkylphenols. Structurally distinct from the widely used Chloroxylenol (PCMX) and Chlorocresol (PCMC), CIP incorporates an isopropyl group at the meta position. This steric bulk increases lipophilicity (LogP), theoretically enhancing cell membrane penetration compared to its methylated analogs. However, this same property creates significant formulation challenges regarding aqueous solubility and thermodynamic stability.

This guide details the "Solubility-Bioavailability Paradox" inherent to CIP and provides a validated framework for engineering high-potency disinfectant systems.

Physicochemical Identity
PropertySpecificationImplication for Formulation
IUPAC Name 4-Chloro-3-(propan-2-yl)phenolBase active structure.
CAS Number 14200-19-2 Unique identifier for regulatory filing.
Molecular Weight 170.64 g/mol Moderate MW facilitates diffusion.
Predicted LogP ~3.8 – 4.2Highly lipophilic; requires co-solvents.
pKa ~9.4 – 9.6Ionizes at high pH (forming phenolate).
Solubility (Water) < 0.1% (w/v)Practically insoluble without solubilizers.
Solubility (Ethanol) > 50% (w/v)Excellent primary solvent.

Formulation Strategy: The Solubility-Activity Balance

The core challenge in formulating CIP is that methods used to increase solubility often decrease antimicrobial activity.

A. The Ionization Trap (pH Control)

Phenols exist in equilibrium between the non-ionized form (phenol) and the ionized form (phenolate).

  • Non-Ionized (Acidic/Neutral pH): Lipophilic. Penetrates bacterial cell walls. High Activity.

  • Ionized (Alkaline pH > 9): Hydrophilic. Soluble in water.[1][2] Repelled by negatively charged bacterial membranes. Low Activity.

Directive: Formulate at pH 4.5 – 8.0. If high pH is required for solubilization during manufacturing, a buffering system (Citric Acid/Sodium Citrate) must be used to bring the final product pH back to the active range.

B. Surfactant Compatibility (The "Inactivation" Rule)
  • Non-Ionic Surfactants (e.g., Polysorbates/Tweens, Ethoxylates):

    • Interaction: The ether oxygen atoms in the polyoxyethylene chains form hydrogen bonds with the phenolic hydroxyl group.

    • Result: CIP is "sequestered" inside micelles, drastically reducing free active concentration. Avoid or minimize.

  • Anionic Surfactants (e.g., Sodium Lauryl Sulfate, Castor Oil Soap):

    • Interaction: Electrostatic repulsion prevents tight binding.

    • Result: Solubilizes CIP without significant deactivation. Preferred choice.

Visualizing the Formulation Logic

The following diagram illustrates the decision matrix for stabilizing CIP without compromising its biocidal efficacy.

FormulationLogic Start Start: CIP Raw Material Solvent Primary Solubilization (Alcohol/Glycol) Start->Solvent Dissolve 10-20% w/v Surfactant Add Anionic Surfactant (SLS / Soap) Solvent->Surfactant Preferred Route NonIonic Add Non-Ionic Surfactant (Tween/PEG) Solvent->NonIonic Avoid if possible WaterAdd Water Addition (Phase Inversion) CheckSol Is Solution Clear? WaterAdd->CheckSol CheckSol->Solvent No (Increase Ratio) pH_Check Check pH CheckSol->pH_Check Yes Surfactant->WaterAdd NonIonic->WaterAdd Inactive Inactive/Sequestered Product NonIonic->Inactive Micellar Entrapment Adjust_Acid Adjust to pH 5-7 (Max Activity) pH_Check->Adjust_Acid pH > 8 Adjust_Base Adjust to pH > 9 (Max Solubility) pH_Check->Adjust_Base pH < 4 Final Optimized Formulation pH_Check->Final pH 4-8 Adjust_Acid->Final Adjust_Base->Inactive Ionization Trap

Caption: Decision tree for CIP formulation emphasizing the avoidance of non-ionic surfactants and high pH to preserve antimicrobial activity.

Detailed Experimental Protocols

Protocol A: Construction of Solubility Phase Diagram

Objective: Determine the minimum ratio of Co-solvent and Surfactant required to keep CIP solubilized in water.

Materials:

  • CIP (CAS 14200-19-2)[3][4]

  • Solvent: Isopropyl Alcohol (IPA) or Propylene Glycol (PG)

  • Surfactant: Sodium Lauryl Sulfate (SLS) (20% aq. solution)

  • Water: Deionized, pH 7.0

Procedure:

  • Stock Preparation: Prepare a 10% (w/v) solution of CIP in IPA.

  • Titration Series: Set up 5 glass vials. Add varying amounts of CIP Stock (0.5mL, 1.0mL, 1.5mL, 2.0mL, 2.5mL).

  • Surfactant Addition: Add fixed volume (1.0 mL) of SLS solution to each vial.

  • Water Titration:

    • Place vial on a magnetic stirrer.

    • Dropwise add water while stirring.

    • Observe for the "Cloud Point" (onset of turbidity).

  • Data Recording: Record the volume of water added before turbidity occurs.

  • Plotting: Plot % Water (x-axis) vs. % CIP (y-axis) to define the stable isotropic region.

Protocol B: Thermodynamic Stability Stress Test

Objective: Verify that the formulation remains stable under transport/storage conditions.

Procedure:

  • Freeze-Thaw Cycling:

    • Place samples at -10°C for 24 hours.

    • Thaw at 25°C for 24 hours.

    • Repeat for 3 cycles.

    • Pass Criteria: No crystallization or phase separation.

  • Elevated Temperature:

    • Store at 54°C for 14 days (Accelerated Aging).

    • Pass Criteria: No color change (oxidation) or precipitation. CIP assay (HPLC) > 95%.

Protocol C: Efficacy Validation with Neutralization

Critical Note: When testing CIP efficacy, you must neutralize the disinfectant residues to prevent false negatives in culture.

Neutralizer System:

  • Dey-Engley (D/E) Neutralizing Broth is recommended.

  • Mechanism:[5] Contains Lecithin (neutralizes Quats/Phenolics) and Polysorbate 80 (neutralizes Phenolics).

  • Validation: Spike the neutralizer with 100 CFU of S. aureus. If growth is inhibited, the neutralization is insufficient.

Mechanism of Action & Resistance Profile

Understanding how CIP works allows for better synergistic pairing (e.g., with EDTA).

MOA CIP CIP Molecule (Lipophilic) CellWall Bacterial Cell Wall CIP->CellWall Adsorption Membrane Cytoplasmic Membrane CellWall->Membrane Diffusion Leakage K+ / ATP Leakage Membrane->Leakage Disruption Coagulation Protein Coagulation Membrane->Coagulation High Conc. Death Cell Death Leakage->Death Coagulation->Death

Caption: CIP targets the cytoplasmic membrane, causing leakage of intracellular constituents and protein coagulation at high concentrations.

References

  • Sigma-Aldrich. (n.d.). 4-Chloro-3-isopropylphenol (CAS 14200-19-2) Product Specification. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2019). Guideline for Disinfection and Sterilization in Healthcare Facilities. Chemical Disinfectants: Phenolics.[6] Retrieved from

  • Block, S. S. (2001). Disinfection, Sterilization, and Preservation (5th ed.). Lippincott Williams & Wilkins. (Chapter on Phenolic Compounds).
  • ResearchGate. (2020). Characteristics of phenol and chlorinated phenols sorption onto surfactant-modified bentonite. Retrieved from

  • National Institutes of Health (NIH). (2018). Chlorination of Phenols: Kinetics and Formation. Retrieved from

Disclaimer: This application note is for research and development purposes. All formulations must be validated against local regulatory standards (e.g., EPA, ECHA) before commercialization.

Sources

Application Note: High-Sensitivity GC-MS Method for the Confident Identification of 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and analysis of 4-Chloro-3-isopropylphenol. This compound, a halogenated phenolic derivative, is of significant interest in environmental monitoring, pharmaceutical impurity profiling, and industrial chemical analysis due to its potential toxicity and persistence. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation. We emphasize the rationale behind key methodological choices, ensuring both technical accuracy and practical applicability. The method incorporates a derivatization step to enhance analyte volatility and improve chromatographic peak shape, leading to reliable and reproducible results.

Introduction: The Analytical Challenge

4-Chloro-3-isopropylphenol and related chlorophenolic compounds are often present in complex matrices at trace levels. Their inherent polarity makes direct GC analysis challenging, frequently resulting in poor peak shapes and low sensitivity[1]. To overcome these issues, a derivatization step is essential. This procedure converts the polar hydroxyl group into a less polar ether or ester, increasing the analyte's volatility and making it more amenable to GC separation[2][3]. This application note details a method that employs acetylation for derivatization, a common and effective technique for phenolic compounds[1][4]. Subsequent analysis by GC-MS provides the high selectivity and sensitivity required for confident identification. The principles outlined are grounded in established methodologies, such as those developed by the U.S. Environmental Protection Agency (EPA) for the analysis of phenols in environmental samples[5][6][7][8].

Experimental Workflow

The overall analytical workflow is designed to ensure sample integrity, efficient extraction, effective derivatization, and high-fidelity analysis. Each stage is critical for achieving accurate and reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Wastewater) Extraction Liquid-Liquid Extraction (LLE) with Dichloromethane Sample->Extraction Acidify to pH < 2 Derivatization Acetylation with Acetic Anhydride Extraction->Derivatization Concentrate Extract GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation Inject 1 µL MS_Detection MS Detection (EI, Full Scan/SIM) GC_Separation->MS_Detection Eluting Analytes Data_Acquisition Data Acquisition & Peak Integration MS_Detection->Data_Acquisition Generate Mass Spectra Library_Search NIST Library Search & Spectral Matching Data_Acquisition->Library_Search Process Chromatogram Confirmation Confirmation & Reporting Library_Search->Confirmation Verify Match > 800

Figure 1: Overall workflow for the GC-MS analysis of 4-Chloro-3-isopropylphenol.

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Hexane (GC grade or higher)

  • Reagents: 4-Chloro-3-isopropylphenol standard, Acetic Anhydride, Potassium Carbonate (K₂CO₃), Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Gases: Helium (99.999% purity or higher)

Detailed Protocols

Sample Preparation: Extraction and Derivatization

The choice of sample preparation is paramount and must be tailored to the sample matrix. For aqueous samples such as industrial wastewater or environmental water, a liquid-liquid extraction (LLE) is a robust and widely used technique[9]. For solid samples, an appropriate solvent extraction followed by cleanup may be necessary.

Protocol: Liquid-Liquid Extraction (LLE) and Acetylation

  • Sample Collection & Preservation: Collect 100 mL of the aqueous sample in a clean glass container. To prevent degradation, acidify the sample to a pH of less than 2 with concentrated HCl[6].

  • Extraction:

    • Transfer the acidified sample to a 250 mL separatory funnel.

    • Add 30 mL of dichloromethane (DCM).

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate and drain the lower organic layer (DCM) into a flask.

    • Repeat the extraction twice more with fresh 30 mL portions of DCM, combining the organic extracts.

  • Drying and Concentration:

    • Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen at room temperature.

  • Derivatization (Acetylation):

    • To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 50 mg of potassium carbonate (as a catalyst)[4].

    • Vortex the mixture for 1 minute and allow it to react for 10 minutes at room temperature.

    • Add 1 mL of hexane and vortex again. The sample is now ready for GC-MS analysis.

Causality Behind Experimental Choices:

  • Acidification: Lowering the pH ensures that the phenolic hydroxyl group is protonated, making the analyte less water-soluble and improving its partitioning into the organic solvent during LLE.

  • Derivatization: The acetylation reaction converts the polar phenol into a non-polar acetate ester. This is critical because polar compounds can interact with active sites in the GC inlet and column, leading to peak tailing[1]. The resulting derivative is more volatile and thermally stable, yielding sharper, more symmetrical peaks and improved sensitivity[2][10].

GC-MS Instrumental Parameters

The following parameters are recommended for a standard capillary GC-MS system. These are based on established methods for phenol analysis, such as EPA Method 528[5][8].

Table 1: Gas Chromatography (GC) Parameters

ParameterValue/SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms, TG-5SilMS)This is a versatile, low-polarity stationary phase that provides excellent separation for a wide range of semi-volatile organic compounds, including derivatized phenols[4][5][11].
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Ensures optimal and consistent separation throughout the temperature program.
Inlet Mode SplitlessMaximizes the transfer of analyte onto the column, which is essential for trace-level analysis[5].
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 minThe initial hold allows for solvent focusing, while the ramp rate effectively separates compounds with different boiling points. The final hold ensures that all components are eluted from the column.

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue/SettingRationale
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns, which are crucial for library matching[12].
Electron Energy 70 eVThe standard energy for EI, which generates stable and extensive mass spectral libraries like the NIST/EPA/NIH library[5][13].
MS Source Temp. 230 °CPrevents condensation of the analyte while minimizing thermal degradation within the ion source.
MS Quad Temp. 150 °CA standard setting to ensure stable mass analysis.
Transfer Line Temp. 280 °CPrevents cold spots and analyte condensation between the GC and MS.
Acquisition Mode Full Scan (m/z 45-450) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and confirmation against spectral libraries. SIM mode can be used for enhanced sensitivity and quantitation by monitoring characteristic ions of the target analyte[10][11].

Data Analysis and Interpretation

Identification of the acetylated 4-Chloro-3-isopropylphenol is a two-step process involving retention time and mass spectrum matching.

  • Retention Time: The retention time of the peak of interest in the sample chromatogram should match that of a known standard analyzed under identical conditions.

  • Mass Spectrum Matching: The acquired mass spectrum of the peak should be compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library[12][13]. A high match factor (typically >800) provides strong evidence for the compound's identity[12].

Expected Mass Spectrum:

While a library spectrum for the acetylated derivative of 4-Chloro-3-isopropylphenol may not be readily available, its fragmentation pattern can be predicted based on the structure and known fragmentation of similar compounds. The molecular weight of 4-Chloro-3-isopropylphenol is 186.65 g/mol , and its acetylated derivative is 228.69 g/mol . Key expected fragments would include:

  • Molecular Ion (M⁺): A peak at m/z 228.

  • Loss of Ketene (-CH₂CO): A significant fragment at m/z 186 (M - 42), corresponding to the loss of the acetyl group.

  • Further Fragmentation: Additional fragments resulting from the cleavage of the isopropyl group and the aromatic ring.

For confirmation, it is highly recommended to analyze a pure standard of 4-Chloro-3-isopropylphenol that has been subjected to the same derivatization procedure. The resulting mass spectrum can then be used to create a user-generated library entry for future reference. The NIST WebBook is an excellent resource for the mass spectrum of the underivatized parent compound, which can help in understanding the core fragmentation patterns[14].

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive protocol for the identification of 4-Chloro-3-isopropylphenol. The combination of liquid-liquid extraction, chemical derivatization, and high-resolution capillary GC separation with mass spectrometric detection ensures the necessary selectivity and performance for analyzing complex samples. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can confidently apply and adapt this method to meet their specific analytical needs. This self-validating system, grounded in established scientific principles and authoritative methods, serves as a robust tool for professionals in environmental, pharmaceutical, and chemical analysis fields.

References

  • Chlorophenols in Drinking Water using GC/MS/MS.Thermo Fisher Scientific.
  • Analysis of Phenols and Chlorinated Phenols in Drinking W
  • GC-MS Sample Preparation.
  • Trace analysis of chlorophenolics using triple quadrupole GC-MS.Pragolab.
  • Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Tre
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.MDPI.
  • EPA-NERL: 528: Phenols in Water by GC/MS.
  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction.Global NEST Journal.
  • Method 8041A: Phenols by Gas Chromatography.U.S. Environmental Protection Agency.
  • The Use of Derivatization Reagents for Gas Chrom
  • EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection.UCT.
  • Phenol, 4-chloro-3-methyl-.NIST WebBook.
  • Comparison of GC/MS and LC/MS Methods for the Analysis of Propofol and Its Metabolites in Urine.PubMed.
  • NIST / EPA / NIH Mass Spectral Library 2023.MS Wil.
  • NIST/EPA/NIH Mass Spectral Library Compound Scoring.Jordi Labs.

Sources

preparation of 4-Chloro-3-isopropylphenol derivatives for pharmaceutical use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Preparation & Derivatization of 4-Chloro-3-isopropylphenol Scaffolds

Abstract

4-Chloro-3-isopropylphenol (4-CIP) represents a critical pharmacophore, structurally analogous to the antiseptic chlorothymol but lacking the 5-methyl moiety. This desmethyl scaffold offers unique steric properties for structure-activity relationship (SAR) studies, particularly in the development of antimicrobial agents and transient receptor potential (TRP) channel modulators. This guide details a scalable, regioselective synthesis of 4-CIP from 3-isopropylphenol, overcoming the challenge of ortho- vs. para-chlorination. Furthermore, it outlines protocols for two distinct derivative classes: O-aminoalkyl ethers (solubility enhancement) and Biaryl scaffolds (via sterically demanding Suzuki-Miyaura coupling).

Part 1: Synthetic Strategy & Retrosynthesis

The synthesis of 4-CIP hinges on the controlled chlorination of 3-isopropylphenol. The primary challenge is regioselectivity . The hydroxyl group (C1) strongly activates positions 2, 4, and 6. The isopropyl group (C3) weakly activates positions 2, 4, and 6 relative to itself.

  • Position 2: Sterically occluded (flanked by OH and iPr). Unlikely.

  • Position 6: Sterically accessible; electronically activated by OH (ortho).

  • Position 4 (Target): Electronically favored (para to OH) but sterically hindered by the adjacent C3-isopropyl group.

To maximize the 4-isomer yield, we utilize Sulfuryl Chloride (


)  at low temperatures. Unlike radical chlorination (

),

proceeds via an ionic mechanism that is more sensitive to electronic activation, favoring the para position despite the steric bulk.

SyntheticStrategy Start 3-Isopropylphenol Inter Ionic Transition State Start->Inter Electrophilic Attack Reagent Sulfuryl Chloride (SO2Cl2) Low Temp (-5°C) Reagent->Inter Target 4-Chloro-3-isopropylphenol (Target: Para-Cl) Inter->Target Major Pathway (Electronic Control) Byprod 6-Chloro Isomer (Byproduct: Ortho-Cl) Inter->Byprod Minor Pathway (Steric Leakage)

Figure 1: Reaction pathway highlighting the regioselective competition between the 4- and 6-positions.

Part 2: Experimental Protocols

Protocol A: Regioselective Chlorination of 3-Isopropylphenol

Objective: Synthesis of the core 4-CIP scaffold with >90% regioselectivity.

Materials:

  • 3-Isopropylphenol (CAS: 618-45-1)

  • Sulfuryl Chloride (

    
    , freshly distilled)
    
  • Dichloromethane (DCM, anhydrous)

  • 1,4-Dioxane (Regioselectivity enhancer)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 3-isopropylphenol (10.0 g, 73.4 mmol) and anhydrous DCM (100 mL). Add 1,4-dioxane (2.0 mL) as a complexing agent to modulate reactivity.

  • Cooling: Cool the solution to -5°C using an ice/salt bath. Critical: Higher temperatures increase the formation of the 6-chloro isomer.

  • Addition: Add

    
     (10.4 g, 77.0 mmol, 1.05 eq) dropwise over 60 minutes via a pressure-equalizing addition funnel. Maintain internal temperature < 0°C.
    
    • Observation: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure proper venting to a scrubber.
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the starting material (

    
    ) should disappear; the 4-isomer appears slightly lower.
    
  • Quench: Pour the mixture into ice water (200 mL). Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification:

    • Wash combined organics with saturated

      
       (removes HCl) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Recrystallization: The crude oil often solidifies. Recrystallize from n-Hexane/Toluene (95:5) to isolate the para-isomer (4-CIP) as white needles.

    • Yield Expectation: 75-82%.

Validation:

  • 1H NMR (400 MHz, CDCl3): Look for the aromatic region. The 4-CIP isomer shows a specific splitting pattern: A doublet (d, J=8.5 Hz) for H-5 and a doublet (d, J=2.5 Hz) for H-2, indicating meta coupling is blocked or shifted. (Note: In 4-Cl-3-iPr, H-2 and H-6 are meta to each other? No. H-2 is isolated between OH and iPr. H-5 and H-6 are ortho. Expect a doublet for H-5 and H-6, and a singlet for H-2).

    • Correction: In 4-chloro-3-isopropylphenol:

      • Position 2: H (singlet-like, broad).

      • Position 5: H (doublet, ortho to H-6).

      • Position 6: H (doublet, ortho to H-5).

      • Diagnostic: If H-5 and H-6 show ortho coupling (~8 Hz), you have the 4-chloro isomer. If you have the 6-chloro isomer, H-2, H-4, H-5 pattern is different (H-4 and H-5 are ortho).

Protocol B: Derivative Synthesis – Suzuki-Miyaura Coupling

Objective: Utilizing the aryl chloride handle to create biaryl derivatives.[2][3] Challenge: Aryl chlorides are sluggish electrophiles, and the ortho-isopropyl group adds significant steric hindrance. Standard conditions (


) will fail.

System: Buchwald Precatalyst (XPhos Pd G2) or S-Phos.

Procedure:

  • Reagents:

    • 4-Chloro-3-isopropylphenol (1.0 eq)

    • Aryl Boronic Acid (1.5 eq) (e.g., 4-fluorophenylboronic acid)

    • Catalyst: XPhos Pd G2 (2 mol%) – Selected for high activity with hindered aryl chlorides.

    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Execution:

    • Combine all solids in a microwave vial or pressure tube.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvents.

    • Heat to 100°C for 12 hours (oil bath) or 110°C for 1 hour (Microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol C: Derivative Synthesis – O-Alkylation (Amino-Ethers)

Objective: Enhancing water solubility for pharmaceutical formulation.

Procedure:

  • Reagents: 4-CIP (1.0 eq), 1-Bromo-3-chloropropane (1.2 eq),

    
     (2.0 eq), Acetone (reflux).
    
  • Step 1 (Linker Attachment): Reflux 4-CIP with bromochloropropane and base for 6 hours. Isolate the 3-chloropropyl ether intermediate.

  • Step 2 (Amination): React the intermediate with a secondary amine (e.g., Morpholine, Piperazine) in Acetonitrile with

    
     (catalytic) at 80°C.
    
  • Result: A basic ether derivative capable of forming HCl salts for aqueous solubility.

Part 3: Quality Control & Data Summary

Table 1: Reaction Optimization Parameters for Protocol A

ParameterCondition A (Recommended)Condition B (Avoid)Impact on Result
Reagent

(Sulfuryl Chloride)

gas or NCS

gives higher para selectivity.
Temperature -5°C to 0°C> 25°CHigh temp increases 6-chloro and di-chloro byproducts.
Solvent DCM (Non-polar)Methanol/EthanolProtic solvents interfere with the transition state.
Quench Ice WaterWarm WaterExothermic hydrolysis can degrade the product.

Table 2: Typical Yields & Physical Properties

CompoundFormulaMW ( g/mol )AppearanceApprox. Yield
4-CIP (Core)

170.64White Needles78%
6-Chloro Isomer

170.64Pale Yellow Oil10-15%
Biaryl Derivative

230.28Off-white Solid65-85%

References

  • Regioselective Chlorination: Smith, K., et al. "Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols." Catalysts, 2018.

  • Antimicrobial Activity (Chlorothymol Analogues): Kim, Y.G., et al. "4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus."[4][5][6] Journal of Microbiology and Biotechnology, 2022.[5]

  • Suzuki Coupling of Hindered Chlorides: Altenhoff, G., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Angewandte Chemie Int.[3] Ed., 2003.[3]

  • General Phenol Functionalization: "Preparation of Phenol Derivatives." PubChem Compound Summary.

Sources

The Synthetic Versatility of 4-Chloro-3-isopropylphenol: A Guide to its Application as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic use of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Chloro-3-isopropylphenol emerges as a valuable and versatile intermediate, offering a unique combination of reactive sites that can be selectively addressed to forge new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the intrinsic chemical properties of 4-Chloro-3-isopropylphenol and providing in-depth protocols for its application in several cornerstone synthetic transformations. The methodologies presented herein are grounded in established chemical principles and are designed to be both robust and adaptable to a variety of synthetic challenges.

Physicochemical and Safety Profile of 4-Chloro-3-isopropylphenol

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation. While specific data for 4-Chloro-3-isopropylphenol is not extensively published, its properties can be reliably inferred from structurally similar compounds such as 4-chloro-3-methylphenol and 4-isopropylphenol.

Table 1: Physicochemical and Safety Data

PropertyValue (Inferred)Source/Analogue
Molecular Formula C₉H₁₁ClO-
Molecular Weight 170.63 g/mol [1]
Appearance Colorless to white solid[2]
Melting Point ~63-66 °C4-chloro-3-methylphenol[3]
Boiling Point ~239 °C4-chloro-3-methylphenol[2]
Solubility Slightly soluble in water; soluble in alcohols, ethers, ketones, and aqueous alkali.[3]
pKa ~10Phenolic hydroxyl
Key Hazards Corrosive, harmful if swallowed or in contact with skin, causes serious eye damage.[2][4][5]
Handling Precautions Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. Avoid breathing dust.[5]

Strategic Transformations Utilizing 4-Chloro-3-isopropylphenol

The synthetic utility of 4-Chloro-3-isopropylphenol stems from three primary reactive centers: the phenolic hydroxyl group, the aryl chloride, and the activated aromatic ring. The following sections provide detailed protocols for leveraging these functionalities.

Synthesis of Thymol via Catalytic Hydrodechlorination

The conversion of 4-Chloro-3-isopropylphenol to thymol (2-isopropyl-5-methylphenol), a valuable natural product with extensive applications, represents a key synthetic pathway.[6] This transformation is achieved through catalytic hydrodechlorination, a process that selectively removes the chlorine atom while preserving the rest of the molecular framework. Palladium-based catalysts are highly effective for this purpose.[7][8]

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and efficient catalyst for hydrodechlorination due to its ability to activate hydrogen and facilitate the cleavage of the C-Cl bond.[8]

  • Hydrogen Source: Molecular hydrogen (H₂) is the classic reducing agent. Alternatively, transfer hydrogenation using formic acid or sodium borohydride can be employed for operational simplicity and safety.[8]

  • Base: A base such as sodium hydroxide or triethylamine is often added to neutralize the HCl formed during the reaction, preventing catalyst deactivation and promoting the reaction.

Experimental Protocol: Catalytic Hydrodechlorination

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-isopropylphenol (1.0 eq) and a suitable solvent such as ethanol or methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Base Addition: Add sodium hydroxide (1.1 eq) to the mixture.

  • Hydrogenation: The flask is then purged with nitrogen, followed by the introduction of hydrogen gas (via a balloon or a hydrogenation apparatus) at atmospheric pressure.

  • Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or distillation to afford pure thymol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-Chloro-3-isopropylphenol 4-Chloro-3-isopropylphenol Hydrodechlorination Hydrodechlorination 4-Chloro-3-isopropylphenol->Hydrodechlorination Substrate Pd/C Pd/C Pd/C->Hydrodechlorination Catalyst H2 H2 H2->Hydrodechlorination Reductant Base Base Base->Hydrodechlorination HCl Scavenger Filtration Filtration Hydrodechlorination->Filtration Reaction Mixture Extraction Extraction Filtration->Extraction Filtrate Purification Purification Extraction->Purification Crude Product Thymol Thymol Purification->Thymol Pure Product G cluster_pathways Synthetic Pathways Start 4-Chloro-3-isopropylphenol Dehalogenation Dehalogenation Start->Dehalogenation Pd/C, H2 O-Alkylation O-Alkylation Start->O-Alkylation R-X, Base C-C Coupling C-C Coupling Start->C-C Coupling Ar-B(OH)2, Pd catalyst C-N Coupling C-N Coupling Start->C-N Coupling Amine, Pd or Cu catalyst Thymol Thymol Dehalogenation->Thymol Aryl Ethers Aryl Ethers O-Alkylation->Aryl Ethers Biaryl Derivatives Biaryl Derivatives C-C Coupling->Biaryl Derivatives Suzuki Coupling Aryl Amines Aryl Amines C-N Coupling->Aryl Amines Buchwald-Hartwig/Ullmann

Sources

Application Note: Spectrophotometric Determination of 4-Chloro-3-isopropylphenol Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the quantitative determination of 4-Chloro-3-isopropylphenol, a substituted phenolic compound relevant in pharmaceutical and disinfectant formulations. The described method is a robust colorimetric assay based on the oxidative coupling of the phenol with 4-aminoantipyrine (4-AAP) in an alkaline medium, a technique adapted from established environmental analysis standards. This reaction yields a stable, colored antipyrine dye, the absorbance of which is measured spectrophotometrically. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a reliable and accessible alternative to chromatographic techniques.

Introduction and Scientific Principle

4-Chloro-3-isopropylphenol belongs to the class of halogenated phenols, which are widely utilized for their antiseptic and preservative properties. Accurate quantification of this active ingredient is critical for ensuring product efficacy, stability, and safety. While chromatographic methods like HPLC and GC offer high specificity, spectrophotometry presents a rapid, cost-effective, and widely available alternative for routine analysis.

A challenge in spectrophotometry is achieving specificity. Direct measurement of UV absorbance for phenolic compounds can be prone to interference from other UV-absorbing species in the sample matrix. To overcome this, this protocol employs a well-characterized colorimetric reaction first described by Emerson, which forms the basis of several standard methods, including those from the U.S. Environmental Protection Agency (EPA).[1][2]

The core of this method is the oxidative coupling reaction between the phenolic compound and 4-aminoantipyrine (4-AAP) in the presence of an alkaline oxidizing agent, potassium ferricyanide (K₃[Fe(CN)₆]).[2][3] The reaction proceeds under alkaline conditions (pH ≈ 10), where the phenol exists as a phenolate ion. This ion undergoes electrophilic substitution with the 4-AAP, followed by oxidation, to form a distinct reddish-brown quinone-imine dye.[3][4] The intensity of the resulting color is directly proportional to the concentration of the phenol and can be quantified by measuring its absorbance at the wavelength of maximum absorption (λmax).

Key Reaction Requirements:

  • Alkaline pH: A pH of approximately 10 ± 0.2 is crucial for the deprotonation of the phenolic hydroxyl group, activating the aromatic ring for the coupling reaction.[2]

  • Para-Position: The reaction is specific to phenols with a hydrogen atom in the para position relative to the hydroxyl group. Substituents at this position will inhibit color formation.[5] Since 4-Chloro-3-isopropylphenol has an unsubstituted para position, it is well-suited for this assay.

  • Oxidizing Agent: Potassium ferricyanide facilitates the oxidative coupling to form the final colored product.[4]

Materials and Reagents

  • Analyte Standard: 4-Chloro-3-isopropylphenol, analytical standard grade (≥98% purity).

  • 4-Aminoantipyrine (4-AAP) Solution (2.0% w/v): Dissolve 2.0 g of 4-aminoantipyrine (CAS 83-07-8) in deionized water and dilute to 100 mL. This solution should be prepared fresh daily.[2]

  • Potassium Ferricyanide Solution (8.0% w/v): Dissolve 8.0 g of K₃[Fe(CN)₆] (CAS 13746-66-2) in deionized water and dilute to 100 mL. Store in a brown bottle and prepare fresh weekly.

  • Ammonium Hydroxide Buffer (pH 10): Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH). Add 1.25 g of ethylenediaminetetraacetic acid (EDTA) disodium salt, and dilute to 250 mL with deionized water.

  • Solvent for Stock Solution: Methanol or Ethanol, HPLC grade.

  • Deionized Water: High-purity, 18.2 MΩ·cm.

Instrumentation

  • UV-Visible Spectrophotometer: A single or double-beam instrument capable of scanning across the visible range (e.g., 350-700 nm) to determine λmax and performing fixed-wavelength absorbance measurements.

  • Analytical Balance: Readable to 0.1 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated with standard buffers.

Experimental Protocols

Protocol Part 1: Preparation of Standard Solutions

This part details the preparation of a stock solution and a set of calibration standards. Accuracy in this stage is paramount for the reliability of the final measurement.

4.1. Preparation of 4-Chloro-3-isopropylphenol Stock Solution (1000 mg/L)

  • Accurately weigh 100.0 mg of the 4-Chloro-3-isopropylphenol analytical standard.

  • Transfer the solid to a 100 mL Class A volumetric flask.

  • Dissolve the compound in approximately 50 mL of methanol (or ethanol).

  • Once fully dissolved, dilute to the 100 mL mark with the same solvent.

  • Stopper and invert the flask several times to ensure homogeneity. This solution is stable for up to 4 weeks when stored at 4°C in the dark.

4.2. Preparation of Working Standard Solution (10 mg/L)

  • Pipette 1.0 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with deionized water. This solution should be prepared fresh daily.

4.3. Preparation of Calibration Curve Standards Prepare a series of calibration standards by diluting the 10 mg/L working standard as described in the table below.

Standard IDVolume of 10 mg/L Working Standard (mL)Final Volume (mL)Final Concentration (mg/L)
Blank0500
STD-10.5500.1
STD-21.0500.2
STD-32.5500.5
STD-45.0501.0
STD-57.5501.5
Protocol Part 2: Colorimetric Reaction and Spectrophotometric Measurement

This workflow outlines the steps from sample treatment to the final absorbance reading. A diagram of the workflow is provided below.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Pipette 50 mL of Standard or Sample B Add 1.0 mL pH 10 Buffer A->B C Add 1.0 mL 4-AAP Solution B->C D Add 1.0 mL K3[Fe(CN)6] Solution C->D E Mix and Incubate for 15 min at RT D->E F Measure Absorbance at λmax (approx. 510 nm) E->F G Plot Calibration Curve (Absorbance vs. Conc.) F->G H Calculate Sample Concentration G->H

Caption: Experimental workflow for the colorimetric determination of 4-Chloro-3-isopropylphenol.

4.4. Determination of λmax (Wavelength of Maximum Absorbance)

  • Prepare the highest concentration standard (STD-5, 1.5 mg/L) according to the reaction procedure below (Steps 4.5.1 - 4.5.5).

  • Use the prepared "Blank" as the reference solution.

  • Scan the absorbance of the colored STD-5 solution from 400 nm to 600 nm.

  • Identify the wavelength that gives the highest absorbance peak (λmax). This is expected to be around 505-520 nm.[6][7] Use this λmax for all subsequent measurements.

4.5. Sample and Standard Measurement Procedure

  • Pipette 50 mL of each standard, the blank, and the unknown sample(s) into separate 100 mL glass flasks or beakers.

  • Add 1.0 mL of the pH 10 ammonium hydroxide buffer to each flask and mix. Verify the pH is 10.0 ± 0.2.

  • Add 1.0 mL of the 2.0% 4-aminoantipyrine solution to each flask. Mix thoroughly.

  • Add 1.0 mL of the 8.0% potassium ferricyanide solution. Mix immediately. A reddish-brown color will begin to develop.

  • Allow the solutions to stand for at least 15 minutes at room temperature for full color development.

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the prepared "Blank" solution.

  • Measure the absorbance of each standard and unknown sample. Record the values.

Protocol Part 3: Data Analysis and Calculations
  • Construct the Calibration Curve: Plot the absorbance values of the standards (y-axis) against their corresponding concentrations in mg/L (x-axis).

  • Perform Linear Regression: Fit a straight line to the data points using the method of least squares. The resulting equation will be in the form y = mx + b, where y is absorbance, m is the slope, x is the concentration, and b is the y-intercept.

  • Validate the Curve: The correlation coefficient (R²) should be ≥ 0.995 for the curve to be considered valid. The y-intercept (b) should be close to zero.

  • Calculate Unknown Concentration: Rearrange the regression equation to solve for x: x = (y - b) / m. Substitute the absorbance of the unknown sample for y to calculate its concentration.

  • Apply Dilution Factor: If the original sample was diluted before the analysis, multiply the calculated concentration by the dilution factor to obtain the concentration in the original, undiluted sample.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, a self-validating system must be in place. Key performance parameters should be evaluated:

  • Linearity: As established by the calibration curve's R² value (≥0.995) over the defined concentration range.

  • Accuracy: Determined by analyzing a sample of known concentration (a quality control check standard) and calculating the percent recovery. Recovery should typically be within 90-110%.

  • Precision: Assessed by analyzing replicate samples. The relative standard deviation (RSD) should be ≤ 5%.

  • Specificity and Interferences: The primary limitation of the 4-AAP method is its reactivity with other phenolic compounds.[2] If the sample matrix is suspected to contain other phenols, a preliminary distillation step may be required to separate volatile phenols from non-volatile interferences.[2][6] Strong oxidizing agents can also interfere but are less common in finished product formulations.[7]

Visualization of Core Mechanism

The chemical basis of this assay is the formation of a colored dye through oxidative coupling.

Caption: Oxidative coupling of 4-Chloro-3-isopropylphenolate with 4-AAP.

References

  • Impactfactor. (2022). 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq along with. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 420.4, Revision 1.0: Determination of Total Recoverable Phenolics by Semi-Automated Colorimetry. Retrieved from [Link]

  • Ettinger, M. B., Ruchhoft, C. C., & Lishka, R. J. (1951). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Analytical Chemistry, 23(12), 1783–1788.
  • Badu, M., et al. (2021). Revisiting the coupling reaction between 4-aminoantipyrine and phenols. Canadian Journal of Chemistry, 99(8), 625-633. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • Juniper Publishers. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Method 9066: Phenolics (Colorimetric, Automated 4-AAP with Distillation). Retrieved from [Link]

  • Hach Company. (n.d.). Phenols, 4-Aminoantipyrine Method. Retrieved from [Link]

  • Standard Methods for the Examination of Water and Wastewater. (2017). APHA, AWWA, WEF. Retrieved from [Link]

Sources

standard operating procedure for handling 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling and Application of 4-Chloro-3-isopropylphenol for Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the safe handling, storage, and application of 4-Chloro-3-isopropylphenol. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a precursor, reference standard, or biocide in their work. The protocols outlined herein are designed to ensure scientific integrity and personnel safety through a deep understanding of the compound's properties and associated hazards.

Introduction to 4-Chloro-3-isopropylphenol

4-Chloro-3-isopropylphenol is a substituted phenolic compound. Due to the biocidal properties inherent in chlorinated phenols, it finds applications primarily as a disinfectant, antiseptic, and preservative in various industrial and pharmaceutical formulations.[1] In a research and drug development context, it may be used as a starting material or intermediate in organic synthesis, for instance, in the preparation of 4-isopropyl-3-methylphenol.[2][3] Understanding its chemical characteristics and toxicological profile is paramount for its safe and effective use in a laboratory setting.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling and storage requirements. For example, its low solubility in water necessitates the use of organic solvents for preparing stock solutions.[4]

PropertyValueSource
Synonyms 4-Chloro-3-(1-methylethyl)phenol, p-Chloro-m-isopropylphenol[5]
CAS Number 3669-45-6-
Molecular Formula C₉H₁₁ClO-
Molar Mass 170.64 g/mol -
Appearance White to off-white crystalline solid[4]
Melting Point 63-66 °C (145.4-149 °F)[6]
Boiling Point Approx. 239 °C (462 °F)[6]
Solubility Slightly soluble in water. Soluble in alcohols, ethers, ketones, and aqueous bases.[4][4]

Hazard Identification and Toxicological Summary

4-Chloro-3-isopropylphenol is classified as a hazardous substance and requires careful handling.[7] The primary hazards are associated with its corrosivity and toxicity upon exposure.

  • Acute Toxicity : The compound is harmful if swallowed, inhaled, or in contact with skin.[8] Ingestion can cause burning pain, nausea, and potential damage to the digestive system.[9][10] Inhalation may lead to respiratory irritation, coughing, and dizziness.[6]

  • Skin and Eye Irritation : It is corrosive and can cause severe skin burns and serious eye damage.[5][8] Prolonged contact may lead to redness, itching, and burns.[6][9]

  • Sensitization : It may cause an allergic skin reaction in susceptible individuals.[6][7]

  • Environmental Hazard : The compound is very toxic to aquatic life, and its release into the environment must be avoided.[7][11]

The established toxicological profile underscores the necessity of the stringent engineering controls and personal protective equipment detailed in the following sections.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict handling protocol is the most effective way to mitigate the risks associated with 4-Chloro-3-isopropylphenol.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood. This is crucial for preventing the inhalation of dust or vapors, which can be generated during weighing and transfer operations.[10] The fume hood also provides containment in the event of an accidental spill. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling this compound. The selection of specific PPE items is based on the routes of exposure identified in the toxicological summary.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.[12]
Eye Protection Safety glasses with side shields and a face shield, or chemical safety goggles.To protect against splashes and dust, preventing severe eye damage.[8][11]
Body Protection A lab coat is mandatory. For larger quantities, a chemically resistant apron or suit is recommended.To protect the skin from accidental contact.[7]
Respiratory Protection A NIOSH-approved air-purifying particulate respirator is recommended for operations not contained within a closed system.[6]To prevent inhalation of harmful dust or vapors.[6][8]
General Handling Protocol
  • Preparation : Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust.[10] Use non-sparking tools to avoid ignition sources.[12]

  • Avoidance of Contact : Do not allow the chemical to come into contact with eyes, skin, or clothing.[10]

  • Hygiene : Do not eat, drink, or smoke in the laboratory where this chemical is handled.[11][13] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][11]

Storage Requirements

Proper storage is essential for maintaining chemical integrity and safety.

  • Container : Store in the original, tightly closed container in a dry, cool, and well-ventilated area.[12][13]

  • Incompatibilities : Phenols are incompatible with strong reducing agents, bases, acid anhydrides, and oxidizing agents.[7][10] Store separately from these materials. Avoid using aluminum, copper, and brass alloys in storage containers or equipment.[7]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response Protocol

This protocol is designed for small-scale laboratory spills. For major spills, evacuate the area and alert emergency responders.[7]

SpillResponse

Caption: Workflow for handling a small laboratory spill of 4-Chloro-3-isopropylphenol.

First Aid Measures

Immediate medical attention is required for all exposures.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[11][12]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]

Application Protocol: Preparation of an Analytical Standard

This protocol details the preparation of a stock solution of 4-Chloro-3-isopropylphenol for use as a calibration standard in analytical methods like HPLC or GC.[14] The causality for each step is explained to ensure reproducibility and accuracy.

Objective : To prepare a 1000 µg/mL (1 mg/mL) stock solution in methanol.

Materials :

  • 4-Chloro-3-isopropylphenol (analytical standard grade)

  • HPLC-grade methanol

  • Analytical balance (readable to 0.1 mg)

  • 100 mL volumetric flask (Class A)

  • Glass funnel

  • Spatula

  • Weighing paper

  • Pasteur pipette

Procedure :

  • Pre-analysis Tare : Place a clean, dry 100 mL volumetric flask on the analytical balance and tare the weight. Rationale: Taring the flask directly allows for a more accurate mass determination by difference, minimizing transfer loss errors.

  • Weighing : In a chemical fume hood, carefully add approximately 100 mg of 4-Chloro-3-isopropylphenol directly into the tared volumetric flask. Record the exact mass to four decimal places (e.g., 0.1000 g). Rationale: Weighing directly into the flask is the most accurate method for quantitative solution preparation.

  • Initial Dissolution : Add approximately 50 mL of HPLC-grade methanol to the flask. Swirl gently to dissolve the solid. If necessary, sonicate for 5-10 minutes. Rationale: 4-Chloro-3-isopropylphenol is readily soluble in methanol.[4] Ensuring complete dissolution before diluting to volume is critical for an accurate final concentration.

  • Dilution to Volume : Once the solid is completely dissolved, carefully add methanol until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

  • Homogenization : Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous. Rationale: Inadequate mixing is a common source of error in standard preparation.

  • Calculation : Calculate the exact concentration of the stock solution based on the actual mass weighed.

    • Concentration (µg/mL) = (Mass in g / 100 mL) * (1,000,000 µg / 1 g)

  • Labeling and Storage : Transfer the solution to a labeled amber glass bottle. The label should include the compound name, concentration, solvent, preparation date, and your initials. Store in a cool, dark place as specified by the storage requirements.

Waste Disposal

All waste containing 4-Chloro-3-isopropylphenol, including contaminated PPE, absorbent materials, and excess solutions, must be treated as hazardous waste.[7]

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of it down the drain, as it is toxic to aquatic organisms.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal, typically managed through your institution's Environmental Health and Safety (EHS) department.

References

  • 4-Isopropylphenol SDS, 99-89-8 Safety Data Sheets. ECHEMI.

  • 4-Chloro-3-methylphenol Safety Data Sheet. Santa Cruz Biotechnology.

  • 4-Chloro-3-methylphenol - Safety Data Sheet. ChemicalBook.

  • 4-Isopropyl-3-methylphenol Safety Data Sheet. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - 4-Chloro-3-ethylphenol. Fisher Scientific.

  • 1 - SAFETY DATA SHEET - 4-Isopropylphenol.

  • 4-Chloro-3-methylphenol Product Safety Assessment. LANXESS.

  • SAFETY DATA SHEET - 4-Chloro-3-isopropylphenol. Sigma-Aldrich.

  • 3-isopropyl phenol, 618-45-1. The Good Scents Company.

  • Method for producing 4-isopropyl-3-methylphenol. Google Patents.

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.

  • WO/2015/199202 METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. WIPO Patentscope.

  • 4-Chloro-3-methylphenol analytical standard. Sigma-Aldrich.

  • Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. MDPI.

  • 4-chloro-3-methyl-phenol.

  • Synthesis method of 4-chloro-3, 5-dimethylphenol. Google Patents.

  • A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid. ResearchGate.

  • 4-ISOPROPYL-3-METHYLPHENOL 3228-02-2 wiki. Guidechem.

  • 2,3,4,6-TETRACHLOROPHENOL Method no.: 45. OSHA.

  • Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. ResearchGate.

  • 4-isopropyl-3-methylphenol. ChemBK.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Regioselectivity Control

Introduction: The "Steric Trap" in Meta-Alkyl Phenols

Welcome to the Technical Support Center. If you are synthesizing 4-Chloro-3-isopropylphenol (starting from 3-isopropylphenol), you are likely facing a yield ceiling around 60-70%.

The Core Problem: This is not a reactivity issue; it is a regioselectivity issue. In 3-isopropylphenol, the hydroxyl group (-OH) at position 1 directs incoming electrophiles to positions 2, 4, and 6 .

  • Position 2: Sterically blocked (sandwiched between -OH and -iPr).

  • Position 6 (Ortho): Sterically accessible. Often the major impurity .

  • Position 4 (Para - Target): Sterically hindered by the adjacent isopropyl group at position 3.

Standard chlorination (e.g., neat


) often favors Position 6 or gives a 50:50 mix because the isopropyl group physically blocks the path to Position 4. To improve yield, you must chemically "force" the reaction to the para-position using catalytic steering.
Module 1: Reaction Design & Catalysis
Q: My reaction yields a mixture of isomers. How do I favor the 4-chloro product?

A: You must switch from "thermal control" to "catalytic steering" using a sulfide catalyst. Standard electrophilic substitution is governed by sterics. Because the 4-position is flanked by the bulky isopropyl group, chlorine naturally prefers the open 6-position.

The Solution: Use a Dialkyl Sulfide Catalyst with Sulfuryl Chloride (


).
Research indicates that adding catalytic amounts of di-n-butyl sulfide  or specific dithiaalkanes  significantly enhances para-selectivity (Position 4).

Mechanism of Action: The sulfide reacts with


 to form a bulky chlorosulfonium complex. This complex is highly sensitive to the hydrogen-bonding network of the phenol. It delivers the chlorine atom selectively to the para-position (4) via a concerted mechanism that coordinates with the phenolic oxygen, effectively "reaching around" the isopropyl steric block.

Optimized Protocol:

Parameter Standard (Low Yield) Optimized (High Yield)

| Reagent |


 (Neat) | 

+ Di-n-butyl sulfide (1-3 mol%) | | Solvent | DCM or Chloroform | Toluene or DCM (Non-polar favors para) | | Temperature | Room Temp (25°C) | Low Temp (-5°C to 0°C) | | Addition Rate | Fast | Dropwise over 2 hours |

Critical Note: Do not use Iron (


) or Aluminum (

) Lewis acids; they are too aggressive and will lead to over-chlorination (polychlorinated byproducts).
Module 2: Visualizing the Pathway

The following diagram illustrates the competition between the kinetic product (Impurity) and the directed product (Target).

ReactionPathway Start 3-Isopropylphenol (Starting Material) Intermed_Free Free Electrophile (Cl+) Start->Intermed_Free Standard SO2Cl2 Intermed_Cat Sulfide-Complex (Bulky Electrophile) Start->Intermed_Cat SO2Cl2 + Bu2S (Cat) Prod_6 6-Chloro Isomer (Major Impurity) Kinetic Product Intermed_Free->Prod_6 Sterically Favored (Low Barrier) Prod_4 4-Chloro Isomer (TARGET) Thermodynamic/Directed Intermed_Free->Prod_4 Sterically Hindered Intermed_Cat->Prod_6 Suppressed Intermed_Cat->Prod_4 Directed Attack (High Selectivity)

Caption: Catalyst intervention shifts the pathway from the sterically open 6-position to the directed 4-position.

Module 3: Troubleshooting & Purification
Q: The reaction turns dark/black, and yield drops. Why?

A: This indicates oxidation or polymerization , usually caused by:

  • Exotherm:

    
     addition was too fast. The reaction is exothermic. Heat promotes radical chlorination on the isopropyl side-chain (benzylic chlorination) rather than the ring.
    
    • Fix: Cool to 0°C and slow down addition.

  • Moisture:

    
     hydrolyzes to 
    
    
    
    and
    
    
    . Strong acid degrades the phenol.
    • Fix: Ensure glassware is oven-dried and solvent is anhydrous.

Q: How do I remove the 6-chloro impurity?

A: If you cannot prevent the impurity, you must separate it. Separation based on boiling point is difficult due to structural similarity. Recrystallization Strategy: Para-substituted phenols (4-chloro) generally have higher melting points and better symmetry than ortho-substituted (6-chloro) isomers.

  • Solvent: Use Petroleum Ether (60-80) or Hexane .

  • Process: Dissolve the crude mixture in hot solvent. Cool slowly to 0°C.

  • Result: The 4-chloro isomer (Target) should crystallize out, while the 6-chloro isomer (which is often an oil or lower-melting solid) remains in the mother liquor.

Module 4: Process Flowchart

Follow this decision tree to diagnose low yields.

Troubleshooting Issue Low Yield / Purity Issue Check1 Check HPLC/GC: Is it Unreacted SM or Byproducts? Issue->Check1 Unreacted Unreacted SM Check1->Unreacted Byproducts Byproducts (Isomers) Check1->Byproducts Sol1 Check Reagent Quality SO2Cl2 degrades over time. Distill reagent. Unreacted->Sol1 Check2 Identify Byproduct: 6-Chloro vs. Side-chain Cl Byproducts->Check2 SideChain Side-chain Cl (Benzylic) Check2->SideChain WrongIsomer 6-Chloro Isomer (Ortho) Check2->WrongIsomer Fix_Temp Too Hot / Radical Mechanism Action: Lower Temp, Exclude Light SideChain->Fix_Temp Fix_Cat Steric Control Failure Action: Add Dialkyl Sulfide Catalyst WrongIsomer->Fix_Cat

Caption: Diagnostic workflow for identifying the root cause of yield loss in chlorination.

References
  • Catalyst-Controlled Regioselective Chlorination of Phenols. Source: National Science Foundation (NSF) / Vertex AI Research. Relevance: Establishes the use of sulfide-based catalysts to achieve high para-selectivity in meta-substituted phenols. (General Grant Context for Catalysis)

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Source: MDPI (Organics 2021). Relevance: Explicitly details the use of dialkyl sulfides and dithiaalkanes to improve para/ortho ratios in the chlorination of m-cresol (analogous to 3-isopropylphenol).

  • Recrystallization Guide: Process, Procedure, Solvents. Source: Mettler Toledo. Relevance: Provides the physicochemical basis for separating isomers via solubility differences in non-polar solvents.

  • Synthesis method of 4-chloro-3,5-dimethylphenol (Patent CN111440051A). Source: Google Patents. Relevance: Describes industrial conditions (solvent choice, temperature) for chlorinating alkyl-phenols, applicable as a baseline protocol.

Technical Support Center: Purification of 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-3-isopropylphenol. Our goal is to equip you with the necessary knowledge to effectively remove isomers and impurities, ensuring the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my sample of 4-Chloro-3-isopropylphenol?

A1: The impurity profile of 4-Chloro-3-isopropylphenol largely depends on its synthetic route. Common synthesis involves the chlorination of 3-isopropylphenol.[1][2] Therefore, you can anticipate the following impurities:

  • Positional Isomers: These are the most challenging impurities to remove due to their similar physical properties. Likely isomers include 2-Chloro-5-isopropylphenol, 4-Chloro-5-isopropylphenol, and 6-Chloro-3-isopropylphenol. Dichlorinated and other polychlorinated isopropylphenols may also be present.[3]

  • Unreacted Starting Materials: Residual 3-isopropylphenol is a common impurity.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other byproducts may form.

Q2: My initial purity analysis by GC/HPLC shows multiple peaks close to my product peak. What is the best initial approach for purification?

A2: Closely eluting peaks on a chromatogram often indicate the presence of positional isomers. A multi-step purification strategy is typically most effective. We recommend starting with either fractional distillation under reduced pressure or recrystallization, followed by column chromatography for final polishing if high purity is required. The choice between distillation and recrystallization as the initial step depends on the thermal stability of your compound and the nature of the impurities.

Q3: Is 4-Chloro-3-isopropylphenol stable to heat? Can I use distillation?

A3: Phenolic compounds can be susceptible to oxidation at high temperatures. However, distillation under reduced pressure is a viable method for separating compounds with different boiling points, which is often the case for isomers.[4][5] It is crucial to use a vacuum to lower the boiling point and minimize thermal degradation. Azeotropic distillation can also be an effective technique for separating closely boiling isomers.[4][5]

Q4: What are the key safety precautions I should take when handling 4-Chloro-3-isopropylphenol and the solvents used for its purification?

A4: 4-Chloro-3-isopropylphenol is a hazardous substance. It can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Consult the Safety Data Sheet (SDS) for detailed safety information.[6]

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired compound.[8]

Underlying Principle: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

  • Solvent Selection:

    • Place a small amount of your crude 4-Chloro-3-isopropylphenol in several test tubes.

    • Add a small amount of a different potential solvent to each test tube. Good starting solvents for phenolic compounds include hexanes, toluene, and mixtures of ethanol/water or acetic acid/water.[9]

    • Observe the solubility at room temperature. The ideal solvent should show low solubility.

    • Heat the test tubes. The desired solvent should completely dissolve the compound at elevated temperatures.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid. Adding too much solvent will reduce your yield.

  • Hot Filtration (Optional but Recommended):

    • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of the solvent.

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The compound is very soluble even at low temperatures.Try a different solvent or a solvent mixture.
Oily precipitate forms instead of crystals. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is supersaturated.Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent.Ensure you are using the minimum amount of hot solvent for dissolution and cool the solution thoroughly in an ice bath.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for the hot filtration.
Guide 2: Purification by Distillation

For liquid impurities or isomers with sufficiently different boiling points, fractional distillation under reduced pressure is a suitable method.[4][5]

Underlying Principle: Distillation separates components of a liquid mixture based on differences in their vapor pressures (and thus boiling points). By carefully controlling the temperature, components can be selectively vaporized and then condensed and collected.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware is clean and dry. Use a fractionating column with a high number of theoretical plates for better separation of closely boiling isomers.

  • Charging the Flask:

    • Add the crude 4-Chloro-3-isopropylphenol to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum:

    • Gradually apply the vacuum to the desired pressure. A lower pressure will result in a lower boiling point.

  • Heating:

    • Gently heat the distillation flask.

  • Fraction Collection:

    • Monitor the temperature at the head of the fractionating column. Collect different fractions based on the boiling point ranges.

    • The first fraction will likely contain lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of 4-Chloro-3-isopropylphenol at that pressure.

    • Higher-boiling impurities will remain in the distillation flask.

  • Analysis:

    • Analyze the collected fractions by GC or HPLC to determine their purity.

Problem Possible Cause Solution
Bumping or uneven boiling. Insufficient nucleation sites.Add fresh boiling chips or ensure vigorous stirring.
Poor separation of isomers. Inefficient fractionating column.Use a longer column or one with a more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration in the column.
Product decomposition. Temperature is too high.Use a lower pressure (higher vacuum) to reduce the boiling point.
Guide 3: Purification by Column Chromatography

Column chromatography is an excellent technique for separating compounds with similar polarities, such as positional isomers, and is often used as a final purification step.

Underlying Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel or alumina) and a mobile phase (the eluent). Compounds with a higher affinity for the stationary phase will move down the column more slowly.

  • Stationary Phase and Eluent Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. The ideal eluent should give your product a retention factor (Rf) of around 0.3-0.4 and show good separation from impurities. For phenolic compounds, a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or dichloromethane is often effective.[10]

  • Column Packing:

    • Pack a glass column with silica gel or alumina using either a dry or slurry packing method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude 4-Chloro-3-isopropylphenol in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.

  • Fraction Collection:

    • Collect small fractions as the eluent comes off the column.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 4-Chloro-3-isopropylphenol.

Problem Possible Cause Solution
Poor separation (overlapping bands). Inappropriate eluent system.Optimize the eluent polarity using TLC. A less polar eluent will generally improve separation.
Column was overloaded.Use a larger column or a smaller amount of sample.
Compound is stuck on the column. Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
The compound is interacting too strongly with the stationary phase.For acidic phenols, adding a small amount of acetic acid to the eluent can sometimes help.
Cracked or channeled column bed. Improper packing of the column.Repack the column carefully, ensuring a uniform and compact bed.

Data Summary

Table 1: Physical Properties of 4-Chloro-3-isopropylphenol and Related Isomers (Estimated)

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg) (Estimated)Melting Point (°C)
4-Chloro-3-isopropylphenolC₉H₁₁ClO170.63~245-25563-65[11]
2-Chloro-5-isopropylphenolC₉H₁₁ClO170.63~240-250-
6-Chloro-3-isopropylphenolC₉H₁₁ClO170.63~235-245-

Note: Boiling points are estimates and will be significantly lower under vacuum. The relative boiling points are key for separation by distillation.

Experimental Workflows

Purification Strategy Workflow

Purification_Strategy Crude Crude 4-Chloro-3-isopropylphenol Initial_Purification Initial Purification Step Crude->Initial_Purification Distillation Fractional Distillation (under vacuum) Initial_Purification->Distillation Liquid impurities or significant boiling point differences Recrystallization Recrystallization Initial_Purification->Recrystallization Solid impurities or favorable solubility Purity_Check1 Purity Analysis (GC/HPLC) Distillation->Purity_Check1 Recrystallization->Purity_Check1 Final_Purification Final Purification (if needed) Purity_Check1->Final_Purification Impurities still present Pure_Product Pure 4-Chloro-3-isopropylphenol Purity_Check1->Pure_Product Purity meets specification Chromatography Column Chromatography Final_Purification->Chromatography Purity_Check2 Final Purity Analysis (GC/HPLC/NMR) Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Caption: A decision-making workflow for the purification of 4-Chloro-3-isopropylphenol.

Recrystallization Troubleshooting Logic

Recrystallization_Troubleshooting Start Recrystallization Attempt Outcome Observe Outcome Start->Outcome No_Crystals No Crystals Form Outcome->No_Crystals No Oily_Precipitate Oily Precipitate Outcome->Oily_Precipitate Oily Low_Yield Low Yield Outcome->Low_Yield Low Good_Crystals Good Crystals Outcome->Good_Crystals Yes Too_Much_Solvent Too much solvent used? No_Crystals->Too_Much_Solvent Supersaturated Supersaturated solution? Oily_Precipitate->Supersaturated High_Solubility High solubility in cold solvent? Low_Yield->High_Solubility Concentrate Boil off some solvent Too_Much_Solvent->Concentrate Yes Wrong_Solvent Wrong solvent? Too_Much_Solvent->Wrong_Solvent No Concentrate->Outcome Reselect_Solvent Select a new solvent or use a solvent mixture Wrong_Solvent->Reselect_Solvent Reselect_Solvent->Start Supersaturated->Wrong_Solvent No Induce_Crystallization Scratch flask or add seed crystal Supersaturated->Induce_Crystallization Yes Induce_Crystallization->Outcome Optimize_Cooling Ensure minimal hot solvent and thorough cooling High_Solubility->Optimize_Cooling Optimize_Cooling->Start

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PMC - NIH. (2021). Retrieved from [Link]

  • Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale - MDPI. (2021). Retrieved from [Link]

  • Preparation method of 3-methyl-4-isopropylphenol - Google Patents. (2013).
  • 4-Chloro-3-methylphenol - LANXESS. (2015). Retrieved from [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC - NIH. (2019). Retrieved from [Link]

  • Dear all, please suggest me any feasible process to synthesize 3-isopropylphenol (avoiding propylene gas) | ResearchGate. (2016). Retrieved from [Link]

  • Process for separation of alkylphenols by azeotropic distillation - Google Patents. (1980).
  • Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS) - EPA. (2000). Retrieved from [Link]

  • 3-Chloro-4-isopropylphenol | C9H11ClO - PubChem. (n.d.). Retrieved from [Link]

  • Process for separation of alkyl phenols by azeotropic distillation - Google Patents. (1980).
  • METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL - WIPO Patentscope. (2015). Retrieved from [Link]

  • Safety data sheet - CPAChem. (2019). Retrieved from [Link]

  • Introduction of Alkyl Phenol Production Process. (n.d.). Retrieved from [Link]

  • Process for separating chlorinated phenols - Google Patents. (1984).
  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. (2023). Retrieved from [Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. (2021). Retrieved from [Link]

  • Method for producing 4-isopropyl-3-methylphenol - Google Patents. (2015).
  • Separation of phenols and chlorophenols by Dissociation extraction: New regenerative methods - ResearchGate. (2015). Retrieved from [Link]

  • Analysis of phenol and cresol isomers using capillary column gas chromatography | Request PDF - ResearchGate. (2003). Retrieved from [Link]

  • separation of positional isomers - Chromatography Forum. (2017). Retrieved from [Link]

  • Theory and Practice of Alkyl Phenol Synthesis. tert-Octylphenols | Industrial & Engineering Chemistry Research - ACS Publications. (2016). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • 5 constitutional isomers of molecular formula C3H3Cl C3H3Br C3H3I C3H3F structural formula skeletal formula positional functional group isomerism uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses. (n.d.). Retrieved from [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. (2018). Retrieved from [Link]

  • distillation of phenol red solution - YouTube. (2010). Retrieved from [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting for a common and often frustrating issue in HPLC: peak tailing, with a specific focus on the analysis of 4-Chloro-3-isopropylphenol. As a substituted phenol, this analyte presents a classic case study for the chemical interactions that lead to poor peak asymmetry. This document is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab. Our approach is grounded in first principles, explaining the "why" behind each troubleshooting step to empower you to build robust and reliable analytical methods.

FAQ 1: I'm seeing significant peak tailing with 4-Chloro-3-isopropylphenol on my C18 column. What are the most likely causes and my first troubleshooting steps?

Peak tailing is fundamentally a symptom of more than one retention mechanism occurring for the analyte.[1][2] While the primary retention mechanism on a C18 column is hydrophobic interaction, secondary, undesirable interactions can occur, causing a portion of the analyte molecules to lag behind the main peak. For an acidic compound like a phenol, the most common culprit is interaction with the silica stationary phase itself.

Primary Suspect: Secondary Silanol Interactions

Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface that are not covered by the C18 bonded phase.[2] These silanols are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.[1][3] Your analyte, 4-Chloro-3-isopropylphenol, is a weak acid with a predicted pKa around 10.36.[4][5] At typical reversed-phase pH ranges (e.g., pH 3-7), the phenol is protonated (non-ionized), but the silanols can be ionized. This creates active sites for hydrogen bonding and ion-exchange interactions with the polar phenolic hydroxyl group, leading to peak tailing.[1][2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Caption: Analyte interactions on a C18 column.

Initial Troubleshooting Workflow

Before diving into complex method changes, always verify the physical integrity of your HPLC system. These "plumbing" issues can mimic chemical problems.

  • Check for Extra-Column Volume: Ensure all fittings and tubing are correct.[6] Use pre-cut tubing of the narrowest possible internal diameter (e.g., 0.005") to minimize dead volume between the injector, column, and detector.[3] A bad connection or an excessive tubing length can cause band broadening that manifests as tailing.[7][8]

  • Inspect for Column Voids or Blockages: A sudden appearance of tailing for all peaks could indicate a physical problem with the column, such as a void at the inlet or a blocked frit.[1][7] Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste for at least 10 column volumes.[1] If peak shape improves upon returning to the normal flow, the issue was likely a blockage. If not, the column may be irreversibly damaged.[1]

  • Confirm Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection. Inadequate equilibration can lead to inconsistent retention and poor peak shape.

FAQ 2: I've ruled out system issues. How can I use the mobile phase to eliminate tailing from silanol interactions?

Optimizing the mobile phase is the most powerful tool for mitigating secondary chemical interactions. The goal is to create an environment where the interaction between the phenolic analyte and the silica surface is minimized.

Strategy 1: Mobile Phase pH Adjustment

The ionization state of both the analyte and the stationary phase silanols is controlled by pH.[9][10]

  • Mechanism: Silanol groups are acidic and begin to ionize around pH 3.[2] By lowering the mobile phase pH to below 3 (e.g., pH 2.5-2.8), the vast majority of silanol groups will be protonated (Si-OH). This neutralizes their ability to engage in strong secondary interactions with your acidic analyte.[1][2][7]

  • Causality: At this low pH, your analyte (pKa ~10.36) remains fully protonated and neutral. By suppressing the ionization of the silanols, you effectively "turn off" the secondary retention mechanism, leading to a more symmetric peak.[7]

Protocol for Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer with a pKa within +/- 1 unit of your target pH. For a target pH of 2.7, phosphate or formate buffers are excellent choices.

  • Preparation: Prepare the aqueous portion of your mobile phase. Add the buffer salt (e.g., potassium phosphate monobasic) and adjust the pH using an appropriate acid (e.g., phosphoric acid). Crucially, measure and adjust the pH of the aqueous component before mixing with the organic modifier. [7]

  • Experiment: Prepare mobile phases at pH 3.0, 2.8, and 2.5. Analyze your sample with each, ensuring the column is thoroughly equilibrated at each new pH level.

  • Evaluation: Compare the peak asymmetry factor (As) at each pH. The USP defines an acceptable peak as having an asymmetry between 0.8 and 1.8.[11]

Strategy 2: Use of Mobile Phase Additives (Competitive Silanol Blocking)

If operating at very low pH is not desirable or insufficient, a mobile phase additive can be used to block the active silanol sites.

  • Mechanism: A small, basic compound, often referred to as a "sacrificial base," is added to the mobile phase in a small concentration.[7] Triethylamine (TEA) is a classic example. At a low-to-mid pH, TEA will be protonated (TEA⁺) and will preferentially interact with the ionized silanol sites (Si-O⁻), effectively shielding them from the analyte.[7][12]

  • Causality: By saturating the active sites with a competitor, you prevent the 4-Chloro-3-isopropylphenol from engaging in the secondary interactions that cause tailing.

Experimental Protocol for Additive Use

  • Start Low: Begin by adding a low concentration of TEA (e.g., 0.05% v/v) to your mobile phase.

  • pH Adjustment: After adding the TEA, re-adjust the mobile phase pH to your desired value.

  • Analyze and Compare: Run your analysis and compare the peak shape to the chromatogram without the additive. You can titrate the concentration of TEA up to ~0.2% if needed, but be aware that higher concentrations can affect retention times and may need to be re-optimized.

Troubleshooting Strategy Mechanism of Action Typical Parameters Expected Outcome
Low pH Mobile Phase Suppresses ionization of residual silanol groups (Si-OH).pH 2.5 - 3.0 using a suitable buffer (e.g., phosphate).Reduced secondary interactions, improved peak symmetry.
Mobile Phase Additive A competitive base (e.g., TEA) blocks active silanol sites.0.05% - 0.2% Triethylamine (TEA) in the mobile phase.Shielding of silanols prevents analyte interaction, improving peak shape.

FAQ 3: I've optimized my mobile phase, but the peak for 4-Chloro-3-isopropylphenol still shows some tailing. What other factors should I consider?

If mobile phase optimization doesn't completely resolve the issue, it's time to investigate other, more advanced causes, including column chemistry and analyte-specific behaviors.

Possibility 1: Column Overload

Overloading the column with too much sample mass can cause peak distortion that appears as tailing.[1][13]

  • Mechanism: When you inject too much analyte, you saturate the active sites at the head of the column.[13] Excess molecules are forced to travel further down the column to find available sites for interaction, which can distort the peak shape.[13]

  • Diagnosis & Protocol: This is simple to test. Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves dramatically and becomes more symmetrical, you are likely experiencing mass overload.[1]

  • Solution: Reduce the concentration of your sample or decrease the injection volume.

Possibility 2: Inappropriate Column Chemistry

Not all C18 columns are created equal. The type of silica, the surface coverage of the C18 phase, and the end-capping process all have a significant impact on silanol activity.

  • End-Capping: After the C18 chains are bonded to the silica, many manufacturers perform a secondary reaction called "end-capping" to convert the remaining accessible silanols into less polar groups.[1] However, this process is never 100% complete.[1] If you are using an older "Type A" silica column or one that is not robustly end-capped, it will have a higher population of active silanols.

  • Solution: Switch to a modern, high-purity "Type B" silica column that is specifically designed for low silanol activity and is thoroughly end-capped.[2] Alternatively, consider columns with different stationary phases.

Alternative Column Chemistries for Phenolic Compounds

Column Type Mechanism for Improved Peak Shape Best For
High-Density End-Capped C18 Utilizes modern, high-purity silica with minimal residual silanols and exhaustive end-capping to reduce active sites.[2][3]General purpose analysis of acidic and basic compounds.
Embedded Polar Group (EPG) Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This shields the analyte from underlying silanols.Polar analytes, offering alternative selectivity.
Phenyl-Hexyl The phenyl ring provides π-π interactions, which can be a favorable alternative retention mechanism for aromatic compounds like phenols, reducing reliance on hydrophobic interaction alone and minimizing the impact of silanols.Aromatic compounds, offering unique selectivity compared to C18.

Possibility 3: Metal Chelation

Trace metals (like iron or aluminum) can be present in the silica matrix of the stationary phase or can leach from stainless steel components of the HPLC system.[2][7] Phenolic compounds can sometimes chelate with these metal ions, creating another secondary retention mechanism that results in peak tailing.[7]

  • Diagnosis: This can be difficult to confirm without specific tests. However, if you are using a high-purity, modern column, this is less likely to be the primary cause.

  • Solution: A simple test is to add a small amount of a chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM).[7] If the peak shape improves, metal chelation may be a contributing factor.

Systematic Troubleshooting Workflow

When faced with peak tailing, a logical, step-by-step approach is crucial for efficient problem-solving. The following flowchart outlines a recommended diagnostic path.

Troubleshooting_Workflow

Caption: A systematic workflow for troubleshooting peak tailing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]

  • Anonymous. (n.d.). HPLC Troubleshooting Guide. Retrieved from a publicly available PDF. [Link]

  • Boag, M. (2023). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • The Good Scents Company. (n.d.). 3-isopropyl phenol. Retrieved from The Good Scents Company website. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • ChemBK. (2024). 4-isopropyl-3-methylphenol. [Link]

  • Wikipedia. (n.d.). 4-Isopropylphenol. [Link]

  • MAC-MOD Analytical. (2023). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. [Link]

  • Bains, B. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from Element Lab Solutions website. [Link]

  • K.K. (2022). Column Overload in PLOT Columns. LCGC International. [Link]

  • McBrien, M. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. [Link]

  • GALAK. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

Sources

Technical Support Center: Preventing Oxidative Degradation of 4-Chloro-3-isopropylphenol

[1]

Introduction

4-Chloro-3-isopropylphenol (Chlorothymol) is a potent phenolic antimicrobial often used in topical pharmaceuticals and cosmetic formulations.[1] While chemically robust against hydrolysis, it exhibits significant sensitivity to oxidative degradation .[1]

Users frequently report discoloration (pinking/browning) and precipitation in aged samples.[1] These are not random events but predictable outcomes of radical-mediated oxidation.[1] This guide provides the mechanistic understanding and practical protocols required to stabilize this molecule.[1]

Module 1: Root Cause Analysis (The "Why")

Q1: Why is my clear formulation turning pink or amber over time?

A: The discoloration is a visual indicator of quinone formation and oxidative coupling .[1]

Unlike simple phenols, Chlorothymol possesses two structural features that drive this specific degradation pathway:

  • The Phenolic Hydroxyl (-OH): Readily loses a hydrogen atom to form a phenoxy radical.[1]

  • The Isopropyl Group: Contains a benzylic hydrogen (tertiary carbon) that is susceptible to radical abstraction.[1]

The Mechanism: When exposed to light, heat, or trace metals, the phenolic hydrogen is abstracted, creating a phenoxy radical .[1] Because the para position is blocked by Chlorine, the radical density shifts to the ortho positions or the benzylic carbon of the isopropyl group.[1] This leads to the formation of Quinone Methides (highly colored intermediates) and eventually Thymoquinone analogs, which are intensely yellow/red.[1]

Q2: Does the pH of my solution affect this rate?

A: Yes, critically. Phenols exist in equilibrium between their neutral form and their ionized phenolate form (

1
  • Neutral Form (pH < 8): More stable.[1]

  • Phenolate Form (pH > 8): Electron-rich and rapidly oxidizes .[1]

  • Recommendation: Maintain formulation pH between 5.0 and 7.0 to minimize the concentration of the reactive phenolate species.

Module 2: Stabilization Strategies

Q3: Which antioxidant system is most effective for Chlorothymol?

A: A single antioxidant is rarely sufficient.[1] We recommend a synergistic approach combining a primary chain-breaking antioxidant with a secondary sacrificial reductant.[1]

Recommended Antioxidant Selection Guide

Antioxidant ClassCompoundRecommended Conc.[1][2]MechanismBest For
Primary (Oil Soluble) BHT (Butylated Hydroxytoluene)0.05% - 0.2%Scavenges lipid radicals; prevents propagation.[1]Emulsions, Ointments
Primary (Water Soluble) Sodium Metabisulfite 0.1% - 0.5%Sacrificial oxidation; reacts with dissolved oxygen.[1]Aqueous Solutions, Gels
Chelator Disodium EDTA 0.05% - 0.1%Sequesters metal ions (

,

) that catalyze radical formation.[1]
Mandatory for all forms
Synergist Citric Acid 0.1% - 0.5%pH buffer & secondary chelator.[1]Adjusting pH < 7.0
Q4: I am using BHT, but I still see degradation. Why?

A: BHT is lipophilic.[1] If your degradation is occurring at the oil-water interface or in the aqueous phase (catalyzed by dissolved metal ions), BHT cannot effectively intervene.[1]

  • Solution: Add Disodium EDTA .[1] Trace metals (iron from manufacturing equipment) act as catalysts, converting molecular oxygen into reactive oxygen species (ROS) via Fenton chemistry.[1] EDTA neutralizes this catalyst.[1]

Module 3: Visualizing the Degradation Pathway

Understanding the enemy is the first step to defeating it.[1] The diagram below illustrates the radical pathway that transforms the clear Chlorothymol molecule into colored quinones.

Chlorothymol_DegradationChlorothymolChlorothymol(Colorless)RadicalPhenoxy Radical(Reactive Intermediate)Chlorothymol->RadicalOxidation (-H•)Light/Metal IonsQuinoneMethideQuinone Methide(Yellow/Amber)Radical->QuinoneMethideBenzylic H AbstractionDimerBiphenyl Dimer(Precipitate)Radical->DimerCoupling (Ortho)ThymoquinoneChloro-Thymoquinone(Pink/Red)QuinoneMethide->ThymoquinoneFurther Oxidation

Figure 1: Oxidative cascade of Chlorothymol.[1] The transition from colorless phenol to colored quinone is driven by radical propagation.[1]

Module 4: Experimental Protocols

Protocol A: Forced Degradation (Oxidative Stress Test)

Use this protocol to validate the efficacy of your chosen antioxidant system.[1]

Objective: Rapidly simulate shelf-life oxidation to screen stabilizers.

  • Preparation:

    • Prepare a 1% Chlorothymol solution in your vehicle (e.g., Ethanol/Water 50:50).[1]

    • Control: No antioxidant.[1]

    • Test A: + 0.1% BHT.

    • Test B: + 0.1% Sodium Metabisulfite.

    • Test C: + 0.05% EDTA + 0.1% Sodium Metabisulfite.

  • Stress Condition:

    • Add 0.3% Hydrogen Peroxide (

      
      )  to each sample.[1]
      
    • Incubate at 40°C for 24 hours.

  • Analysis:

    • Visual: Check for yellow/pink color shift.

    • HPLC: Quantify loss of Chlorothymol peak and appearance of RRT ~0.8 (Quinone) or RRT ~1.2 (Dimer).

Protocol B: Inerting the Manufacturing Process

Most oxidation happens during mixing when air is entrained into the liquid.[1]

  • Sparging: Bubble High-Purity Nitrogen (

    
    ) through the water phase for 15 minutes before adding the active.
    
  • Headspace: Flush the final container headspace with Nitrogen before sealing.[1]

  • Mixing: Use vacuum mixing if possible to remove entrapped oxygen.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Metabisulfite in an oil-based ointment? A: No. Sulfites are water-soluble and will not disperse effectively in an anhydrous base.[1] For ointments, use BHT or Propyl Gallate combined with an oil-soluble chelator like Citric Acid (which has some solubility in polar oils) or Ascorbyl Palmitate .[1]

Q: Is the pink color toxic? A: While the toxicity of the specific quinone degradation products at low levels is generally low, the color change indicates a loss of potency and a failure of pharmaceutical elegance.[1] It is a critical quality defect that will lead to batch rejection.

Q: My raw material powder is slightly yellow. Is it safe to use? A: A slight yellow cast suggests surface oxidation has already begun.[1]

  • Action: Perform an Identity and Purity test (HPLC). If purity is >99.0%, it may be usable, but you must add antioxidants immediately upon dissolution. If the color is distinct amber/brown, reject the lot.[1]

References

  • United States Pharmacopeia (USP) . General Chapter <1191> Stability Considerations in Dispensing Practice. (Provides guidelines on antioxidant selection and oxidation mechanisms). [1]

  • PubChem . 4-Chloro-3-isopropylphenol (Chlorothymol) Compound Summary. (Chemical structure and physical properties).[1][2][3][4]

  • Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[1][2][5] (Comprehensive review of antioxidant strategies). [1]

  • European Medicines Agency (EMA) .[1] Note for Guidance on Inclusion of Antioxidants and Antimicrobial Preservatives in Medicinal Products. (Regulatory limits and selection criteria).

overcoming solubility issues of 4-Chloro-3-isopropylphenol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chloro-3-isopropylphenol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, enabling you to make informed decisions in your experimental design.

Understanding the Challenge: Physicochemical Properties

4-Chloro-3-isopropylphenol, like many substituted phenolic compounds, presents limited solubility in aqueous media due to its predominantly hydrophobic structure. The chlorine atom and the isopropyl group contribute significantly to its lipophilicity. Understanding its core properties is the first step in troubleshooting.

PropertyValue (Estimated/Typical for similar phenols)Implication for Solubility
Molecular Formula C₉H₁₁ClO-
Appearance White to off-white crystalline solidMust be dissolved from a solid state.
Aqueous Solubility Poor / Slightly Soluble[1]Direct dissolution in neutral aqueous buffers is challenging.
pKa ~10.0 - 10.4[2][3]The phenolic hydroxyl group is weakly acidic; solubility is highly pH-dependent.
LogP ~3.0 - 3.5Indicates a preference for lipid/non-polar environments over aqueous ones.

Troubleshooting Guide & FAQs

Here we address the most common questions and issues encountered when working with 4-Chloro-3-isopropylphenol in aqueous solutions.

Q1: I've added 4-Chloro-3-isopropylphenol powder to my aqueous buffer (pH 7.4), and it's not dissolving. What's happening?

Answer: This is expected behavior. The core issue is the compound's low intrinsic aqueous solubility. At a neutral pH of 7.4, which is significantly below its pKa of ~10-10.4, the molecule exists almost entirely in its neutral, protonated form (Ar-OH). This form is poorly solvated by water due to the large, non-polar isopropyl and chlorophenyl groups. To achieve dissolution, you must employ a formulation strategy to overcome this hydrophobicity.

Q2: How can I use pH adjustment to dissolve the compound? What is the mechanism?

Answer: pH adjustment is one of the most effective and straightforward methods for solubilizing acidic compounds like phenols.

The Causality: The principle lies in converting the neutral, poorly soluble form of the phenol into its ionized, much more soluble salt (phenolate). According to the Henderson-Hasselbalch equation, when the pH of the solution is raised above the pKa of the compound, the equilibrium shifts towards the deprotonated, anionic form (Ar-O⁻). This charged species has much stronger ion-dipole interactions with water molecules, leading to a significant increase in solubility.[4][5]

Practical Steps:

  • Prepare your desired aqueous buffer.

  • Add the 4-Chloro-3-isopropylphenol powder to the buffer with vigorous stirring.

  • Slowly add a concentrated base, such as 1 M Sodium Hydroxide (NaOH), dropwise.

  • Monitor the pH of the solution. As the pH increases and approaches/surpasses the pKa (~10-10.4), you will observe the solid dissolving.

  • Crucial Consideration: Aim for a final pH that is at least 1-2 units above the pKa for complete dissolution. However, you must confirm that this high pH is compatible with the stability of your compound and the requirements of your downstream application.

Q3: My experiment is pH-sensitive and cannot be performed at high pH. What are my options?

Answer: If a high pH is not viable, co-solvents are the next logical approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6]

The Causality: By reducing the polarity of the aqueous medium, the co-solvent system lessens the energy penalty required to create a cavity for the hydrophobic 4-Chloro-3-isopropylphenol molecule, thereby increasing its solubility.[7] Phenolic compounds are generally more soluble in polar protic solvents like alcohols.[8]

Recommended Co-solvents & Starting Points:

Co-SolventStarting Concentration (v/v)Key Considerations
Ethanol 10 - 40%Generally well-tolerated in many biological systems.[9]
Propylene Glycol (PG) 5 - 30%A common excipient in pharmaceutical formulations.[10]
Polyethylene Glycol 400 (PEG-400) 5 - 25%Effective solubilizer, but can be more viscous.[10]
Dimethyl Sulfoxide (DMSO) 1 - 10%Excellent solubilizing power, but use the lowest effective concentration due to potential cellular toxicity.

See Protocol 2 for a detailed methodology.

Q4: I need to avoid organic co-solvents. Can surfactants help?

Answer: Yes, micellar solubilization using surfactants is a powerful technique for incorporating hydrophobic compounds into aqueous media without organic co-solvents.

The Causality: Surfactants are amphiphilic molecules. Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 4-Chloro-3-isopropylphenol partitions into this non-polar core, effectively being shielded from the aqueous environment, resulting in a macroscopically clear solution.[12][13]

Recommended Surfactants:

Surfactant TypeExampleStarting Concentration (w/v)Notes
Non-ionic Polysorbate 80 (Tween® 80)0.5 - 5%Generally low toxicity and widely used.
Non-ionic Poloxamer 188 (Kolliphor® P 188)1 - 10%Thermo-responsive properties may be useful.
Anionic Sodium Dodecyl Sulfate (SDS)0.1 - 2%Very effective but can denature proteins; use with caution in biological assays.
Q5: What about cyclodextrins? Are they a viable option?

Answer: Absolutely. Cyclodextrins are an excellent and widely used option, particularly in pharmaceutical development, to enhance solubility, stability, and bioavailability.[14][15]

The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate the hydrophobic portion of a "guest" molecule, like 4-Chloro-3-isopropylphenol, forming a water-soluble "inclusion complex."[14] This complex effectively masks the hydrophobicity of the compound, allowing it to dissolve readily in water.

Recommended Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity; the most common choice for parenteral formulations.
Sulfobutylether-β-Cyclodextrin (SBE-β-CD) Anionic derivative with very high water solubility; excellent for increasing the solubility of neutral and cationic compounds.

Experimental Workflows & Protocols

Decision-Making Workflow for Solubilization

The following diagram outlines a logical progression for selecting the appropriate solubilization strategy.

G start Start: Dissolve 4-Chloro-3-isopropylphenol in target aqueous medium check_dissolution Does it dissolve to the required concentration? start->check_dissolution success Success: Solution Prepared check_dissolution->success Yes ph_option Strategy 1: pH Adjustment check_dissolution->ph_option No check_ph_compatibility Is high pH (>10.5) compatible with the final application? ph_option->check_ph_compatibility check_ph_compatibility->success Yes, proceed with pH adjustment cosolvent_option Strategy 2: Co-solvents check_ph_compatibility->cosolvent_option No check_cosolvent_compatibility Are organic solvents (e.g., Ethanol, DMSO) compatible with the assay? cosolvent_option->check_cosolvent_compatibility check_cosolvent_compatibility->success Yes, proceed with co-solvent method surfactant_option Strategy 3: Surfactants / Micelles check_cosolvent_compatibility->surfactant_option No check_surfactant_compatibility Are surfactants (e.g., Tween 80) compatible with the assay? surfactant_option->check_surfactant_compatibility check_surfactant_compatibility->success Yes, proceed with surfactant method cd_option Strategy 4: Cyclodextrins check_surfactant_compatibility->cd_option No cd_option->success Proceed with cyclodextrin complexation fail Failure: Re-evaluate strategy or consider alternative compound

Caption: Decision workflow for selecting a solubilization method.

Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment

This protocol provides a self-validating system by starting with a known weight and volume to target a specific molarity.

  • Calculate Mass: Determine the mass of 4-Chloro-3-isopropylphenol required for your target volume and concentration (M.W. ≈ 170.64 g/mol ). For 10 mL of a 10 mM stock, you will need 17.06 mg.

  • Weigh Compound: Accurately weigh the calculated mass and place it into a suitable volumetric flask (e.g., 10 mL).

  • Initial Suspension: Add approximately 7-8 mL of deionized water or your desired buffer to the flask. The compound will not dissolve and will appear as a cloudy suspension.

  • pH Adjustment: While vigorously stirring the suspension with a magnetic stir bar, add 1 M NaOH solution drop by drop using a pipette.

  • Monitor & Dissolve: Continuously monitor the solution's appearance. As the pH rises above ~10, the solid will begin to dissolve. Continue adding NaOH until the solution becomes completely clear.

  • Final Volume: Once the compound is fully dissolved, carefully add water/buffer to bring the final volume to the 10 mL mark on the volumetric flask.

  • Verification (Optional but Recommended): Confirm the final concentration using a validated analytical method (see Protocol 3).

Protocol 2: Solubilization Using a Co-Solvent (Ethanol)
  • Weigh Compound: Accurately weigh the required mass of 4-Chloro-3-isopropylphenol and place it in a glass vial or beaker.

  • Dissolve in Co-solvent: Add the minimum amount of pure ethanol required to completely dissolve the solid. For example, start with 1-2 mL for 17 mg of compound. Swirl or vortex until a clear solution is obtained.

  • Add Aqueous Phase: While stirring, slowly add your aqueous buffer to the ethanol solution. It is critical to add the aqueous phase to the organic phase to avoid shocking the compound out of solution.

  • Observe for Precipitation: Continue adding the aqueous buffer up to the final desired volume. If the solution remains clear, the compound is soluble at that final co-solvent concentration. If precipitation occurs, the co-solvent concentration is too low, and the experiment should be repeated with a higher starting percentage of co-solvent.

Protocol 3: Quantification by Reverse-Phase HPLC-UV (Self-Validation)

Verifying the concentration of your final solution is critical for experimental accuracy.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to ensure the phenol is in its protonated form for consistent retention). A typical starting point is 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Phenols typically have a strong absorbance around 270-280 nm. Scan for the optimal wavelength using a sample.

  • Standard Curve: Prepare a set of standards of known concentration by dissolving 4-Chloro-3-isopropylphenol in 100% ACN or methanol.

  • Analysis: Inject your prepared aqueous solution and quantify the concentration by comparing its peak area to the standard curve. This validates your solubilization protocol. Current analytical methods for such products often rely on liquid chromatography coupled with mass spectrometry (LC-MS) for higher sensitivity and selectivity.[18]

References

  • LookChem. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Phenol. Retrieved from [Link]

  • ResearchGate. (2009). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]

  • ChemBK. (2024). 4-isopropyl-3-methylphenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Micellar solubilization of drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-isopropylphenol. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • MDPI. (n.d.). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Retrieved from [Link]

  • University of Alberta Libraries. (n.d.). Micellar solubilization of drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • ScienceAsia. (n.d.). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]

  • YouTube. (n.d.). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Accelerated Solvent Extraction as an Alternative for the Recovery of Phenolic Compounds from Chestnut Bur. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-isopropyl phenol, 618-45-1. Retrieved from [Link]

  • PubMed. (n.d.). Cyclodextrin complexes: Perspective from drug delivery and formulation. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Covalent. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

Sources

Technical Support Center: Identification of Unknown Degradation Products of 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for identifying unknown degradation products of 4-Chloro-3-isopropylphenol. This document offers field-proven insights and detailed methodologies to navigate the challenges of impurity identification, ensuring the scientific integrity of your research.

Introduction: The Challenge of Degradant Identification

4-Chloro-3-isopropylphenol, a halogenated phenolic compound, is susceptible to degradation under various environmental and experimental conditions. The identification of its degradation products is a critical step in ensuring the safety, efficacy, and stability of any formulation containing this active pharmaceutical ingredient (API). Degradants, even at trace levels, can potentially exhibit toxicity or alter the therapeutic effect of the drug product.[1] This guide provides a systematic approach to purposefully induce degradation, isolate, and structurally elucidate these unknown compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected peaks in our HPLC chromatogram during the stability testing of a formulation containing 4-Chloro-3-isopropylphenol. How do we begin to identify them?

A1: The appearance of new peaks is a strong indication of degradation. The first step is to perform a forced degradation study.[1] This involves subjecting a pure sample of 4-Chloro-3-isopropylphenol to a series of stressed conditions to generate the degradation products in a controlled manner. By comparing the chromatograms of the stressed samples with your stability samples, you can confirm if the new peaks are indeed degradants.

Q2: What are the most likely degradation pathways for 4-Chloro-3-isopropylphenol?

A2: Based on the chemical structure (a chlorinated phenol), the most probable degradation pathways are oxidation and photodegradation.[2][3]

  • Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of quinone-type structures or ring-opening products. The isopropyl group could also be a site of oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the carbon-chlorine bond or the formation of reactive radical species, leading to a variety of degradation products.[3]

  • Hydrolysis: While phenolic compounds are generally stable to hydrolysis, prolonged exposure to extreme pH and temperature could potentially lead to some degradation. An evaluation of chlorocresol and chloroxylenol found them to be hydrolytically stable.[4]

Q3: What analytical techniques are best suited for identifying these unknown degradants?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the workhorse for separating the parent compound from its degradants and for initial characterization based on UV spectra.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap, is crucial for obtaining accurate mass measurements of the degradation products, which allows for the determination of their elemental composition.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for more volatile degradants. However, derivatization may be necessary for polar phenolic compounds, and care must be taken as chlorinated phenols can sometimes degrade GC columns.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation once a degradation product has been isolated in sufficient quantity.[12]

Q4: Our initial LC-MS analysis shows several new masses, but we are struggling to propose structures. What are the next steps?

A4: Structural elucidation from mass spectral data is a puzzle. Here's a systematic approach:

  • Determine Elemental Composition: Use the accurate mass data from HRMS to determine the most likely elemental formula for each degradant.

  • Analyze Isotope Patterns: Look for the characteristic isotopic pattern of chlorine (a 3:1 ratio of M to M+2) to confirm if the degradant retained the chlorine atom.

  • Study Fragmentation Patterns (MS/MS): Fragment the molecular ion of each degradant and analyze the resulting product ions. This provides clues about the different functional groups and how they are connected.

  • Propose Plausible Structures: Based on the elemental composition, isotope patterns, fragmentation data, and knowledge of likely degradation pathways, propose one or more potential structures for each degradant.

  • Confirmation: If possible, synthesize the proposed structures and compare their chromatographic and spectral properties to the observed degradation products.[13]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the duration, temperature, or concentration of the stressor. For photostability, ensure a high-intensity light source is used.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the duration, temperature, or concentration of the stressor. Aim for 5-20% degradation.[14]
Poor chromatographic separation of degradation products. The chosen HPLC method is not optimized for the degradants.Screen different columns (C18, C8, Phenyl-Hexyl), mobile phase compositions (acetonitrile, methanol), and pH.
Inconsistent results between experiments. Variability in experimental conditions.Tightly control all parameters of the forced degradation study (temperature, concentration, light intensity, etc.).
Difficulty in obtaining clean mass spectra. Co-elution of degradants or matrix interference.Improve chromatographic separation. Use a higher resolution mass spectrometer. Perform sample clean-up if necessary.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of 4-Chloro-3-isopropylphenol

This protocol outlines the conditions for generating degradation products. The goal is to achieve a target degradation of 5-20%.[14]

1. Sample Preparation:

  • Prepare a stock solution of 4-Chloro-3-isopropylphenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[15]

  • Thermal Degradation: Expose the solid compound to 105°C.

  • Photodegradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

3. Time Points:

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours) for analysis.

4. Sample Neutralization (for hydrolytic samples):

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

Protocol 2: Stability-Indicating HPLC Method Development

1. Initial Screening:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-400 nm.

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Analyze the stressed samples using the initial screening method.

  • Based on the separation of the parent peak and the degradation products, optimize the gradient, mobile phase pH, and column chemistry to achieve adequate resolution (Rs > 1.5) for all significant peaks.

Protocol 3: LC-MS/MS Analysis for Structural Elucidation

1. LC Conditions:

  • Use the optimized stability-indicating HPLC method.

2. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Full Scan (MS1): Acquire data over a mass range of m/z 50-1000 to detect all ions.

  • Product Ion Scan (MS/MS): Perform fragmentation of the molecular ions of the suspected degradation products to obtain structural information.

Data Interpretation and Visualization

Plausible Degradation Pathway

Based on the degradation of a structurally similar compound, 4-chloro-3-nitrophenol, a likely degradation product of 4-Chloro-3-isopropylphenol is 4-chlororesorcinol, formed through oxidative degradation.[8][9]

G parent 4-Chloro-3-isopropylphenol oxidative Oxidative Stress (e.g., H2O2) parent->oxidative photolytic Photolytic Stress (UV/Vis Light) parent->photolytic hydrolytic Hydrolytic Stress (Acid/Base) parent->hydrolytic thermal Thermal Stress parent->thermal dp1 Hydroxylated Products (e.g., Chloro-isopropyl-catechol) oxidative->dp1 dp2 Quinone-type Products oxidative->dp2 dp4 Ring-opened Products oxidative->dp4 dp3 Dehalogenated Products photolytic->dp3 photolytic->dp4 hydrolytic->dp4

Caption: Plausible degradation pathways of 4-Chloro-3-isopropylphenol.

Experimental Workflow for Degradant Identification

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_elucidation Structure Elucidation stress_acid Acid Hydrolysis hplc HPLC-PDA (Separation & UV Spectra) stress_acid->hplc stress_base Base Hydrolysis stress_base->hplc stress_ox Oxidation (H2O2) stress_ox->hplc stress_photo Photolysis (UV/Vis) stress_photo->hplc stress_thermal Thermal stress_thermal->hplc lcms LC-HRMS (Accurate Mass) hplc->lcms lcmsms LC-MS/MS (Fragmentation) lcms->lcmsms elemental Determine Elemental Composition lcmsms->elemental fragment Analyze Fragmentation Patterns elemental->fragment propose Propose Structures fragment->propose confirm Confirm Structure (Synthesis/NMR) propose->confirm

Caption: A systematic workflow for the identification of degradation products.

Potential Degradation Products and Their Characteristics
Potential Degradant Plausible Formation Condition Expected Mass Change from Parent Key MS/MS Fragments
Chloro-isopropyl-catecholOxidative+16 (addition of -OH)Loss of methyl, loss of isopropyl
Isopropyl-benzoquinoneOxidative-2 (loss of 2H)Characteristic quinone fragmentation
3-isopropylphenolPhotolytic (dehalogenation)-34 (loss of Cl, addition of H)Fragmentation pattern similar to isopropylphenol
Ring-opened productsMultiple harsh conditionsVaries (often smaller fragments)Aliphatic fragments, loss of CO, CO2

Conclusion

The identification of unknown degradation products of 4-Chloro-3-isopropylphenol is a challenging but essential task in pharmaceutical development. A systematic approach, combining forced degradation studies with advanced analytical techniques such as LC-MS/MS, is paramount for success. This guide provides a robust framework to tackle this challenge, ensuring the development of safe and stable pharmaceutical products. Remember that every compound is unique, and these protocols should be adapted as needed based on experimental observations.

References

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. PubMed. [Link]

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Scientific Reports, 4, 4475. [Link]

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2021). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1084. [Link]

  • Klick, S., Muellner, T., & Watler, P. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Rani, M., & Singh, S. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 98, 20-33. [Link]

  • Görög, S. (2018). Critical review of reports on impurity and degradation product profiling in the last decade. Journal of Pharmaceutical and Biomedical Analysis, 147, 3-23.
  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Rao, G. N. (2013). MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Journal of Pharmaceutical and Biomedical Analysis, 85, 194-203. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(7), 2536.
  • Li, J., Dong, Y., Wang, Y., Wang, W., & Sun, C. (2018). Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation. RSC Advances, 8(46), 26033-26041. [Link]

  • Chromatography Forum. (2019). Chlorinated phenols affect GC column?[Link]

  • Patel, Y. P., & Shah, N. (2019). Impurity Profiling And Degradation Study: A Review. International Journal of Research and Analytical Reviews, 6(2), 583-591.
  • Australian Government Department of Health. (2022).
  • Attimarad, M., Al-Dhubiab, B. E., Al-Sultan, M. S., Giban, G. G., & Mueen, A. K. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Latin American Journal of Pharmacy, 35(8), 1735-43.
  • Ghasemi, M., Zinatizadeh, A. A., & Yousefi, K. (2019). GC-MS chromatography analysis of phenol biodegradation in the MES... ResearchGate. [Link]

  • Li, J., Dong, Y., Wang, Y., Wang, W., & Sun, C. (2018).
  • Sharma, M., & Murugesan, S. (2016). Flow Path for Structural Elucidation of Degradation Products.
  • PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol. [Link]

  • Moeder, M., Martin, C., Harynuk, J. J., & Górecki, T. (2006). Separation of Technical 4-nonylphenols and Their Biodegradation Products by Comprehensive Two-Dimensional Gas Chromatography Coupled to Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1107(1-2), 223-229. [Link]

  • Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec?[Link]

  • Ji, Y., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 28(1), 1. [Link]

  • SHINY. (2026, January 14). How long does chloroxylenol remain effective?[Link]

Sources

minimizing side reactions during 4-Chloro-3-isopropylphenol functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 4-Chloro-3-isopropylphenol

Welcome to the technical support center for the functionalization of 4-Chloro-3-isopropylphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common synthetic challenges, thereby minimizing side reactions and maximizing the yield and purity of your target compounds.

This document moves beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. By understanding the "why" behind a particular method, you can troubleshoot more effectively and adapt procedures to your specific needs.

Understanding the Substrate: Reactivity of 4-Chloro-3-isopropylphenol

Before delving into specific functionalization reactions, it is crucial to understand the electronic and steric properties of 4-Chloro-3-isopropylphenol. The molecule possesses three key reactive sites: the phenolic hydroxyl group, the aryl chloride, and the aromatic ring itself. The interplay between the activating, ortho-, para-directing hydroxyl group, the deactivating but ortho-, para-directing chloro group, and the bulky, weakly activating isopropyl group dictates the regioselectivity and potential side reactions of any transformation.

Figure 1: Key reactive sites on 4-Chloro-3-isopropylphenol.

Troubleshooting Guide & FAQs by Reaction Type

This section is organized by the most common functionalization strategies. Each area includes frequently asked questions and a troubleshooting guide in a direct Q&A format.

O-Alkylation (e.g., Williamson Ether Synthesis)

This is one of the most fundamental transformations of phenols. However, the ambident nature of the phenoxide intermediate can lead to competitive C-alkylation, a persistent side reaction.

Frequently Asked Questions

  • Q: What are the primary causes of C-alkylation during the O-alkylation of my phenol?

    • A: C-alkylation arises from the nucleophilic character of the aromatic ring within the phenoxide intermediate. This side reaction is promoted by conditions that favor a close association between the phenoxide, its counter-ion, and the alkylating agent (a "tighter" ion pair), or by using solvents that do not effectively solvate the phenoxide oxygen. Hard cations (like Li⁺ or Na⁺) and less polar, aprotic solvents (like toluene or THF) can increase the proportion of C-alkylation.[1]

  • Q: How do I selectively achieve O-alkylation?

    • A: To favor O-alkylation, you need to maximize the nucleophilicity of the phenoxide oxygen. This is typically achieved by using polar aprotic solvents like DMF or acetonitrile, which solvate the cation but leave the phenoxide anion "free" and highly reactive at the oxygen atom.[2] Employing larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) also promotes dissociation and favors O-alkylation.

Troubleshooting O-Alkylation

  • Problem: My reaction yields a mixture of the desired O-alkylated ether and a C-alkylated isomer, which is difficult to separate.

    • Probable Cause: Your reaction conditions are not optimal for O-selectivity. The choice of base and solvent is the most likely culprit.

    • Solution Workflow:

      • Change Your Base: Switch from common bases like NaOH or NaH to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium carbonate is particularly effective at promoting O-alkylation due to the "cesium effect," which enhances the nucleophilicity of the phenoxide oxygen.

      • Change Your Solvent: If you are using a solvent like THF or toluene, switch to a more polar aprotic solvent such as DMF, DMSO, or acetonitrile.

      • Consider Temperature: O-alkylation is generally kinetically favored, while C-alkylation can be thermodynamically favored. Running the reaction at the lowest feasible temperature may increase O-selectivity.

      • Alkylating Agent: Highly reactive alkylating agents (e.g., alkyl iodides) can sometimes be less selective. If possible, test the corresponding alkyl bromide or chloride.

G start Low O/C Selectivity Detected base_check Is the base NaH or NaOH? start->base_check solvent_check Is the solvent non-polar (e.g., Toluene, THF)? base_check->solvent_check No change_base Switch to K₂CO₃ or Cs₂CO₃ base_check->change_base Yes change_solvent Switch to polar aprotic solvent (DMF, Acetonitrile) solvent_check->change_solvent Yes lower_temp Lower Reaction Temperature solvent_check->lower_temp No change_base->solvent_check change_solvent->lower_temp end Improved O-Selectivity lower_temp->end

Figure 2: Troubleshooting workflow for poor O- vs. C-alkylation selectivity.

ParameterCondition Favoring O-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar Aprotic (DMF, Acetonitrile, DMSO)Non-polar Aprotic (Toluene, THF, Dioxane)Polar solvents solvate the cation, creating a "naked," highly reactive phenoxide oxygen.
Base (Cation) Cs₂CO₃, K₂CO₃NaH, LiHMDSLarge, soft cations (K⁺, Cs⁺) form looser ion pairs, increasing oxygen nucleophilicity.
Temperature Lower Temperatures (e.g., RT to 50 °C)Higher Temperatures (e.g., >80 °C)O-alkylation is often the kinetically controlled product.
Leaving Group Good (I⁻, Br⁻, OTs⁻)-A good leaving group is necessary for the reaction to proceed efficiently.

Table 1: Optimizing Reaction Conditions for Selective O-Alkylation of Phenols.

Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

The C-Cl bond on 4-Chloro-3-isopropylphenol is a prime site for forming new C-C or C-N bonds via palladium-catalyzed cross-coupling reactions. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, requiring more specialized catalytic systems.

Frequently Asked Questions

  • Q: My Suzuki-Miyaura coupling reaction is sluggish or fails to initiate. What is the problem?

    • A: The activation of aryl chlorides is often the rate-limiting step in the catalytic cycle.[3] Your problem likely stems from an insufficiently active catalyst system. This can be due to the choice of palladium precursor, ligand, or base. For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition step.[4][5]

  • Q: I am observing significant amounts of a phenol byproduct where the chlorine has been replaced by -OH. What causes this?

    • A: This side product arises from the hydroxylation of the aryl halide.[6] It can be caused by the reaction of the palladium intermediate with hydroxide ions present in the reaction mixture. This is more common when using aqueous bases (like aqueous K₃PO₄ or NaOH) at elevated temperatures.[7]

Troubleshooting Cross-Coupling Reactions

  • Problem: Low conversion in a Buchwald-Hartwig amination of 4-Chloro-3-isopropylphenol.

    • Probable Cause: Catalyst deactivation or insufficient catalyst activity for the C-Cl bond. The choice of ligand is critical.

    • Solution:

      • Ligand Selection: Employ a modern, sterically hindered, electron-rich phosphine ligand. For aryl chlorides, ligands like BrettPhos, RuPhos, or XPhos are excellent starting points.[8][9]

      • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and anhydrous.

      • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, or DME are typically used.

      • Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common, consider using a pre-formed catalyst like [(cinnamyl)PdCl]₂ or a G3/G4 palladacycle precatalyst for more reliable initiation.

  • Problem: My Suzuki coupling is giving me homocoupling of the boronic acid partner and/or protodeboronation (boronic acid replaced by -H).

    • Probable Cause: These side reactions are often promoted by the presence of oxygen or suboptimal base/solvent conditions. Homocoupling can arise from oxidative processes, while protodeboronation is often base-mediated.

    • Solution:

      • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated by sparging with argon or nitrogen or by using freeze-pump-thaw cycles.

      • Base Stoichiometry and Type: Use the minimum effective amount of base (typically 2-3 equivalents). A weaker base like K₂CO₃ or CsF may be sufficient and can reduce the rate of protodeboronation compared to stronger bases like K₃PO₄.[10]

      • Temperature Control: Do not overheat the reaction. Run it at the lowest temperature that provides a reasonable reaction rate.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_side_reactions Competing Side Reactions OA Oxidative Addition (Ar-Cl + Pd(0)) TM Transmetalation (Ar'B(OH)₂ + Base) OA->TM Hydroxylation Hydroxylation (Reaction with OH⁻) OA->Hydroxylation Reaction with H₂O/OH⁻ RE Reductive Elimination (Ar-Ar' Formation) TM->RE Proto Protodeboronation (Loss of Boronic Acid) TM->Proto Base-mediated RE->OA

Figure 3: Simplified Suzuki catalytic cycle highlighting points of side reactions.

Electrophilic Aromatic Substitution (EAS)

The powerful activating effect of the hydroxyl group makes the aromatic ring susceptible to electrophilic attack. Controlling the regioselectivity is the primary challenge.[11]

Frequently Asked Questions

  • Q: Where will an electrophile add to the 4-Chloro-3-isopropylphenol ring?

    • A: The directing effects of the substituents must be considered in concert.

      • -OH group: Strongly activating, ortho-, para-directing. It directs to positions 2 and 6.

      • -Cl group: Deactivating, but ortho-, para-directing. It directs to positions 1 (occupied) and 5.

      • -iPr group: Weakly activating, ortho-, para-directing. It directs to positions 2 and 4 (occupied).

    • The hydroxyl group is the dominant directing group. Therefore, substitution is most likely to occur at the positions ortho to it (positions 2 and 6). Position 2 is sterically hindered by the adjacent isopropyl group. Therefore, the most probable site of electrophilic attack is position 6. [12][13][14]

  • Q: How can I avoid poly-substitution during reactions like bromination or nitration?

    • A: The highly activated ring can easily undergo multiple substitutions. To achieve mono-substitution:

      • Use Milder Reagents: For bromination, use NBS (N-Bromosuccinimide) instead of Br₂/FeBr₃. For nitration, use dilute nitric acid at low temperatures.

      • Control Stoichiometry: Use only one equivalent of the electrophilic reagent.

      • Low Temperature: Perform the reaction at 0 °C or below to decrease the reaction rate and improve selectivity.

      • Protecting Group: Temporarily protecting the phenol as an ether or ester can moderate its activating effect, allowing for more controlled substitution.[15][16]

Experimental Protocol Example: Selective O-Ethylation

This protocol is designed to maximize the yield of 4-Chloro-3-isopropyl-1-ethoxybenzene while minimizing C-alkylation.

Materials:

  • 4-Chloro-3-isopropylphenol (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Iodoethane (1.2 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-Chloro-3-isopropylphenol and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Stir the solution at room temperature until the phenol is fully dissolved.

  • Add cesium carbonate to the solution. The mixture may become a slurry.

  • Stir the suspension vigorously for 15 minutes at room temperature to ensure formation of the cesium phenoxide.

  • Add iodoethane dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 40-50 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Justification of Choices:

  • Cesium Carbonate: Used to maximize O-selectivity.

  • Acetonitrile: A polar aprotic solvent that promotes the formation of a "free" phenoxide.

  • Moderate Temperature: Sufficient to drive the reaction to completion without promoting C-alkylation or other side reactions.

References

  • Jung, M. et al. (2004). Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish. Environmental Toxicology, 19(1), 45-50. [Link]

  • National Center for Biotechnology Information (n.d.). 4-Chloro-3-methylphenol. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Fors, B. P. et al. (2019). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. ACS Omega, 4(1), 1757-1762. [Link]

  • Knifton, J. F. (1984). Process for the alkylation of phenolic compounds. U.S.
  • Kozlowski, M. C. et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science, 15(10), 3536-3553. [Link]

  • Napolitano, J. G. (1975). Process for oxygen-alkylation of sterically hindered phenols. U.S.
  • Knowles, R. R. et al. (2021). Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation. Journal of the American Chemical Society, 143(38), 15826-15832. [Link]

  • Oestreich, M. (2019). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Synlett, 30(13), 1461-1466. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (n.d.). Looking for advice on protecting phenol in presence of primary alcohol. r/Chempros. [Link]

  • Master Organic Chemistry. (n.d.). The Six Key Electrophilic Aromatic Substitution Reactions. [Link]

  • Thiemann, T. et al. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 34(1), 34-38. [Link]

  • Evans, M. (2020). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]

  • Wang, J. et al. (2022). Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds. Organic Letters, 24(17), 3169-3174. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. [Link]

  • The Good Scents Company. (n.d.). 3-isopropyl phenol. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Zubaidha, P. K. et al. (2012). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. International Journal of Organic Chemistry, 2(3), 287-294. [Link]

  • Li, C. J. et al. (2021). Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst. RSC Advances, 11(45), 28245-28249. [Link]

  • Chen, G. et al. (2019). Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols. ACS Catalysis, 9(9), 8264-8269. [Link]

  • Harris, T. V. (1998). Hydroxyalkylation of phenols.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • ResearchGate. (n.d.). Transition-Metal-Catalyzed Hydroxylation Reaction of Aryl Halide for the Synthesis of Phenols. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-ethylphenol. PubChem Compound Database. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Kaliappan, K. P. (n.d.). Protecting Groups. CH-401 Course on Organic Synthesis. [Link]

  • Tarakanova, A. E. et al. (2024). Alkylation of Phenols with 4,6-Di-tert-butyl-3-methoxymethylcatechol. Antiradical Activity of Sterically Hindered Catecholphenols. Russian Journal of General Chemistry, 94(1), 1-8. [Link]

  • James, M. J. et al. (2021). Radical–Anion Coupling Through Reagent Design: Hydroxylation of Aryl Halides. Journal of the American Chemical Society, 143(29), 11048-11054. [Link]

  • Smith, K. et al. (2002). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Topics in Catalysis, 19(1), 57-70. [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Synthesis, 55(8), 1189-1202. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrophenol. PubChem Compound Database. [Link]

  • Leadbeater, N. E. et al. (2012). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(32). [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide to Matrix Interference in 4-Chloro-3-isopropylphenol Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting assays involving 4-Chloro-3-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix interference in their analytical methods. As a senior application scientist, I understand that unexpected results can be a significant roadblock in research and development. This guide is structured to provide you with a logical, in-depth, and actionable framework for diagnosing and resolving these complex issues, moving from common symptoms to root causes and finally to robust solutions.

Understanding the Challenge: The Nature of Matrix Interference

Matrix effects are a primary cause of variability and inaccuracy in the quantitative analysis of target analytes like 4-Chloro-3-isopropylphenol.[1] These effects arise from the co-eluting components of the sample matrix that can suppress or enhance the analyte's signal, leading to erroneous quantification.[1][2] This is a particularly prevalent issue in complex matrices such as wastewater, biological fluids, and soil extracts.

Frequently Asked Questions & Troubleshooting Guide

This section is organized in a question-and-answer format to directly address the common issues you may be facing in your laboratory.

Section 1: Chromatographic & Spectrometric Aberrations

Question 1: My 4-Chloro-3-isopropylphenol peak is exhibiting poor shape (tailing or fronting). What are the likely causes and how can I fix it?

Answer:

Poor peak shape is a classic indicator of on-column issues or interactions with the stationary phase, often exacerbated by matrix components.

The Science Behind the Problem:

  • Secondary Interactions: For phenolic compounds like 4-Chloro-3-isopropylphenol, peak tailing is frequently caused by interactions between the acidic phenolic hydroxyl group and active sites on the silica-based stationary phase of your HPLC column.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[6]

Troubleshooting Workflow:

Sources

Technical Support Center: 4-Chloro-3-isopropylphenol (CIP) Formulation Stability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Operator: Senior Application Scientist Dr. Aris | Ticket ID: CIP-STAB-2024

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-Chloro-3-isopropylphenol (CIP) . If you are here, you are likely facing one of two critical failures: your formulation is turning pink/brown (oxidative degradation) or your assay values are dropping after thermal processing (volatility/sublimation).

CIP is a chlorinated phenolic. Its efficacy relies on the integrity of the phenolic hydroxyl group and the chlorine substituent. However, these same features make it thermodynamically unstable under heat and oxidative stress. This guide moves beyond basic "storage instructions" to provide molecular-level engineering solutions.

Module 1: Diagnostic & Troubleshooting (Root Cause Analysis)

Q1: My formulation turns pink or light brown after autoclaving or accelerated stability testing. Is the drug degraded?

A: Yes, this is the hallmark of Phenolic Oxidation . The Mechanism: The phenolic hydrogen is labile. Under heat or light, it dissociates, forming a phenoxy radical. In the presence of oxygen, this radical couples to form quinones (specifically ortho- or para-benzoquinones). These are highly conjugated systems that absorb light in the visible spectrum (pink/brown), causing discoloration even at trace degradation levels (<0.5%).

The Fix: You must interrupt the radical propagation step.

  • Aqueous Phase: Add Sodium Metabisulfite (0.1-0.2%) . It acts as a sacrificial reductant.

  • Lipid Phase: Add Butylated Hydroxytoluene (BHT) or

    
    -Tocopherol .
    
  • Catalyst Control: Trace metals (Fe, Cu) catalyze this reaction. Always include a chelator like Disodium EDTA (0.05%) .

Q2: My HPLC assay shows a 10-15% loss of CIP after heating, but no degradation peaks appear. Where did it go?

A: It likely sublimed . The Mechanism: CIP has a high vapor pressure relative to other excipients. During heating (compounding or autoclaving), the molecule transitions to the gas phase and escapes the vessel headspace or adsorbs onto plastic packaging (scalping). The Fix:

  • Process Engineering: Lower compounding temperature to <50°C.

  • Encapsulation: Use Beta-Cyclodextrin (

    
    -CD) to "cage" the molecule (See Protocol B).
    
Module 2: Visualization of Failure Modes

The following diagram maps the degradation pathways and the precise intervention points for stabilizers.

CIP_Degradation CIP 4-Chloro-3-isopropylphenol (Intact) Radical Phenoxy Radical (Intermediate) CIP->Radical H+ Abstraction Vapor Vapor Phase (Potency Loss) CIP->Vapor Sublimation (>50°C) Heat Heat/Light (Trigger) Heat->Radical Quinone Benzoquinone (Pink/Brown Color) Radical->Quinone Oxidative Coupling Antioxidant Antioxidant (BHT/Metabisulfite) Antioxidant->Radical Scavenges Chelator Chelator (EDTA) Chelator->CIP Sequesters Metals Cyclodextrin Cyclodextrin Complexation Cyclodextrin->CIP Encapsulates

Figure 1: Mechanistic pathway of CIP degradation showing oxidation (color change) and volatilization (potency loss), with specific stabilization intervention points.

Module 3: Advanced Stabilization Protocols
Protocol A: The "Antioxidant Shield" (For Emulsions/Creams)

Use this when discoloration is the primary failure mode.

ComponentFunctionConcentration (w/w)Rationale
CIP Active0.1% - 2.0%Target molecule.
BHT Primary Antioxidant0.05% - 0.1%Phenolic antioxidant that breaks the radical chain in the lipid phase [1].
Citric Acid Synergist0.1%Regenerates the primary antioxidant and adjusts pH to <6.0 (phenols are more stable in acidic environments) [2].
Disodium EDTA Chelator0.05%Sequesters metal ions that catalyze radical formation [3].

Step-by-Step:

  • Dissolve BHT in the oil phase before adding CIP. This ensures the oil is "protected" before the active enters.

  • Dissolve EDTA and Citric Acid in the water phase.

  • Emulsify at the lowest possible temperature.

  • Critical: Purge the final container headspace with Nitrogen (

    
    ) to remove atmospheric oxygen.
    
Protocol B: Molecular Encapsulation (For High-Temp Stability)

Use this when volatility or heat stability is the primary failure mode. Beta-cyclodextrin (


-CD) forms a "host-guest" inclusion complex with chlorinated phenols, significantly increasing their thermal decomposition temperature and reducing vapor pressure [4, 5].

The Workflow:

CD_Complexation Step1 1. Dissolution Dissolve Beta-CD in water (Molar Ratio 1:1 with CIP) Step2 2. Addition Add CIP (dissolved in minimal ethanol) slowly to CD solution Step1->Step2 Step3 3. Kneading/Stirring Stir for 4-6 hours at 40°C (Equilibrium formation) Step2->Step3 Step4 4. Drying Freeze-dry or Spray-dry to obtain solid complex Step3->Step4 Result Inclusion Complex (High Thermal Stability) Step4->Result

Figure 2: Preparation of CIP-


-CD Inclusion Complex to prevent volatilization.

Validation of Complexation: To confirm you have successfully created the complex (and not just a physical mixture), perform Differential Scanning Calorimetry (DSC) .

  • Free CIP: Sharp endothermic peak at melting point (~62°C).

  • Complex: The melting peak of CIP will disappear or shift significantly, indicating the molecule is "caged" inside the cyclodextrin cavity [5].

Module 4: Analytical Validation (The "Truth" Test)

Do not rely on visual inspection alone. Use this HPLC setup to distinguish between loss and degradation.

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [60:40].

    • Note: Acid is required to suppress ionization of the phenol, ensuring sharp peaks.

  • Wavelength: 280 nm (Specific for the aromatic ring).

  • Flow Rate: 1.0 mL/min.

Interpretation:

  • Peak at RRT 1.0: Intact CIP.

  • Peaks at RRT < 0.5: Hydrophilic degradation products (Quinones).

  • No new peaks but low area: Volatility loss (Check Protocol B).

References
  • American Pharmaceutical Review. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.

  • Google Patents. (2001). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.

  • Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation.[2] Pharmaceutical Development and Technology.[2]

  • BenchChem. (2025).[3] A Comparative Guide to the Inclusion Complex Stability of β-Cyclodextrin and Its Derivatives.

  • NBInno. Understanding the Thermal Stability of Beta-Cyclodextrin Inclusion Complexes.

Sources

Validation & Comparative

Comparative Guide: Structural Validation of 4-Chloro-3-isopropylphenol via Multi-Dimensional NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the synthesis and quality control of phenolic biocides, 4-Chloro-3-isopropylphenol presents a unique validation challenge. Often confused with its methylated cousin Chlorothymol (4-chloro-2-isopropyl-5-methylphenol) or misidentified as a regioisomer (e.g., 2-chloro-5-isopropylphenol), reliance on standard 1D Proton NMR (


H NMR) in chloroform-d (

) is frequently insufficient for regulatory submission.

This guide compares the Routine Method (


 1D NMR) against the High-Fidelity Method  (DMSO-

+ 2D HSQC/HMBC). While the Routine Method is faster, it fails to definitively assign regiochemistry due to proton exchange broadening and signal overlap. The High-Fidelity Method is established here as the mandatory protocol for structural certification in drug development pipelines.
The Structural Challenge

The molecule consists of a trisubstituted benzene ring. The critical validation requirement is proving the relative positions of the Hydroxyl (C1) , Isopropyl (C3) , and Chlorine (C4) moieties.

  • Ambiguity: In 1D NMR, the aromatic coupling patterns of 3,4-disubstituted phenols can mimic 2,4- or 2,5- isomers if resolution is poor.

  • Solution: Long-range Heteronuclear Multiple Bond Correlation (HMBC) is required to "bridge" the quaternary carbons (C1, C3, C4) which have no attached protons.

Comparative Analysis: Routine vs. High-Fidelity Protocols

FeatureMethod A: Routine Screening Method B: High-Fidelity Validation (Recommended)
Solvent Chloroform-d (

)
Dimethyl Sulfoxide-

(DMSO-

)
OH Signal Broad, variable (4.5–6.0 ppm), often invisible due to exchange.Sharp singlet (~9.5–10.0 ppm). Integrating this proves the phenol functionality.
Aromatic Resolution Good, but prone to overlap with residual

(7.26 ppm).
Excellent separation; solvent residual is upfield (2.50 ppm).
Regio-Assignment Inferential (based on splitting).Definitive (based on 2D correlations).
Suitability Rough purity checks.IND/NDA Submissions & Structural Elucidation.

Experimental Protocol: High-Fidelity Validation System

Sample Preparation
  • Mass: Weigh 10–15 mg of 4-Chloro-3-isopropylphenol.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why: DMSO inhibits the rapid exchange of the phenolic hydroxyl proton, converting it into a sharp, coupling-capable signal.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Aromatic protons and the isolated H-2 have long

      
       relaxation times. Short delays cause integration errors, underestimating purity.
      
  • Pulse Angle: 30° (for quantitative integration).

The Validation Workflow (Logic Diagram)

ValidationWorkflow Start Crude Sample 4-Chloro-3-isopropylphenol SolventChoice Dissolve in DMSO-d6 Start->SolventChoice Run1D Acquire 1D 1H NMR (D1 > 5s) SolventChoice->Run1D CheckOH Is Phenolic OH visible (9.0-10.0 ppm)? Run1D->CheckOH FailOH Dry Sample/Solvent (Repeat) CheckOH->FailOH No (Broad/Missing) AnalyzeAromatic Analyze Aromatic Splitting (H2, H5, H6) CheckOH->AnalyzeAromatic Yes (Sharp Singlet) FailOH->SolventChoice Ambiguity Are regioisomers ruled out? AnalyzeAromatic->Ambiguity Run2D Acquire 2D HSQC + HMBC Ambiguity->Run2D Ambiguous Final Validated Structure Ambiguity->Final Definitive Pattern Confirm Verify C3-Isopropyl & C4-Chlorine connectivity Run2D->Confirm Confirm->Final

Figure 1: Decision tree for structural validation, prioritizing solvent effects for OH detection.

Spectral Data Analysis

Predicted Chemical Shift Assignment (DMSO- )

Note: Values are representative of the 4-chloro-3-alkylphenol class. Exact shifts may vary ±0.1 ppm depending on concentration.

PositionProton (

H)
Multiplicity (

Hz)
Carbon (

C)
Diagnostic Correlation (HMBC)
1-OH ~9.60Singlet (s)N/ACorrelates to C1, C2, C6
2-H 6.75Doublet (

)
~116.0Key: Shows NOE to Isopropyl-CH
3-CH 3.25Septet (

)
~28.5Correlates to C2, C3, C4
3-Me 1.18Doublet (

)
~22.5Correlates to C3
4-Cl N/AN/A~124.0Quaternary (No HSQC peak)
5-H 7.20Doublet (

)
~129.5Ortho to Cl (Deshielded)
6-H 6.65dd (

)
~114.5Correlates to C1 (OH bearing)
Structural Confirmation Logic
  • The Isopropyl Grip: The septet at ~3.25 ppm is the anchor. In the HMBC spectrum, this proton must show a strong correlation to C3 (quaternary) and C2/C4 .

  • The Chlorine Effect: H-5 is significantly deshielded (~7.20 ppm) compared to H-2 and H-6 due to the ortho-chlorine effect. If the chlorine were at position 2, the splitting pattern and shifts would invert.

  • Connectivity Map:

    • HMBC: The OH proton (visible in DMSO) will correlate to C1, C2, and C6. This definitively places the OH group relative to the aromatic protons.

Visualizing the Connectivity (HMBC)

HMBC_Correlations C1 C1 (OH) C2 C2 (H) C1->C2 C3 C3 (iPr) C2->C3 C4 C4 (Cl) C3->C4 iPr iPr (H) C3->iPr substituent C5 C5 (H) C4->C5 C6 C6 (H) C5->C6 C6->C1 iPr->C2 HMBC iPr->C4 HMBC Label Critical HMBC: Isopropyl H correlates to C2 and C4

Figure 2: Key HMBC correlations required to confirm the 3-isopropyl-4-chloro substitution pattern.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General Reference for Phenol Substituent Effects).

  • SDBS Web: Spectral Database for Organic Compounds. (n.d.). National Institute of Advanced Industrial Science and Technology (AIST). (Source for analogous chlorophenol shift data). [Link]

Sources

A Comparative Guide to the Purity Assessment of 4-Chloro-3-isopropylphenol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous domain of pharmaceutical development and quality control, the integrity of a reference standard is not merely a matter of compliance, but the very foundation of accurate analytical measurement. This guide provides a comprehensive, in-depth comparison of methodologies for assessing the purity of 4-Chloro-3-isopropylphenol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will dissect the technical nuances of several orthogonal analytical techniques, offering field-proven insights to empower researchers, scientists, and drug development professionals in the establishment of robust analytical workflows.

The Critical Role of Purity for 4-Chloro-3-isopropylphenol

4-Chloro-3-isopropylphenol, also known as Chlorocresol, is a substituted phenol whose utility as a preservative and antiseptic is well-established. Its synthesis, however, can introduce a variety of impurities, including positional isomers (e.g., 2-chloro-5-isopropylphenol), starting materials, and reaction by-products. The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. Consequently, a rigorous and multi-faceted approach to purity assessment is an absolute prerequisite for its use as a reference standard.

An Orthogonal Approach: The Gold Standard for Purity Profiling

Relying on a single analytical technique for purity determination is a practice fraught with risk, as it may fail to detect impurities that are not amenable to that specific method. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, provides a more complete and trustworthy purity profile. This guide will focus on the synergistic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive evaluation of 4-Chloro-3-isopropylphenol.

High-Performance Liquid Chromatography (HPLC): The Pillar of Purity and Impurity Separation

HPLC, particularly in its reverse-phase mode, is the quintessential technique for the purity assessment of non-volatile and thermally labile compounds like 4-Chloro-3-isopropylphenol. Its high resolving power and sensitivity are ideal for separating the main component from structurally analogous impurities.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a widely used and effective choice.

  • Mobile Phase: A gradient elution is typically necessary to resolve impurities with varying polarities. A common mobile phase consists of a mixture of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) or phosphoric acid to enhance peak shape.

  • Gradient Program: A representative gradient may commence at 50% acetonitrile and linearly increase to 95% over a 20-minute interval.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally employed.

  • Detection: UV detection at a wavelength where the analyte and potential impurities exhibit significant absorbance, for instance, 275 nm.

  • Sample Preparation: The 4-Chloro-3-isopropylphenol reference standard should be accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • C18 Column: The non-polar stationary phase of the C18 column provides optimal retention and separation for the moderately non-polar 4-Chloro-3-isopropylphenol and its probable impurities.

  • Gradient Elution: This is of paramount importance for the resolution of impurities that may possess significantly different polarities compared to the main peak. An isocratic method could result in co-elution or impractically long analysis times.

  • Acidified Mobile Phase: The inclusion of a small quantity of acid, such as TFA, protonates the phenolic hydroxyl group, thereby preventing its ionization and leading to sharper, more symmetrical peaks.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

While HPLC excels in the analysis of non-volatile impurities, GC is the preferred method for the identification and quantification of volatile and semi-volatile organic impurities that may persist from the synthesis process, such as residual solvents and unreacted starting materials.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar column, such as a DB-5 or an equivalent (5% phenyl-methylpolysiloxane), is a suitable starting point.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature ramp is crucial. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min.

  • Injector and Detector Temperature: These are typically maintained at 250°C and 280°C, respectively.

  • Sample Preparation: The reference standard is dissolved in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 10 mg/mL.

The concurrent use of HPLC and GC establishes a self-validating system. Impurities that are detected by one method should ideally be absent or below the limit of detection in the other, thereby confirming the orthogonal nature of the separation mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structural Integrity

¹H NMR spectroscopy is an indispensable tool for the unequivocal structural confirmation of the reference standard and the identification of structurally related impurities. It also provides quantitative information through the integration of proton signals.

qNMR can be employed to assign a highly accurate purity value to the reference standard. This is achieved by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.

Comparative Data Synthesis

To exemplify the strength of an orthogonal strategy, let us consider the hypothetical data for a batch of 4-Chloro-3-isopropylphenol reference standard:

Analytical Technique Parameter Result Interpretation
HPLC-UV (275 nm) Area % Purity99.82%Indicates high purity with respect to non-volatile, UV-active impurities.
Related Impurity A0.11%A minor, structurally similar impurity is detected and quantified.
Related Impurity B0.05%Another minor impurity is resolved and quantified.
Unidentified Peaks0.02%Trace levels of unknown impurities are present.
GC-FID Residual Solvents< 0.01%The sample is devoid of significant volatile organic impurities.
Starting Material YNot DetectedThe synthetic reaction has proceeded to completion.
¹H NMR (qNMR) Purity Assignment99.9% (w/w)Provides a highly accurate, absolute purity value.
Structural ConfirmationConformsThe proton signals are consistent with the expected structure of 4-Chloro-3-isopropylphenol.

This multi-faceted dataset instills a high degree of confidence in the purity of the reference standard.

Visualizing the Analytical Workflow

A logical and systematic workflow is imperative for a comprehensive purity assessment.

G cluster_0 Sample Preparation cluster_1 Orthogonal Purity Analysis cluster_2 Data Integration & Purity Assignment prep 4-Chloro-3-isopropylphenol Reference Standard hplc HPLC-UV (Non-volatile impurities) prep->hplc Aliquots gc GC-FID (Volatile impurities) prep->gc Aliquots nmr ¹H NMR (Structural confirmation & qNMR) prep->nmr Aliquots data_analysis Comparative Data Analysis hplc->data_analysis Raw Data gc->data_analysis Raw Data nmr->data_analysis Raw Data purity_report Final Purity Report & Certificate of Analysis data_analysis->purity_report Consolidated Results

Caption: Workflow for the orthogonal purity assessment of 4-Chloro-3-isopropylphenol.

Conclusion: An Unwavering Commitment to Scientific Excellence

The purity assessment of a reference standard such as 4-Chloro-3-isopropylphenol is a meticulous undertaking that necessitates a scientifically robust, multi-faceted strategy. By harnessing the synergistic strengths of orthogonal techniques like HPLC, GC, and NMR, and by comprehending the rationale underpinning the selected experimental parameters, researchers can secure the highest level of confidence in their analytical outcomes. This unwavering commitment to scientific excellence is the cornerstone of developing safe and efficacious pharmaceutical products.

A Comparative Toxicological Assessment of 4-Chloro-3-isopropylphenol and Other Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the toxicological profiles of chemical compounds is paramount for ensuring safety and efficacy in preclinical and clinical development. This guide provides a comparative analysis of the toxicity of 4-Chloro-3-isopropylphenol and other selected chlorophenols, offering insights into their relative risks and the experimental methodologies used to determine them. While direct toxicological data for 4-Chloro-3-isopropylphenol is limited, this guide leverages data from structurally similar compounds, such as 4-chloro-3-methylphenol and 4-isopropylphenol, to provide a robust comparative assessment.

Introduction to Chlorophenol Toxicity

Chlorophenols are a class of organic compounds in which one or more hydrogen atoms on the phenol ring have been substituted with chlorine atoms. Their widespread use as intermediates in the synthesis of pesticides, herbicides, and pharmaceuticals, as well as their presence as disinfection byproducts, has led to their distribution in the environment.[1] The toxicity of chlorophenols is a significant concern, as these compounds can exert a range of adverse effects on living organisms, including humans.[1]

The toxicological properties of chlorophenols are intrinsically linked to their chemical structure, specifically the number and position of the chlorine atoms on the phenol ring. Generally, the toxicity of chlorophenols increases with the degree of chlorination.[2] This is attributed to factors such as increased lipophilicity, which enhances bioavailability and membrane permeability, and the electronic effects of the chlorine substituents, which can influence metabolic pathways and the generation of reactive intermediates.

Mechanisms of Toxicity

The toxicity of chlorophenols is multifaceted and can be attributed to several key mechanisms. A primary mode of action for many substituted phenols is the uncoupling of oxidative phosphorylation.[1] This process disrupts the mitochondrial electron transport chain, leading to a dissipation of the proton gradient and a subsequent decrease in ATP synthesis. The energy that would have been used for ATP production is instead released as heat, which can lead to hyperthermia and cellular damage.

Furthermore, the metabolism of chlorophenols can lead to the formation of reactive metabolites, such as quinones and semiquinones. These electrophilic species can covalently bind to cellular macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction, genotoxicity, and carcinogenicity.[1]

Comparative Acute Toxicity

Acute toxicity studies are fundamental in assessing the immediate hazards of a chemical upon a single or short-term exposure. The most common metrics are the median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) or median effective concentration (EC50) for aquatic organisms.

Mammalian Acute Toxicity

The following table summarizes the available acute oral and dermal toxicity data for selected chlorophenols in rats. It is important to note the absence of direct data for 4-Chloro-3-isopropylphenol; therefore, data for the closely related 4-chloro-3-methylphenol and 4-isopropylphenol are presented as surrogates.

CompoundCAS NumberAcute Oral LD50 (rat, mg/kg)Acute Dermal LD50 (rat, mg/kg)
Phenol108-95-2317669
2-Chlorophenol95-57-8670>2000
4-Chlorophenol106-48-96701500
4-Chloro-3-methylphenol 59-50-71830[2]>2000
2,4-Dichlorophenol120-83-2580780
2,4,6-Trichlorophenol88-06-28201060
Pentachlorophenol87-86-527 - 21196 - 330

Data for 4-Chloro-3-isopropylphenol is represented by its close structural analog, 4-chloro-3-methylphenol.

The data clearly illustrates the trend of increasing toxicity with a higher degree of chlorination, with pentachlorophenol being the most acutely toxic compound listed. The position of the chlorine atoms also influences toxicity.

Aquatic Toxicity

Chlorophenols can be significant aquatic pollutants. Their toxicity to aquatic organisms is a critical endpoint for environmental risk assessment. The following table presents the 48-hour EC50 values for Daphnia magna, a standard model organism in aquatic toxicology.

CompoundCAS Number48h EC50 Daphnia magna (mg/L)
Phenol108-95-210
2-Chlorophenol95-57-82.6 - 9.1
4-Chlorophenol106-48-92.1 - 7.9
4-Isopropylphenol 99-89-810.1
2,4-Dichlorophenol120-83-22.2 - 3.2
2,4,6-Trichlorophenol88-06-21.3 - 5.0
Pentachlorophenol87-86-50.7

Data for 4-Chloro-3-isopropylphenol is represented by the structurally related 4-isopropylphenol.

Similar to mammalian toxicity, the aquatic toxicity of chlorophenols generally increases with the number of chlorine substituents.

Genotoxicity and Carcinogenicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, or Ames test, is a widely used in vitro method for identifying substances that can produce gene mutations.

  • 2-Chlorophenol: Some studies have indicated potential genotoxic effects.

  • 4-Chlorophenol: Has been reported to have teratogenic, carcinogenic, and mutagenic characteristics.[3]

  • 2,4-Dichlorophenol: The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1]

  • 2,4,6-Trichlorophenol: IARC has also classified this compound as a Group 2B carcinogen.[4] Animal studies have shown that it can cause lymphomas, leukemia, and liver cancer.[5]

  • Pentachlorophenol: Classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen.[1]

The carcinogenic potential of some chlorophenols is a significant concern and is often linked to their ability to be metabolized into reactive intermediates that can damage DNA.

Experimental Protocols

To ensure the reliability and reproducibility of toxicological data, standardized experimental protocols are employed. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

Methodology:

  • Test Animals: Healthy young adult rats of a single strain are used.

  • Housing and Feeding: Animals are housed in individual cages under controlled temperature and lighting conditions. They have free access to a standard laboratory diet and drinking water.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Administration: The substance is administered in a single dose by gavage to a group of fasted animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Caption: Workflow for Acute Oral Toxicity Testing.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity through skin contact.

Methodology:

  • Test Animals: Healthy young adult rats or rabbits with clipped fur are used.

  • Application: The test substance is applied uniformly over a shaved area of the back (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing.

  • Exposure: The dressing remains in place for 24 hours.

  • Observation: Animals are observed for signs of toxicity and skin reactions for 14 days.

  • Data Analysis: The dermal LD50 is determined.

Aquatic Toxicity - Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the acute toxicity of substances to planktonic crustaceans.

Methodology:

  • Test Organism: Young Daphnia magna (less than 24 hours old) are used.

  • Test Conditions: The daphnids are exposed to a range of concentrations of the test substance in a defined aqueous medium for 48 hours.

  • Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated.

G cluster_legend Legend A Prepare Test Solutions (Range of Concentrations) B Introduce Young Daphnia magna (<24h old) A->B C Incubate for 48 hours (Controlled Conditions) B->C D Observe and Record Immobilization C->D E Calculate 48h EC50 D->E Process Experimental Step Result Final Calculation

Caption: Experimental Workflow for Daphnia sp. Acute Immobilisation Test.

Bacterial Reverse Mutation Test - Ames Test (Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by chemical substances.

Methodology:

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Structure-Activity Relationship and Conclusion

The toxicological data presented in this guide support a clear structure-activity relationship for chlorophenols. The addition of chlorine atoms to the phenol ring generally increases toxicity, with the position of the substituents also playing a crucial role. The increased lipophilicity and altered electronic properties of more highly chlorinated phenols likely contribute to their enhanced biological activity.

While direct toxicological data for 4-Chloro-3-isopropylphenol remains a knowledge gap, the information available for its structural analogs provides a strong basis for a preliminary risk assessment. It is expected to exhibit moderate acute toxicity, be harmful to aquatic organisms, and warrant further investigation into its genotoxic and carcinogenic potential.

For researchers and drug development professionals, this comparative guide underscores the importance of considering the toxicological profiles of not only the parent compound but also its potential metabolites and structurally related impurities. A thorough understanding of these relationships is essential for the development of safe and effective therapeutic agents.

References

  • Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ACS Omega. (2022, April 27). Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Chlorophenol. Retrieved from [Link]

  • Igbinosa, E. O., Odjadjare, E. E., Chigor, V. N., Igbinosa, I. H., & Okoh, A. I. (2013). Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective. The Scientific World Journal, 2013, 460215.
  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Chlorophenols in freshwater and marine water. Retrieved from [Link]

  • World Health Organization. (2003). Chlorophenols in Drinking-water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2-chlorophenol. Retrieved from [Link]

  • LANXESS. (2015, July). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]

  • British Columbia Ministry of Environment. (n.d.). Ambient Water Quality Guidelines for Chlorophenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

  • Applied Ecology and Environmental Research. (n.d.). Occurrence of chlorophenol compounds in aquatic environments of China and effect of suspended particles on. Retrieved from [Link]

  • Science of The Total Environment. (2016, May 1). Evaluation of toxicity and genotoxicity of 2-chlorophenol on bacteria, fish and human cells. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating HPLC Methods for 4-Chloro-3-isopropylphenol (PCMX) per ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Validated Analytical Methods

4-Chloro-3-isopropylphenol, also known as Chloroxylenol or PCMX, is a widely used antiseptic and disinfectant agent found in pharmaceutical and personal care products.[1][2][3] Ensuring its correct concentration and purity is not merely a quality control checkbox; it is a matter of product safety and efficacy. An analytical method that is not rigorously validated is an unknown variable in the manufacturing process. It cannot be trusted to produce reliable data, potentially leading to out-of-specification (OOS) results, product recalls, and regulatory action.

This guide provides an in-depth, practical framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Chloro-3-isopropylphenol. Our approach is grounded in the globally recognized ICH Harmonised Guideline Q2(R1): Validation of Analytical Procedures .[4][5][6] We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter and providing actionable protocols and acceptance criteria to ensure your method is robust, reliable, and ready for regulatory scrutiny. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5]

The Validation Workflow: A Holistic Approach

Method validation is not a singular event but a systematic process of interconnected studies. Each parameter we test builds upon the last, creating a comprehensive data package that proves the method's reliability.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) MDev Method Development (Column, Mobile Phase, etc.) SST System Suitability (Pre-Validation Check) MDev->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Confirms Peak Identity Accuracy Accuracy (Recovery) Linearity->Accuracy Defines Concentration Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Verifies Trueness Limits LOD & LOQ Precision->Limits Establishes Reliability Robustness Robustness Limits->Robustness Defines Method Boundaries

Caption: Overall HPLC Method Validation Workflow.

Foundational Steps: System Suitability and Chromatographic Conditions

Before embarking on the formal validation, we must first establish the analytical method and confirm that the chromatographic system is fit for purpose.

Recommended Chromatographic Conditions

While method development is outside the scope of this guide, a typical starting point for the analysis of PCMX would be as follows. This system should be optimized to achieve a symmetric peak for PCMX, well-resolved from any other components.

ParameterRecommended ConditionScientific Rationale
HPLC Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for phenolic compounds like PCMX.[7][8]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)A buffered mobile phase controls the ionization state of the phenol, ensuring consistent retention and peak shape.[7][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Detection UV at 283 nmThis wavelength provides good sensitivity for PCMX based on its chromophore.[8]
Column Temp. 30°CMaintaining a constant temperature ensures retention time reproducibility.
Injection Vol. 10 µLA small injection volume minimizes potential for peak distortion.
System Suitability Testing (SST)

Why it's critical: SST is a non-negotiable prerequisite performed before each validation run. It functions as a daily health check of the HPLC system, ensuring that on that specific day, with that specific column and mobile phase, the system is performing as expected.[10]

Experimental Protocol:

  • Prepare a standard solution of PCMX at a concentration that will be used in subsequent tests (e.g., 100 µg/mL).

  • Make five or six replicate injections of this standard solution.

  • Calculate the key SST parameters from the resulting chromatograms.

Acceptance Criteria: These criteria ensure the system's precision and peak quality.

SST ParameterAcceptance CriteriaPurpose
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[11]
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[11]
Theoretical Plates (N) > 2000Measures column efficiency and its ability to produce sharp peaks.
Resolution (Rs) > 2.0 (from nearest peak)Ensures baseline separation from any other components (impurities, degradants).[11]

The Core Validation Parameters (ICH Q2(R1))

Specificity: The Identity Test

Why it's critical: Specificity proves that the analytical method can unequivocally measure the PCMX peak without interference from other components that may be present, such as excipients, impurities, or degradation products. This is the foundation of a reliable quantitative method.

Experimental Protocol (Forced Degradation): The most rigorous way to demonstrate specificity is through forced degradation studies.[12][13] The goal is to intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[14][15] The target degradation is typically 5-20%.[14]

  • Prepare Samples: Expose solutions of PCMX to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (per ICH Q1B) for 24 hours.

  • Analysis: Analyze the unstressed sample, a placebo (formulation matrix without PCMX), and each stressed sample.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the PCMX peak in all stressed samples.

Acceptance Criteria:

  • The PCMX peak should be free from any co-eluting peaks in the presence of excipients, impurities, and degradation products.

  • The peak purity analysis (e.g., purity angle vs. purity threshold) must pass, confirming the spectral homogeneity of the PCMX peak.

Linearity and Range

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of PCMX and the detector's response (peak area). The range is the concentration interval over which this relationship holds true with acceptable accuracy and precision.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of PCMX reference standard.

  • Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an impurity method, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis to calculate the correlation coefficient (r²), y-intercept, and slope.

Data Presentation & Acceptance Criteria:

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area
1.0 (LOQ)10500106501040010517
5.052100525005230052300
10.0104500105100104800104800
15.0156000155500156200155900
20.0 (120%)208000209500208700208733
  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero, demonstrating minimal systematic error.

Accuracy (Trueness)

Why it's critical: Accuracy measures how close the experimental value obtained by the method is to the true value. It is typically assessed via recovery studies, which expose any systematic bias in the method.

Experimental Protocol:

  • Spike Samples: Prepare a drug product placebo and spike it with known amounts of PCMX at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare in Triplicate: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples and a standard of known concentration.

  • Calculate Recovery: Determine the percentage of PCMX recovered from the spiked placebo.

    • % Recovery = (Amount Found / Amount Added) * 100

Data Presentation & Acceptance Criteria:

LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8.07.9599.4%
80%8.08.05100.6%
80%8.07.9899.8%
100%10.010.10101.0%
100%10.09.9599.5%
100%10.010.05100.5%
120%12.011.9099.2%
120%12.012.15101.3%
120%12.012.08100.7%
  • Mean Recovery: Typically 98.0% to 102.0% for each level.

Precision

Why it's critical: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method. We assess it at two levels as required by ICH.[4]

A. Repeatability (Intra-assay Precision) This assesses precision over a short time interval under the same conditions.

Experimental Protocol:

  • Prepare six individual test samples of a homogeneous batch at 100% of the test concentration.

  • Analyze the samples on the same day, with the same analyst, on the same instrument.

  • Calculate the mean, standard deviation, and RSD.

B. Intermediate Precision This assesses within-laboratory variations: different days, different analysts, different equipment.

Experimental Protocol:

  • A second analyst repeats the repeatability experiment on a different day, preferably using a different HPLC system.

  • Prepare another six individual test samples.

  • Calculate the mean, standard deviation, and RSD.

  • Perform a statistical comparison (e.g., F-test) of the results from both sets to ensure there is no statistically significant difference.

Data Presentation & Acceptance Criteria:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
N 66
Mean Assay (%) 99.8100.1
Std. Deviation 0.450.51
RSD (%) 0.45%0.51%
Overall RSD (%) \multicolumn{2}{c}{0.48%}
  • Acceptance Criteria: The RSD for precision studies should typically be ≤ 2.0%. For low-level impurities, an RSD of 5-10% may be acceptable.[16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest concentration of PCMX that can be detected, but not necessarily quantified with accuracy and precision. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For an impurity method, the LOQ is the most critical parameter.

Experimental Protocol (Signal-to-Noise Method):

  • Determine S/N: Inject solutions with decreasingly lower concentrations of PCMX.

  • Visual Inspection: Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: To confirm the LOQ, prepare and inject at least six samples at the determined LOQ concentration. The accuracy and precision at this level must meet pre-defined criteria.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1

  • LOQ: S/N ratio ≥ 10:1, with acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., recovery 80-120%).

Robustness

Why it's critical: Robustness demonstrates the method's reliability during normal, routine use, where small variations in operational parameters are inevitable.[16] It provides confidence that the method will not fail when transferred between labs or when minor environmental changes occur.

Caption: Robustness Testing Parameters.

Experimental Protocol:

  • Prepare a system suitability solution and a standard sample of PCMX.

  • Analyze the samples under the nominal method conditions.

  • Analyze the samples again while deliberately varying one parameter at a time (as shown in the diagram above).

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the quantitative result.

Acceptance Criteria:

  • System suitability criteria must be met under all tested variations.

  • The quantitative result should not deviate significantly from the nominal condition (e.g., < 2% difference).

Conclusion: A Self-Validating System

By systematically executing these validation studies, you build a self-validating system. The specificity study proves you are measuring the correct analyte. Linearity and range define the boundaries of reliable measurement. Accuracy confirms you are close to the true value, while precision demonstrates the result is repeatable. Finally, robustness proves the method can withstand the minor variations of day-to-day laboratory work.

This comprehensive validation package, grounded in the principles of ICH Q2(R1), provides irrefutable evidence that your HPLC method for 4-Chloro-3-isopropylphenol is suitable for its intended purpose, ensuring the quality and safety of the products you analyze.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link][4]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link][17]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link][18]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][5]

  • Title: HPLC method development and validation: an overview Source: SciSpace URL: [Link][16]

  • Title: HPLC Development Method and Validation Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link][9]

  • Title: ICH Harmonized Guideline Q2R1 (2005) Validation of Analytical Procedures: Text and Methodology (ICH Q2 (R1)) Source: Scientific Research Publishing URL: [Link][6]

  • Title: Development and validation of the RP-HPLC method for quantification of tavaborole Source: RSC Advances URL: [Link][12]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link][13]

  • Title: Chloroxylenol USP Testing Source: SGS Polymer Solutions URL: [Link][1]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Veeprho URL: [Link][14]

  • Title: (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: ResearchGate URL: [Link][7]

  • Title: (PDF) Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation Source: ResearchGate URL: [Link][8]

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link][15]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link][10]

  • Title: System suitability Requirements for a USP HPLC Method Source: MicroSolv Technology Corporation URL: [Link][11]

  • Title: Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation Source: RSC Publishing URL: [Link][2][19]

  • Title: Chlorocresol and chloroxylenol - Evaluation statement Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link][3]

Sources

FTIR spectrum interpretation of 4-Chloro-3-isopropylphenol vs thymol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Characterization of Thymol vs. 4-Chloro-3-isopropylphenol

Executive Summary & Strategic Context

In the development of antimicrobial agents and preservatives, distinguishing between alkyl-phenols (like Thymol) and their halogenated derivatives (such as 4-Chloro-3-isopropylphenol) is a critical Quality Control (QC) checkpoint. While Thymol is a naturally occurring monoterpenoid phenol used widely in pharmaceuticals, its chlorinated analogs often exhibit enhanced bactericidal potency but distinct toxicity profiles.

This guide provides a definitive technical framework for differentiating these two molecules using Fourier Transform Infrared (FTIR) spectroscopy. The core differentiation rests not on the generic phenolic signals, but on the fingerprint region (600–1500 cm⁻¹) , specifically the identification of the Carbon-Chlorine (C-Cl) stretching vibration and the shift in aromatic substitution patterns.

Structural Basis of Spectral Differences

To interpret the spectra accurately, we must first map the molecular physics that drive the vibrational changes.

  • Thymol (2-isopropyl-5-methylphenol): A trisubstituted benzene ring containing a hydroxyl group (-OH), an isopropyl group, and a methyl group.[1]

  • 4-Chloro-3-isopropylphenol: A trisubstituted phenol where the methyl group is absent (or replaced), and a chlorine atom is introduced at the para position relative to the hydroxyl (assuming standard numbering for this specific isomer).

Key Physical Shifts:

  • Mass Effect: The introduction of Chlorine (35.5 amu) significantly increases the reduced mass of the oscillating system compared to a Methyl group (15 amu), shifting specific skeletal vibrations to lower frequencies.

  • Inductive Effect (-I): Chlorine is electronegative. It withdraws electron density from the aromatic ring, increasing the acidity of the phenolic -OH and altering the force constants of the ring carbon bonds.

StructureComparison cluster_0 Thymol (C10H14O) cluster_1 4-Chloro-3-isopropylphenol (C9H11ClO) T_Ring Aromatic Ring T_OH Phenolic -OH (3200-3400 cm⁻¹) T_Ring->T_OH T_Me Methyl Group (2960, 1380 cm⁻¹) T_Ring->T_Me T_iPr Isopropyl Group (Gem-dimethyl doublet) T_Ring->T_iPr C_Cl Chlorine Atom (1050-1090 & 700-750 cm⁻¹) T_Me->C_Cl Substitution Difference C_Ring Aromatic Ring (Polarized by Cl) C_OH Phenolic -OH (Acidic shift) C_Ring->C_OH C_Ring->C_Cl PRIMARY MARKER C_iPr Isopropyl Group C_Ring->C_iPr

Figure 1: Structural comparison highlighting the functional group interchange responsible for primary spectral shifts.

Experimental Protocol: Self-Validating Workflow

For reproducible results, we utilize Attenuated Total Reflectance (ATR) due to the crystalline nature of these phenols.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Crystal. Resolution: 4 cm⁻¹.[2][3] Scans: 32 (Screening) or 64 (High Definition).

Step-by-Step Methodology
  • Background Acquisition: Clean the crystal with isopropanol. Collect an air background spectrum to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O artifacts.

  • Sample Preparation:

    • Solid Samples: Place ~5 mg of the crystalline powder on the ATR crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for the 600–1000 cm⁻¹ region).

    • Liquid/Melt: If the sample is low-melting, ensure it covers the crystal entirely.

  • Acquisition & Processing:

    • Collect the sample spectrum.[4][5]

    • Apply ATR Correction (if quantitative comparison of peak ratios is required).

    • Baseline correct only if significant drift is observed.

  • Validation Check (The "Trust" Step):

    • Check 1: Is the C-H stretch region (2800–3000 cm⁻¹) absorbance between 0.1 and 1.0? (Prevents saturation).[6]

    • Check 2: Are the CO₂ doublets at 2350 cm⁻¹ minimized?

Detailed Spectral Interpretation

This section breaks down the spectrum into three critical zones.

Zone 1: High Frequency (2800 – 3600 cm⁻¹)
  • O-H Stretching (3200–3500 cm⁻¹):

    • Thymol: Broad band centered ~3230–3350 cm⁻¹ due to intermolecular Hydrogen bonding.

    • 4-Chloro-3-isopropylphenol: The Chlorine atom withdraws electrons, making the phenol more acidic. This often strengthens the H-bond network, potentially broadening this peak further or shifting it slightly to lower wavenumbers (red shift) compared to Thymol.

  • C-H Stretching (2850–2980 cm⁻¹):

    • Both molecules exhibit strong sp³ C-H stretches from the isopropyl group.

    • Differentiation: Thymol has an extra methyl group. While subtle, the intensity ratio of the methyl asymmetric stretch (~2960 cm⁻¹) to the methylene stretches may differ, but this is not a reliable primary identifier.

Zone 2: The Fingerprint Region (600 – 1500 cm⁻¹) – The "Smoking Gun"

This is where the definitive identification occurs.

  • Aryl-Chlorine Stretch (1000–1100 cm⁻¹ & 600–800 cm⁻¹):

    • Thymol: ABSENT. Thymol is transparent in the specific regions where C-Cl bonds absorb.

    • 4-Chloro-3-isopropylphenol:

      • Primary Band: Look for a sharp, distinct band between 1050–1090 cm⁻¹ . This corresponds to the in-plane vibration of the aromatic Ring-Cl bond.

      • Secondary Band: A strong band in the 700–750 cm⁻¹ region (C-Cl stretching/bending).

  • Methyl Deformation (1380 cm⁻¹):

    • Thymol: Shows a characteristic "doublet" or split peak at ~1380 cm⁻¹ and ~1360 cm⁻¹ caused by the gem-dimethyl structure of the isopropyl group AND the isolated methyl group.

    • 4-Chloro-3-isopropylphenol: Still possesses the isopropyl doublet, but lacks the contribution from the isolated ring-methyl. The shape of the 1380 cm⁻¹ envelope will appear "cleaner" or less complex than Thymol.

Zone 3: Aromatic Out-of-Plane (OOP) Bending (600 – 900 cm⁻¹)

The substitution pattern dictates the OOP bending peaks.

  • Thymol (1,2,5-substitution): Typically shows a strong band at 810–820 cm⁻¹ (corresponding to 2 adjacent hydrogens on the ring) and a weaker band for the isolated hydrogen.

  • 4-Chloro-3-isopropylphenol (1,3,4-substitution):

    • The substitution pattern is different (OH at 1, iPr at 3, Cl at 4).

    • This leaves an isolated H at position 2, and two adjacent H's at 5 and 6.

    • Result: You will still see the "2 adjacent H" band (~800–830 cm⁻¹), but the exact position will shift due to the heavy Chlorine atom dampening the ring vibration.

Data Summary Table

Functional GroupVibration ModeThymol (cm⁻¹)4-Chloro-3-isopropylphenol (cm⁻¹)Diagnostic Value
Phenolic -OH Stretch (H-bonded)3230–3350 (Broad)3200–3350 (Broad)Low (Similar)
Aromatic C-H Stretch3000–3100 (Weak)3000–3100 (Weak)Low
Alkyl C-H Stretch (sp³)2860–2960 (Strong)2860–2960 (Strong)Low
Aromatic Ring C=C Ring Stretch~1620, 1585~1580–1600 (Shifted)Medium
Methyl/Isopropyl C-H Bending~1380 (Complex)~1380 (Simpler doublet)Medium
Aryl Chloride C-Cl In-Plane ABSENT 1050–1090 (Distinct) HIGH (Primary ID)
Aryl Chloride C-Cl Stretch ABSENT 700–750 (Strong) HIGH (Primary ID)
OOP Bending Ar-H Deformation~810 (2 adj H)~815–830 (2 adj H)Medium (Pattern shift)

Decision Logic for Identification

Use this logic flow to interpret your unknown spectrum.

DecisionTree Start Start: Unknown Spectrum CheckOH Check 3200-3400 cm⁻¹ Is there a broad OH band? Start->CheckOH CheckCl Check 1050-1090 cm⁻¹ & 700-750 cm⁻¹ Are there sharp, strong bands here? CheckOH->CheckCl Yes (Phenol confirmed) ResultUnk Result: Unknown / Impurity CheckOH->ResultUnk No (Not a phenol) ResultT Result: THYMOL (No Cl bands, strong Methyl signals) CheckCl->ResultT No (C-Cl Absent) ResultC Result: 4-CHLORO-3-ISOPROPYLPHENOL (Distinct C-Cl bands present) CheckCl->ResultC Yes (C-Cl Present) CheckFinger Check 800-900 cm⁻¹ Analyze OOP Pattern

Figure 2: Spectral decision tree for rapid identification.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Thymol (CAS 89-83-8). NIST Standard Reference Database 69: NIST Chemistry WebBook.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for C-Cl and Ar-H OOP assignments).
  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-chloro-3-methylphenol (Chlorocresol - Structural Analog). NIST Standard Reference Database.[3] [Link]

    • Note: Referenced for comparative Aryl-Cl vibrational modes in the absence of a direct public library spectrum for the specific 3-isopropyl isomer.
  • PubChem. Thymol Compound Summary. National Center for Biotechnology Information. [Link]

Sources

A Comparative Bioassay of 4-Chloro-3-isopropylphenol Against Standard Antibiotics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, phenolic compounds have garnered significant interest. This guide provides a detailed comparative analysis of the antimicrobial efficacy of 4-Chloro-3-isopropylphenol, a halogenated phenol, against a panel of standard, clinically relevant antibiotics. By presenting side-by-side data derived from established bioassay methodologies, this document aims to equip researchers with the foundational knowledge to evaluate the potential of this compound in various antimicrobial applications.

Introduction: The Imperative for Novel Antimicrobial Discovery

The rise of multidrug-resistant organisms presents a formidable challenge to global health. This has spurred research into alternative antimicrobial compounds that may exhibit novel mechanisms of action, overcoming existing resistance pathways. 4-Chloro-3-isopropylphenol, also known as 4-isopropyl-3-methylphenol or o-Cymen-5-ol, is a synthetic phenolic compound recognized for its broad-spectrum antimicrobial properties.[1][2] It is utilized as a preservative in cosmetics and personal care products, demonstrating efficacy against a variety of bacteria, yeasts, and molds.[3] Understanding its antimicrobial potency in direct comparison to established antibiotics is a critical step in assessing its broader therapeutic or disinfectant potential.

This guide will delineate the standardized methodologies for such a comparison, present available data on its efficacy, and contextualize these findings by examining the distinct mechanisms of action of both the phenolic compound and the selected standard antibiotics.

Comparative Bioassay: Methodologies and Rationale

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[4][5] For this comparative analysis, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the selected bioassay.

The Principle of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6] It is a quantitative measure of the potency of an antimicrobial agent against a particular microbe and serves as a foundational metric in the evaluation of new compounds.

Experimental Workflow: Broth Microdilution Assay

The following protocol is a detailed, step-by-step methodology for determining the MIC of 4-Chloro-3-isopropylphenol and standard antibiotics against a panel of clinically relevant microorganisms.

Step 1: Preparation of Microbial Inoculum

  • Rationale: A standardized microbial population is crucial for consistent and comparable MIC results.

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Further dilute this suspension to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 2: Preparation of Antimicrobial Dilutions

  • Rationale: A serial dilution series provides a gradient of antimicrobial concentrations to precisely determine the MIC.

  • Procedure:

    • Prepare a stock solution of 4-Chloro-3-isopropylphenol and each standard antibiotic in an appropriate solvent.

    • Perform a two-fold serial dilution in a 96-well microtiter plate using a suitable growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

Step 3: Inoculation and Incubation

  • Rationale: Co-incubation of the microbes with the antimicrobial agents allows for the assessment of growth inhibition.

  • Procedure:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (microbes, no antimicrobial) and a sterility control well (broth, no microbes).

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

Step 4: Determination of MIC

  • Rationale: Visual or spectrophotometric assessment of microbial growth determines the lowest concentration that inhibits growth.

  • Procedure:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth_Microdilution_Workflow cluster_assay Assay cluster_analysis Analysis Inoculum Standardize Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare 2-fold Serial Dilutions of Antimicrobial Agents Dilutions->Inoculate Incubate Incubate at 35-37°C (16-20 hours) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC MoA_Comparison cluster_phenol 4-Chloro-3-isopropylphenol cluster_penicillin Penicillin (β-Lactam) cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) cluster_tetracycline Tetracycline Phenol_Target Cell Membrane Phenol_Action Disruption of Membrane Integrity & Proton Motive Force Phenol_Target->Phenol_Action Penicillin_Target Penicillin-Binding Proteins (PBPs) Penicillin_Action Inhibition of Peptidoglycan Cross-linking Penicillin_Target->Penicillin_Action Cipro_Target DNA Gyrase & Topoisomerase IV Cipro_Action Inhibition of DNA Replication Cipro_Target->Cipro_Action Tetra_Target 30S Ribosomal Subunit Tetra_Action Inhibition of Protein Synthesis Tetra_Target->Tetra_Action

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 4-Chloro-3-isopropylphenol Detection Limits

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and validating the detection limits of 4-Chloro-3-isopropylphenol through inter-laboratory comparison. As a crucial biocide and preservative in cosmetics and other industrial products, ensuring consistent and accurate quantification of 4-Chloro-3-isopropylphenol at trace levels is paramount for regulatory compliance and product safety.[1] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and cosmetic industries, offering both theoretical grounding and practical, actionable protocols.

The Analytical Imperative: Why Validate 4-Chloro-3-isopropylphenol Detection?

4-Chloro-3-isopropylphenol, an isomer of the widely used cosmetic preservative o-Cymen-5-ol (IPMP), functions as a potent antimicrobial agent.[1] Its presence in formulations must be carefully controlled; it needs to be concentrated enough to be effective, yet remain below levels that could cause adverse effects. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. An inter-laboratory validation, or round-robin study, is the pinnacle of this process, demonstrating that a method is not only repeatable and accurate within one lab but also reproducible across different labs, equipment, and analysts.

Choosing the Right Tool: A Comparison of Analytical Technologies

The detection of chlorophenolic compounds is typically approached with two primary analytical techniques: HPLC and GC-MS. The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Often paired with a Diode Array Detector (DAD) or UV detector, HPLC is a robust and widely accessible technique for quantifying phenolic compounds. It excels in separating non-volatile analytes from complex matrices like creams and lotions. For enhanced sensitivity and specificity, a Fluorescence Detector (FLD) or a Mass Spectrometer (MS) can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional sensitivity and specificity, making it ideal for trace-level detection and confirmation.[2] However, phenolic compounds often require a derivatization step to increase their volatility and improve their chromatographic peak shape, which can add complexity to the sample preparation process.

For the purpose of this guide, we will focus on developing a validation protocol for an HPLC-UV method due to its widespread use and applicability.

Performance Benchmarks: Learning from a Validated Analog

In the absence of direct validation data for 4-Chloro-3-isopropylphenol, we can establish realistic performance expectations by examining a validated HPLC method for the structurally similar compound, 4-Chloro-3-methylphenol (CMP). A study developed a rapid HPLC method for CMP, providing a valuable benchmark for key validation parameters.[3]

Table 1: Single-Laboratory Validation Performance for 4-Chloro-3-methylphenol via HPLC[3]

Validation ParameterResultCausality and Implication
Linearity Range 62.5 - 2,500 ng/mLThe method is effective over a wide range of concentrations, crucial for analyzing both trace residues and higher concentrations in formulated products.
Correlation Coefficient (r²) >0.999A high correlation coefficient indicates a strong linear relationship between concentration and detector response, which is fundamental for accurate quantification.
Limit of Detection (LOD) 20 ng/mLThis is the lowest concentration that can be reliably distinguished from background noise, defining the method's ultimate sensitivity.
Limit of Quantitation (LOQ) 62.5 ng/mLThis is the lowest concentration that can be quantified with acceptable precision and accuracy, representing the practical lower limit for reporting a numerical value.
Precision (%RSD) < 6%A low Relative Standard Deviation demonstrates that repeated measurements of the same sample yield consistent results, indicating high method precision.
Recovery > 92%High recovery shows that the sample preparation and extraction process is efficient, ensuring that the measured amount accurately reflects the true amount in the sample.

These benchmarks provide a solid foundation. An inter-laboratory study for 4-Chloro-3-isopropylphenol would aim to demonstrate that multiple laboratories can achieve similarly robust results, particularly in terms of LOD and LOQ.

A Blueprint for Confidence: Designing the Inter-Laboratory Validation Study

An inter-laboratory study is a collaborative experiment designed to assess the performance of an analytical method when used by different laboratories. The primary goal is to determine the method's reproducibility.

Key Validation Parameters

According to international guidelines such as ICH Q2(R1), a comprehensive method validation encompasses several performance characteristics.[4] In an inter-laboratory study for detection limits, the most critical parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. Each lab must demonstrate no interference from blank matrices at the retention time of 4-Chloro-3-isopropylphenol.

  • Limit of Detection (LOD): Typically determined by analyzing a series of low-concentration samples and calculating the concentration that yields a signal-to-noise ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy, often established at a signal-to-noise ratio of 10:1.

  • Reproducibility: The precision of the method across different laboratories. This is evaluated by comparing the mean results, standard deviations, and relative standard deviations (RSD) obtained by each participating lab on identical, centrally prepared samples.

Workflow for Inter-Laboratory Validation

The process involves careful planning, execution by participating laboratories, and centralized statistical analysis.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Protocol (Method, Analytes, Concentrations) P2 Select Participating Labs (Minimum 5-8 recommended) P1->P2 P3 Prepare & Distribute Homogeneous Samples (Blanks, Spiked Samples at near-LOQ levels) P2->P3 L1 Each Lab Receives Samples & Protocol P3->L1 L2 Labs Perform Analysis as per Protocol (System Suitability, Calibration, Sample Analysis) L1->L2 L3 Determine Lab-Specific LOD & LOQ L2->L3 L4 Report Results to Coordinating Body L3->L4 D1 Centralized Statistical Analysis (Outlier tests, ANOVA, Z-Scores) L4->D1 D2 Calculate Reproducibility Standard Deviation (S_R) D1->D2 D3 Establish Consensus LOD & LOQ D2->D3 D4 Issue Final Validation Report D3->D4

Caption: Inter-laboratory validation workflow.

In the Trenches: Detailed Protocol for HPLC-UV Detection Limit Determination

This section provides a detailed, self-validating protocol for a single laboratory to determine the LOD and LOQ of 4-Chloro-3-isopropylphenol. This protocol would be distributed to all participating laboratories in an inter-laboratory study.

Objective

To determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 4-Chloro-3-isopropylphenol in a representative cosmetic matrix (e.g., a simple lotion base) using reversed-phase HPLC with UV detection.

Materials and Reagents
  • 4-Chloro-3-isopropylphenol analytical standard (≥98.0% purity)

  • HPLC-grade Acetonitrile and Methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Phosphoric acid or Formic acid for pH adjustment

  • Representative placebo cosmetic matrix (lotion base without the active ingredient)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a UV/DAD detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Experimental Workflow Diagram

G A 1. Standard Preparation Prepare 1 mg/mL stock in Methanol. Create serial dilutions (e.g., 0.01-10 µg/mL) in mobile phase. E 5. Calibration Curve Inject standards from low to high concentration. Plot peak area vs. concentration. Verify r² > 0.995. A->E B 2. Sample Preparation Weigh 1g of placebo matrix. Spike with known low concentrations of stock solution. Extract with Acetonitrile, vortex, and centrifuge. F 6. Sample Analysis Filter extracted samples (0.45 µm). Inject blank matrix, and spiked samples (n=6 for each level). B->F C 3. HPLC System Setup Column: C18 (150x4.6mm, 5µm) Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid Flow Rate: 1.0 mL/min Detection λ: ~280 nm D 4. System Suitability Test (SST) Inject mid-concentration standard (e.g., 5 µg/mL) 5 times. Check %RSD for peak area and retention time (<2%). C->D D->E E->F G 7. Data Analysis & Calculation Determine Signal-to-Noise (S/N) for low-level spikes. LOD = Concentration with S/N ≈ 3 LOQ = Concentration with S/N ≈ 10 F->G

Caption: HPLC-UV workflow for LOD/LOQ determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 4-Chloro-3-isopropylphenol standard and dissolve in a 25 mL volumetric flask with methanol. Rationale: Methanol is a suitable solvent for phenolic compounds and is compatible with reversed-phase HPLC.

    • Working Standards: Perform serial dilutions of the stock standard with the mobile phase to create a series of calibration standards ranging from approximately 50 µg/mL down to an expected LOD of ~0.02 µg/mL (20 ng/mL).

  • Sample Preparation (Spiked Matrix):

    • Accurately weigh 1.0 g of the placebo lotion base into a centrifuge tube.

    • Spike the placebo with a small volume of a working standard to achieve final concentrations around the expected LOQ (e.g., 0.05, 0.075, and 0.1 µg/g). Prepare at least 6 replicates for each concentration.

    • Add 10 mL of Acetonitrile. Vortex vigorously for 2 minutes to extract the analyte. Rationale: Acetonitrile is an effective protein precipitant and extraction solvent for many cosmetic matrices.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution with Acetonitrile and water (acidified to pH ~3 with 0.1% phosphoric acid) at a ratio of 60:40 (v/v). Rationale: Acidifying the mobile phase keeps phenolic compounds in their protonated state, ensuring sharp, symmetrical peaks and consistent retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 280 nm. Rationale: Phenolic compounds typically exhibit strong UV absorbance around this wavelength.

  • Analysis Sequence and Validation:

    • System Suitability: Begin the run by injecting a mid-range standard (e.g., 5 µg/mL) five times. The %RSD for peak area and retention time must be ≤ 2.0%. This confirms the system is performing correctly before sample analysis.

    • Calibration: Inject the calibration standards from lowest to highest concentration.

    • Analysis: Inject the blank matrix extract to confirm no interfering peaks. Then, inject the prepared spiked samples.

  • Calculating LOD and LOQ:

    • The LOD and LOQ will be determined based on the signal-to-noise ratio (S/N).

    • LOD: The concentration of analyte that results in a peak with a S/N ratio of 3:1.

    • LOQ: The concentration of analyte that results in a peak with a S/N ratio of 10:1. The precision (%RSD) for replicate injections at the LOQ should also be acceptable (typically ≤ 10%).

Conclusion: Achieving Methodological Harmony

The validation of detection limits for active ingredients like 4-Chloro-3-isopropylphenol is a non-negotiable aspect of quality control in regulated industries. While a dedicated public inter-laboratory study for this specific compound is not yet available, a robust validation can be designed and executed using established principles and by benchmarking against structurally similar molecules. By adopting a systematic approach encompassing careful planning, a well-defined analytical protocol, and rigorous statistical evaluation, laboratories can collaboratively establish a reproducible and reliable method. This ensures that products are not only safe and effective but that the data supporting them is defensible and consistent, regardless of where it was generated.

References

  • Zheng, Y., et al. (2021). Analysis of Prohibited and Restricted Ingredients in Cosmetics. Available at: [Link]

  • Olawade, et al. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. Available at: [Link]

  • Unilong Industry. (2023). Do You Know 4-ISOPROPYL-3-METHYLPHENOL? Available at: [Link]

  • Apostol, I., & Kelner, D. (2009). Analytical Method Validation for Biopharmaceuticals. Available at: [Link]

  • Zang, L. Y., Barbero, A. M., & Frasch, H. F. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. The Open Analytical Chemistry Journal, 4, 10-17. Available at: [Link]

  • Organomation. GC-MS Sample Preparation. Available at: [Link]

  • Zang, L. Y., et al. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. ResearchGate. Available at: [Link]

  • de Kruijf, N., et al. (1989). Determination of preservatives in cosmetic products. II. High-performance liquid chromatographic identification. Journal of Chromatography A, 469, 317-328. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • Frasch, H.F., et al. (2007). In Vitro Dermal Penetration of 4-Chloro-3-Methylphenol from Commercial Metal Working Fluid and Aqueous Vehicles. Request PDF. Available at: [Link]

  • Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec? Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 4-Chloro-3-isopropylphenol from its Structural Isomers via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Isomeric Specificity

In pharmaceutical development and chemical safety assessment, the precise identification of a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the arrangement of atoms—can exhibit vastly different toxicological, pharmacological, and kinetic profiles. 4-Chloro-3-isopropylphenol (C₉H₁₁ClO) and its isomers, such as 4-chloro-2-isopropylphenol or 2-chloro-4-isopropylphenol, present a classic analytical challenge. While standard mass spectrometry (MS) will confirm their shared molecular weight (170.64 g/mol ), it is the nuanced interpretation of fragmentation patterns, coupled with robust chromatographic separation, that provides the definitive identification required for rigorous scientific and regulatory standards.

This guide provides an in-depth, experience-driven methodology for distinguishing 4-chloro-3-isopropylphenol from its structural isomers. We will move beyond rote procedure to explore the causal chemical principles that govern isomeric differentiation in the mass spectrometer, ensuring that the protocols described are not just procedural, but self-validating.

The Foundational Strategy: GC-MS for Unambiguous Identification

Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) is the cornerstone of this analysis. The power of this technique lies in its dual-stage specificity:

  • Gas Chromatography (GC): Provides temporal separation of isomers based on their differing physicochemical properties, primarily boiling point and polarity. This turns a complex mixture into a series of pure components presented sequentially to the detector.

  • Mass Spectrometry (MS): Acts as a highly specific detector, generating a reproducible fragmentation "fingerprint" for each separated component, allowing for confident identification.

The successful application of GC-MS for this purpose is not merely about using the instrument, but about making informed choices in methodology.

Section 1: The First Dimension of Specificity: Chromatographic Separation

The initial and most critical step is to achieve baseline chromatographic resolution of the isomers. Co-elution renders mass spectral deconvolution complex and potentially ambiguous. The choice of the GC column and temperature program is therefore a decision rooted in predictive chemistry.

Experimental Protocol: Optimized GC Method
  • Column Selection: A mid-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms or equivalent), is the logical starting point. This stationary phase separates based on a combination of boiling point and subtle polarity differences, which is ideal for substituted phenols.

  • Sample Preparation: Dissolve the sample mixture in a high-purity solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

  • Injection: Use a 1 µL splitless injection to ensure maximum analyte transfer to the column for trace-level analysis. Set the injector temperature to 250°C to ensure rapid and complete volatilization.

  • Carrier Gas: Use helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes. This initial hold allows for sharp peak focusing at the head of the column.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C. This ramp rate is typically sufficient to separate isomers with slight boiling point differences.

    • Final Hold: Hold at 280°C for 5 minutes to ensure all components are eluted from the column.

  • MS Transfer Line: Maintain the transfer line temperature at 280°C to prevent any cold spots and subsequent peak broadening.

This protocol is designed to be a self-validating system. Consistent retention times for each isomer across multiple runs, coupled with symmetrical peak shapes, provide confidence in the separation's robustness.

Logical Workflow for Isomer Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Isomer Mixture Standard Internal Standard Addition (Optional, for Quantitation) Sample->Standard Dilution Dilution in Dichloromethane Standard->Dilution Injector GC Injection (250°C) Dilution->Injector Column Chromatographic Separation (DB-5ms Column) Injector->Column Ionization Electron Ionization (70 eV) Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) - Identify Retention Times Detector->Chromatogram Spectra Extract Mass Spectra - For Each Chromatographic Peak Chromatogram->Spectra Comparison Compare Fragmentation - Library Search (NIST) - Manual Interpretation Spectra->Comparison

Caption: GC-MS workflow from sample preparation to data analysis.

Section 2: The Second Dimension of Specificity: Mass Spectral Fingerprinting

Once separated, the isomers enter the ion source. In standard EI-MS, a 70 eV electron beam provides sufficient energy to not only ionize the molecule but also to induce predictable, structure-dependent fragmentation. Aromatic compounds like phenols tend to produce a strong molecular ion peak due to the stability of the benzene ring.[1]

The Molecular Ion (M•+): A Self-Validating Starting Point

For 4-chloro-3-isopropylphenol, the molecular ion (M•+) will appear at a mass-to-charge ratio (m/z) of 170. However, the first step in validation is to look for the chlorine isotope pattern .[2] Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[3] This results in two peaks for any chlorine-containing ion:

  • M•+ peak: at m/z 170 (containing ³⁵Cl)

  • M+2 peak: at m/z 172 (containing ³⁷Cl)

The key diagnostic feature is that the intensity of the M+2 peak will be approximately one-third that of the M•+ peak.[4] This 3:1 ratio is a non-negotiable hallmark for a molecule containing a single chlorine atom and serves as an internal quality check for any spectrum purported to be from a chloroisopropylphenol isomer.[5]

Key Fragmentation Pathways: The Basis of Distinction

The true differentiation between isomers comes from the relative abundances of their fragment ions. The substitution pattern on the aromatic ring directly influences which bonds are most likely to break.

1. Benzylic Cleavage (Loss of •CH₃, M-15): This is one of the most common and diagnostically significant fragmentation pathways for alkyl-substituted aromatic compounds.[6] The isopropyl group provides a favorable site for the loss of a methyl radical (•CH₃), forming a stable secondary benzylic carbocation.

  • [M - 15]⁺ Ion: For all isomers, this will result in a prominent ion at m/z 155 . The stability of the resulting cation makes this a major fragmentation route. This fragment will also exhibit a corresponding M+2 peak at m/z 157, confirming the retention of the chlorine atom.

2. Loss of Propylene (C₃H₆) via McLafferty-type Rearrangement: While less common for phenols compared to carbonyl compounds, a rearrangement involving the transfer of a hydrogen from the isopropyl group to the phenolic oxygen, followed by the elimination of a neutral propylene molecule, is possible.

  • [M - 42]⁺ Ion: This would produce an ion corresponding to 4-chlorophenol at m/z 128 . The intensity of this peak can be highly dependent on the steric environment around the hydroxyl and isopropyl groups.

3. The "Ortho Effect": A Key Differentiator

The "ortho effect" is a well-documented phenomenon in mass spectrometry where adjacent functional groups on an aromatic ring interact during fragmentation, leading to unique pathways not observed in meta or para isomers.[7] For an isomer like 2-chloro-4-isopropylphenol or 4-chloro-2-isopropylphenol , the proximity of the chloro and isopropyl groups can facilitate unique rearrangements or neutral losses (e.g., loss of HCl or a C₃H₇ radical) that are sterically hindered or electronically unfavorable in the target analyte, 4-chloro-3-isopropylphenol (a meta-substituted isomer). For example, an ortho arrangement can sometimes promote the elimination of HCl, which would be less favorable from a meta or para arrangement.

Predicted Fragmentation Comparison
Ion (m/z)DescriptionExpected Relative Intensity for 4-Chloro-3-isopropylphenol Rationale & Distinguishing Potential
172/170 M+2 / M•+Moderate to StrongConfirms molecular weight and presence of one chlorine atom (3:1 ratio).
157/155 [M-CH₃]⁺Very Strong (likely Base Peak) Loss of a methyl group to form a stable secondary benzylic cation is highly favorable.[6]
137 [M-Cl]⁺LowLoss of the chlorine radical is possible but generally less favored than benzylic cleavage.
128 [M-C₃H₆]⁺Low to ModerateLoss of propylene via rearrangement. Its intensity may vary significantly between isomers.
91 [C₇H₇]⁺LowTropylium ion, a common fragment in alkylbenzenes, formed after loss of both Cl and OH.

For an ortho isomer (e.g., 4-chloro-2-isopropylphenol), one might predict a higher relative intensity for fragments resulting from direct interaction, such as the loss of the entire isopropyl group or HCl, compared to the meta-oriented 4-chloro-3-isopropylphenol.

Fragmentation Pathway of 4-Chloro-3-isopropylphenol

Fragmentation M M•+ (m/z 170/172) 4-Chloro-3-isopropylphenol F155 [M-15]+ (m/z 155/157) Benzylic Cation M->F155 - •CH₃ F137 [M-35]+ (m/z 135) Isopropylphenol Cation M->F137 - •Cl F128 [M-42]+ (m/z 128/130) Chlorophenol Cation M->F128 - C₃H₆

Caption: Key fragmentation pathways for 4-chloro-3-isopropylphenol.

Conclusion: A Synthesis of Separation and Spectral Interpretation

Distinguishing 4-chloro-3-isopropylphenol from its structural isomers is a task that demands more than just sophisticated instrumentation; it requires a deep understanding of the chemical principles at play. The definitive identification rests on a two-pillar approach:

  • Unambiguous chromatographic separation , which isolates each isomer before it enters the mass spectrometer.

  • Critical analysis of the resulting mass spectra , with a focus on self-validating features like the chlorine isotope pattern and the subtle, structure-dependent differences in fragment ion abundances, particularly those influenced by effects such as benzylic cleavage and ortho-interactions.

By combining a robust, well-reasoned GC method with a nuanced interpretation of mass spectral data, researchers can confidently and defensibly distinguish these challenging isomers, ensuring data integrity in drug development and chemical analysis.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Dudek, G., & Główka, M. L. (2007). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. In Current Organic Chemistry, 11(1), 3-21. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (1998). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. In Journal of Chromatography A, 805(1-2), 299-308. Retrieved from [Link]

  • Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

  • Chemistry Catalyst. (2024). UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Fragmentgram of 4-Alkylphenols and Internal Standard Concentration. Retrieved from [Link]

  • Mass Spectrometry Solutions. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

  • Traynham, J. G., & Schmidt, A. R. (1970). Nuclear magnetic resonance studies of ortho-substituted phenols in dimethyl sulfoxide solutions. Electronic effects of ortho substituents. In The Journal of Organic Chemistry, 35(10), 3422-3426. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. In Foods, 5(4), 90. Retrieved from [Link]

  • Mrs Burton's Chemistry. (2016). MS fragmentation patterns. Retrieved from [Link]

  • Agilent Technologies. (2021). Analysis of Free Volatile Phenols in Smoke-impacted Wines using GC/MS. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • mzCloud. (2018). 4 Chloro 3 methylphenol. Retrieved from [Link]

  • Hindawi. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Prakash Organic Chemistry. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

  • Metware Biotechnology. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

  • MDPI. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

Sources

Evaluating 4-Chloro-3-isopropylphenol (CIPP) in Preservative Challenge Tests: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating 4-Chloro-3-isopropylphenol Performance in Preservative Challenge Tests Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of antimicrobial preservation, 4-Chloro-3-isopropylphenol (CIPP; CAS 14200-19-2) represents a potent phenolic agent, structurally homologous to the widely used Chlorocresol (4-chloro-3-methylphenol) and Chlorothymol . While Chlorocresol is a pharmacopoeial standard, the substitution of the methyl group with a more lipophilic isopropyl moiety in CIPP theoretically enhances membrane partitioning, potentially lowering Minimum Inhibitory Concentrations (MICs) against resistant Gram-positive organisms.

This guide provides a rigorous framework for evaluating CIPP against industry benchmarks. It moves beyond generic protocols, offering a self-validating system for determining preservative efficacy (PET) compliant with USP <51> and EP 5.1.3 standards, while addressing the specific solubility and neutralization challenges inherent to lipophilic phenols.

Chemical Profile & Mechanism of Action[1]

Structural Logic

CIPP belongs to the halogenated phenol class. Its antimicrobial activity is dictated by the balance between its hydrophilic hydroxyl group and its lipophilic chlorinated aromatic ring.

  • Lipophilicity: The isopropyl group at the meta position (relative to the chlorine) significantly increases the partition coefficient (LogP) compared to Chlorocresol. This facilitates deeper insertion into the bacterial phospholipid bilayer.

  • Acidity: The electron-withdrawing chlorine atom enhances the acidity of the phenolic hydroxyl, aiding in proton exchange across membranes.

Mechanism: The Proton Motive Force Collapse

Unlike electrophilic preservatives (e.g., isothiazolinones) that react with thiols, CIPP acts as a membrane-active uncoupler.

Figure 1: Mechanism of Action – Phenolic Uncoupling

Mechanism CIPP CIPP (Non-ionized) Membrane Bacterial Membrane (Lipid Bilayer) CIPP->Membrane Partitioning (High LogP) Insertion Intercalation into Acyl Chains Membrane->Insertion Disruption Membrane Expansion & Fluidity Change Insertion->Disruption Structural Destabilization Leakage Ion Leakage (K+, H+) Disruption->Leakage Loss of Barrier Function Death Cell Death (PMF Collapse) Leakage->Death ATP Depletion

Caption: CIPP partitions into the lipid bilayer, disrupting membrane packing and dissipating the Proton Motive Force (PMF) essential for ATP synthesis.

Comparative Efficacy Analysis

To objectively evaluate CIPP, it must be benchmarked against its structural analog (Chlorocresol) and a modern broad-spectrum standard (Phenoxyethanol).

Table 1: Comparative Profile of CIPP vs. Alternatives

Feature4-Chloro-3-isopropylphenol (CIPP) Chlorocresol (PCMC) Phenoxyethanol
CAS Number 14200-19-259-50-7122-99-6
Structure Phenol, Cl, IsopropylPhenol, Cl, MethylGlycol ether
Lipophilicity High (Est. LogP ~3.5)Moderate (LogP ~3.0)Low (LogP ~1.2)
Target Spectrum Broad; Enhanced Gram(+)Broad; BalancedWeak Gram(-); requires boosters
Est. MIC (S. aureus) 100–250 ppm*200–500 ppm4000–8000 ppm
Solubility (Water) Low (<0.1%)Moderate (~0.4%)High (~2.4%)
pH Stability pH < 8 (Active as non-ionized)pH < 8.5pH 3–10
  • Note: MIC values for CIPP are projected based on SAR of Chlorothymol homologs. Empirical validation is required.

Key Insight: CIPP is likely to outperform Chlorocresol on a weight-basis against Staphylococcus aureus and fungi due to higher hydrophobicity, but formulation requires co-solvents (e.g., propylene glycol) or surfactants to ensure solubility.

Experimental Protocol: Preservative Challenge Test

This protocol adapts USP <51> Antimicrobial Effectiveness Testing.[1] It is designed to prevent "false efficacy" results caused by carryover of the potent lipophilic phenol.

Phase 1: Neutralization Validation (Critical Step)

Before the challenge test, you must prove that your recovery method neutralizes CIPP. Phenols are "sticky" and can inhibit growth on agar plates even after dilution.

  • Neutralizer: Dey-Engley (D/E) Broth or Polysorbate 80 (3%) + Lecithin (0.3%).

  • Validation: Inoculate neutralizer containing CIPP with <100 CFU of test organism. Recovery must be >50% of the viability control (saline + organism).

Phase 2: The Challenge Workflow

Figure 2: USP <51> Challenge Test Workflow for CIPP

Workflow cluster_Sampling Sampling Intervals (Days 7, 14, 28) Prep Sample Preparation (Formulation + CIPP) Inoc Inoculation (10^5 - 10^6 CFU/mL) Prep->Inoc Inc Incubation (20-25°C, 28 Days) Inoc->Inc Sample Remove 1mL Aliquot Inc->Sample At T=7, 14, 28 Neut Chemical Neutralization (D/E Broth, 1:10 Dilution) Sample->Neut CRITICAL: Stop Action Plate Plating (TSA/SDA) Neut->Plate Count Enumeration & Log Reduction Calculation Plate->Count Decision Pass/Fail Analysis (USP Criteria) Count->Decision

Caption: Step-by-step workflow emphasizing the critical neutralization step required for lipophilic phenols like CIPP.

Step-by-Step Methodology
  • Inoculum Preparation: Prepare fresh cultures of S. aureus, E. coli, P. aeruginosa, C. albicans, and A. brasiliensis. Harvest in sterile saline.

  • Product Inoculation: Aseptically add inoculum to the product containing CIPP. Final concentration:

    
     to 
    
    
    
    CFU/mL.[2] Volume of inoculum must not exceed 1% of product volume.[2]
  • Incubation: Store at

    
    .
    
  • Sampling: At days 7, 14, and 28, remove 1 mL.

  • Neutralization: Immediately dilute 1:10 into D/E Neutralizing Broth . Vortex vigorously to strip CIPP from bacterial membranes.

  • Enumeration: Plate on Tryptic Soy Agar (bacteria) or Sabouraud Dextrose Agar (fungi). Incubate and count.

  • Calculation:

    
    
    

Acceptance Criteria & Interpretation

For Category 1 Products (Injections/Parenterals), CIPP must demonstrate:

  • Bacteria:

    
     log reduction at Day 7, 
    
    
    
    log at Day 14, and no increase at Day 28.
  • Yeast/Molds: No increase from initial count at Days 7, 14, and 28.

Troubleshooting CIPP Failures:

  • Failure against P. aeruginosa: Common for phenols. Pseudomonas efflux pumps can eject lipophilic molecules. Solution: Combine CIPP with EDTA (chelator) to destabilize the outer membrane.

  • Precipitation: If CIPP crystallizes out of solution, efficacy drops to zero. Ensure the solvent system (e.g., Ethanol/Water) maintains solubility at the test temperature.

References

  • Denyer, S. P., & Stewart, G. S. (1998). Mechanisms of action of disinfectants. International Biodeterioration & Biodegradation. [Link]

  • European Pharmacopoeia. (2023). Efficacy of Antimicrobial Preservation (5.1.3). EDQM. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6982, Chlorothymol (Structural Analog). [Link]

  • Lucchini, J. J., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology. [Link]

Sources

Safety Operating Guide

4-Chloro-3-isopropylphenol (Chlorothymol): Proper Disposal Procedures

[1][2][3]

Executive Summary for Laboratory Operations

This guide supersedes generic organic waste protocols. 4-Chloro-3-isopropylphenol (Chlorothymol) is a halogenated phenolic compound.[1] Its disposal requires strict segregation from non-halogenated solvents due to the formation of acidic gases (HCl) and potential dioxin precursors during combustion. Do not dispose of this substance down the drain or in standard trash.

Chemical Identification & Hazard Profile

Before initiating any disposal workflow, verify the chemical identity. Misidentification of halogenated phenols as generic "organic waste" is a leading cause of incinerator compliance failures.

ParameterSpecification
Chemical Name 4-Chloro-3-isopropylphenol (Chlorothymol)
CAS Number 89-68-9 (Verify against container label)
Molecular Formula C₁₀H₁₃ClO
Physical State Crystalline Solid (White to off-white)
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.), H411 (Toxic to aquatic life)
Critical Hazard Halogenated : Thermal decomposition releases Hydrogen Chloride (HCl) gas.[1][2]
The Science of Segregation: Why It Matters

As researchers, we must understand the causality behind our safety protocols. We do not segregate Chlorothymol arbitrarily; we do so to control its combustion chemistry.

  • The Mechanism: When 4-Chloro-3-isopropylphenol is incinerated, the chlorine atom acts as a radical.[1] In standard combustion chambers lacking scrubbers, this generates Hydrochloric Acid (HCl) vapor.

  • The Risk: If mixed with non-halogenated solvents (like Acetone or Ethanol waste) and sent to a standard fuel-blending facility, the resulting HCl can corrode incinerator infrastructure and exceed emission permits.

  • The Solution: This waste stream must be directed to a High-Temperature Incinerator (HTI) equipped with caustic scrubbers (e.g., NaOH spray towers) to neutralize acid gases.

Operational Disposal Protocol
3.1 Waste Stream Decision Matrix

Use the following logic flow to determine the correct waste container for your specific situation.

DisposalMatrixStartStart: Identify Waste FormIsSolidIs it a Solid?Start->IsSolidIsLiquidIs it a Liquid Solution?Start->IsLiquidPureReagentPure/Unused Reagent?IsSolid->PureReagentYesContaminatedContaminated Debris(Gloves, Wipes, Weigh Boats)PureReagent->ContaminatedNoLabPackLab Pack for Disposal(Keep in Original Vial)PureReagent->LabPackYesBinSolidSolid Waste Bin(Label: Toxic/Halogenated Debris)Contaminated->BinSolidSolventTypeCheck Solvent BaseIsLiquid->SolventTypeHaloWasteHalogenated Solvent Carboy(Red Tag)SolventType->HaloWasteRegardless of solvent,Chlorothymol renders it Halogenated

Figure 1: Decision Logic for Waste Segregation. Note that adding Chlorothymol to a non-halogenated solvent converts the entire mixture into "Halogenated Waste."

3.2 Protocol A: Disposal of Pure Solid (Unused Reagent)

Best for: Expired chemicals or surplus inventory.

  • Keep Original Packaging: Do not empty the vial. The original label provides vital DOT/RCRA information for the waste contractor.

  • Secondary Containment: Place the sealed vial into a clear polyethylene bag.

  • Labeling: Apply a "Hazardous Waste" label.

    • Constituents: "4-Chloro-3-isopropylphenol."[1]

    • Hazard Checkbox: Toxic, Irritant.[3][4][5]

  • Storage: Place in the "Lab Pack" accumulation area. Do not dump loose powder into a solid waste drum.

3.3 Protocol B: Disposal of Liquid Solutions (Reaction Mixtures)

Best for: HPLC waste, mother liquors, or reaction byproducts.[1][2]

  • Select Container: Use an HDPE or Glass carboy. Avoid metal containers as phenols can be corrosive to certain metals over time.

  • Segregation Rule: Pour into the HALOGENATED WASTE stream.

    • Critical: Even if dissolved in Methanol (non-halogenated), the presence of the Chloro-group mandates the Halogenated stream.

  • pH Check: If the solution is highly acidic or basic due to other reagents, adjust pH to 5–9 before adding to the central carboy to prevent exothermic reactions.

  • Labeling:

    • List all solvents (e.g., "Methanol 95%, Chlorothymol 5%").

    • Mark "Contains Halogens."

3.4 Protocol C: Contaminated Debris

Best for: Gloves, weigh boats, paper towels.[1][2]

  • Collection: Use a wide-mouth drum or pail lined with a 6-mil polyethylene liner.

  • Separation: Keep separate from "Sharps" and "Biohazard" waste.

  • Seal & Tag: When full, seal the liner with a zip tie. Label as "Solid Debris Contaminated with Halogenated Phenols."

Emergency Response: Spill Management

In the event of a spill, immediate action is required to prevent environmental release.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder).

Spill Workflow

SpillResponseAssess1. Assess Volume/StateIsPowderPowder SpillAssess->IsPowderIsLiquidLiquid/Solvent SpillAssess->IsLiquidActionPowderCover with wet paper towelto prevent dustIsPowder->ActionPowderActionLiquidApply Absorbent Padsor VermiculiteIsLiquid->ActionLiquidCleanScoop into HazardousWaste BagActionPowder->CleanActionLiquid->CleanWashWash area with soap/water(Collect rinsate)Clean->Wash

Figure 2: Emergency Spill Response Workflow. Prioritize dust suppression for solids.

Scientific Note on Neutralization: While phenols are weakly acidic, attempting to neutralize a spill with strong base (like NaOH) on the benchtop can generate heat and spattering. It is safer to absorb and containerize rather than neutralize in situ.

Regulatory Compliance (RCRA Context)

In the United States, compliance follows the Resource Conservation and Recovery Act (RCRA).

  • Waste Coding: While 4-Chloro-3-isopropylphenol is not explicitly "P" or "U" listed by name in 40 CFR 261.33, it is a Characteristic Waste if it exhibits toxicity.[1]

  • Generator Status: Most facilities treat this as D002 (if corrosive) or manage it under the umbrella of Halogenated Organic Solvents (F001/F002) if mixed with spent solvents.

  • Documentation: Always list the full chemical name on manifests. "Organic Waste" is insufficient and can lead to fines during EPA audits.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7006, Chlorothymol. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Chlorothymol (CAS 89-68-9). ECHA. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. EPA.gov. Available at: [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-isopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 4-Chloro-3-isopropylphenol. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the selection and use of Personal Protective Equipment (PPE) when working with this chemical. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Understanding the Hazard: Why 4-Chloro-3-isopropylphenol Demands Respect

4-Chloro-3-isopropylphenol, a substituted phenolic compound, is a potent biocide used in various formulations. However, its utility is matched by its potential hazards. It is crucial to understand that this compound is not merely a skin irritant; it poses a significant systemic threat.

Phenolic compounds, as a class, can be readily absorbed through the skin, and this absorption can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[1][2] Specifically, 4-Chloro-3-isopropylphenol is classified as harmful if swallowed, in contact with skin, or inhaled.[3][4][5] It can cause severe skin burns, serious eye damage, and may trigger an allergic skin reaction.[3][4][6] Furthermore, inhalation may lead to respiratory irritation.[4][6][7][8] Given these properties, a comprehensive PPE strategy is not just a recommendation—it is a necessity.

Your Armor: Selecting the Right Personal Protective Equipment

The selection of PPE is a critical control measure. Each component of your protective ensemble is chosen to counteract a specific hazard posed by 4-Chloro-3-isopropylphenol.

Eye and Face Protection: Your First Line of Defense

Direct contact with 4-Chloro-3-isopropylphenol can cause serious and potentially permanent eye damage.[5] Therefore, robust eye and face protection is non-negotiable.

  • Tightly-fitting safety goggles are the minimum requirement to protect against splashes and dust particles.

  • A face shield , worn in conjunction with safety goggles, is essential when there is a higher risk of splashing, such as when transferring larger volumes or during heating procedures.[3][9] This combination provides a more comprehensive barrier for your entire face.

Skin and Body Protection: A Barrier Against Dermal Absorption

Given the high risk of dermal absorption and the corrosive nature of this chemical, skin and body protection must be meticulously chosen and used.[1][2]

  • Gloves: Standard nitrile gloves may not provide sufficient protection for prolonged contact. Chemically resistant gloves are mandatory. Recommended materials include:

    • Butyl rubber

    • Neoprene

    • Viton

    • Silver Shield®[1] It is imperative to double-check the glove manufacturer's compatibility chart for 4-Chloro-3-isopropylphenol. Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately and wash your hands thoroughly.[10][11]

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat serves as a fundamental barrier.

  • Chemical-Resistant Apron: For tasks with a significant splash potential, a chemical-resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[3][12]

Respiratory Protection: Safeguarding Your Inhalation Pathway

Inhalation of 4-Chloro-3-isopropylphenol dust or vapors can irritate the respiratory system.[4][6][13]

  • Chemical Fume Hood: All handling of 4-Chloro-3-isopropylphenol, especially when in powdered form or when being heated, must be conducted in a certified chemical fume hood.[1][2][3][12][14] This is the primary engineering control to minimize inhalation exposure.

  • Respirator: In the rare event that a fume hood is not available or if ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate pre-filter is necessary.[4][6] Fit testing and proper training are essential for effective respirator use.

PPE Selection Summary

For quick reference, the following table summarizes the recommended PPE for handling 4-Chloro-3-isopropylphenol.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Tightly-fitting safety goggles and face shieldChemically resistant gloves (e.g., Butyl rubber, Neoprene)Fully buttoned lab coatChemical fume hood
Transferring small volumes Tightly-fitting safety gogglesChemically resistant glovesFully buttoned lab coatChemical fume hood
Transferring large volumes or potential for splashing Tightly-fitting safety goggles and face shieldChemically resistant glovesFully buttoned lab coat and chemical-resistant apronChemical fume hood
Cleaning up small spills Tightly-fitting safety goggles and face shieldDouble-gloving with chemically resistant glovesFully buttoned lab coat and chemical-resistant apronChemical fume hood (if possible) or NIOSH-approved respirator
Waste disposal Tightly-fitting safety gogglesChemically resistant glovesFully buttoned lab coatN/A (assuming closed containers)

The Workflow: A Step-by-Step Guide to Safe Handling

Adhering to a stringent workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for 4-Chloro-3-isopropylphenol.

  • Assemble all necessary materials: This includes the chemical, solvents, glassware, and all required PPE.

  • Inspect your PPE: Ensure all protective gear is in good condition and free from defects.

  • Prepare your workspace: Work must be conducted in a chemical fume hood. Ensure the sash is at the appropriate height.

  • Don your PPE: Put on your lab coat, followed by safety goggles and face shield, and finally your chemically resistant gloves.

Handling
  • Weighing and Transferring: Carefully weigh the solid chemical within the fume hood. When transferring, do so slowly and deliberately to avoid creating dust or splashing.

  • Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Perform your experiment: Keep all containers with 4-Chloro-3-isopropylphenol capped when not in use.

Post-Handling and Disposal
  • Decontamination: Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Waste Segregation: All waste contaminated with 4-Chloro-3-isopropylphenol, including gloves, pipette tips, and paper towels, must be collected in a dedicated, labeled hazardous waste container.[3] Never mix this waste with incompatible chemicals.[3]

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. First, remove your gloves, followed by your apron, face shield, and goggles. The last item to be removed is your lab coat.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.[2]

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling & Disposal prep1 Review SDS prep2 Assemble Materials & PPE prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Prepare Fume Hood prep3->prep4 prep5 Don PPE prep4->prep5 handle1 Weigh & Transfer prep5->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Segregate Hazardous Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for safely handling 4-Chloro-3-isopropylphenol.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical in your lab is crucial.

Storage
  • Store 4-Chloro-3-isopropylphenol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][10][14]

  • The storage container must be tightly sealed.[3][10]

  • Ensure the storage area is secure and accessible only to authorized personnel.[13][14]

Disposal
  • Under no circumstances should 4-Chloro-3-isopropylphenol or its waste be disposed of down the drain. It is very toxic to aquatic life.[5][15]

  • All waste streams, both solid and liquid, must be collected in properly labeled, leak-proof containers.[3]

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[3]

In Case of Emergency

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Some protocols for phenolic compounds recommend cleaning the affected area with polyethylene glycol 300 or 400.[1][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Spill: Evacuate the area. For a small spill within a fume hood, trained personnel with appropriate PPE can clean it up using an absorbent material. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[3][5]

Your commitment to these safety protocols is a testament to your dedication to scientific excellence and a culture of safety in the laboratory. By understanding the risks and diligently applying these protective measures, you can confidently and safely advance your research.

References

  • 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual - YouTube. Available at: [Link]

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. Available at: [Link]

  • 4-Chloro-3-methylphenol - LANXESS. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC. Available at: [Link]

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]

  • Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. Available at: [Link]

  • Personal protective equipment for laboratory - Scharlab. Available at: [Link]

  • Aquatic toxicity of four alkyphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish | Request PDF - ResearchGate. Available at: [Link]

  • Proper Selection, Use, and Removal of PPE. Module 4 - YouTube. Available at: [Link]

  • Phenol - EH&S - UC Berkeley. Available at: [Link]

  • 3-isopropyl phenol, 618-45-1 - The Good Scents Company. Available at: [Link]

  • Mechanistic Insights into 3-Isopropylphenol-Induced Neurotoxicity in Zebrafish: A Network Toxicology and Molecular Docking Approach - PMC. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.